molecular formula C6H11NO2 B8803435 METHYL N,N-DIMETHYLAMINOACRYLATE

METHYL N,N-DIMETHYLAMINOACRYLATE

Cat. No.: B8803435
M. Wt: 129.16 g/mol
InChI Key: MVPDNJQLPITPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL N,N-DIMETHYLAMINOACRYLATE is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3

InChI Key

MVPDNJQLPITPIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Methyl 3-(dimethylamino)acrylate: The Enaminoester Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and reactivity of Methyl (E)-3-(dimethylamino)acrylate , a critical "push-pull" enaminoester used extensively in the design of heterocyclic Active Pharmaceutical Ingredients (APIs).

Executive Summary

Methyl 3-(dimethylamino)acrylate (CAS: 999-59-7) represents a quintessential "push-pull" alkene , characterized by an electron-donating amino group conjugated to an electron-withdrawing ester via a carbon-carbon double bond. This electronic polarization creates a unique reactivity profile: the


-carbon (C3) is electrophilic toward transamination, while the 

-carbon (C2) possesses significant nucleophilic character.

In drug development, this reagent serves as a C3-synthon for constructing pyrimidines, pyridines, and pyrazoles —scaffolds ubiquitous in kinase inhibitors and anti-infectives.

Chemical Profile
PropertyData
IUPAC Name Methyl (E)-3-(dimethylamino)prop-2-enoate
CAS Number 999-59-7
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point 163.6 °C (at 760 mmHg)
Melting Point 48–49 °C
Solubility Soluble in MeOH, DCM, THF, DMF

Structural Analysis & Electronic Theory

The utility of Methyl 3-(dimethylamino)acrylate stems from its resonance hybrid. The nitrogen lone pair donates electron density into the


-system, while the ester carbonyl withdraws it. This results in a zwitterionic contribution that dictates its regioselectivity.
Mechanistic Insight: The Push-Pull Effect

Unlike simple acrylates (Michael acceptors), the amino group renders the


-carbon less electrophilic toward carbon nucleophiles but highly susceptible to amine exchange (transamination) . Conversely, the 

-carbon becomes nucleophilic, allowing reaction with electrophiles.

PushPull Struct1 Neutral Form Me2N-CH=CH-COOMe Struct2 Zwitterionic Form Me2N+=CH-CH(-)-COOMe Struct1->Struct2 Resonance Reactivity Reactivity Consequence: C3: Susceptible to Transamination C2: Nucleophilic Center Struct2->Reactivity Dictates

Figure 1: Resonance structures illustrating the electronic polarization. The zwitterionic form explains the nucleophilicity at C2 and the leaving group ability of the dimethylamine moiety.

Synthesis Protocol

While industrial routes often employ the reaction of methyl acetate with DMF-DMA under forcing conditions, the Methyl Propiolate Addition method is preferred in research settings for its mild conditions and high stereoselectivity for the (E)-isomer.

Protocol: Stereoselective Synthesis via Methyl Propiolate

Objective: Synthesize 10g of Methyl (E)-3-(dimethylamino)acrylate.

Reagents:

  • Methyl Propiolate (1.0 eq)

  • Dimethylamine (2.0 M in THF, 1.1 eq)

  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Methyl Propiolate (8.4 g, 100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add Dimethylamine (2.0 M in THF, 55 mL, 110 mmol) over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or ¹H NMR (disappearance of alkyne proton).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess dimethylamine.

  • Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~105 °C at 15 mmHg) or recrystallization from cold ether/hexanes.

Validation:

  • ¹H NMR (CDCl₃):

    
     7.45 (d, J = 13.0 Hz, 1H, H-3), 4.55 (d, J = 13.0 Hz, 1H, H-2), 3.65 (s, 3H, OMe), 2.90 (s, 6H, NMe₂). The large coupling constant (J = 13 Hz) confirms the (E)-geometry.
    

Reactivity & Applications in Drug Discovery

Transamination: The Gateway Reaction

The dimethylamino group acts as an excellent leaving group. Heating with a primary amine (or aniline) releases volatile dimethylamine and generates a new enaminoester. This is the critical first step in building complex heterocycles.

Mechanism: Addition-Elimination.



Heterocycle Construction: Pyrimidine Synthesis

The most significant application is the [3+3] Annulation with binucleophiles like guanidines, amidines, or ureas. This route yields pyrimidinones, a scaffold found in numerous kinase inhibitors (e.g., generic analogs of p38 MAP kinase inhibitors).

Experimental Workflow: Synthesis of 2-Amino-pyrimidin-4(3H)-one

This protocol demonstrates the conversion of the acrylate into a pyrimidine core.

PyrimidineSynthesis Acrylate Methyl 3-(dimethylamino)acrylate (C3 Synthon) Inter Intermediate: Transamination Adduct Acrylate->Inter Reflux, 2h (- Me2NH) Guanidine Guanidine HCl (N-C-N Synthon) Guanidine->Inter Reflux, 2h (- Me2NH) Base NaOEt / EtOH (Base/Solvent) Base->Inter Reflux, 2h (- Me2NH) Product Product: 2-Amino-pyrimidin-4(3H)-one Inter->Product Cyclization (- MeOH)

Figure 2: Reaction pathway for the synthesis of the pyrimidine core. The process involves an initial Michael-type addition/elimination followed by intramolecular cyclization.

Protocol:

  • Preparation: Dissolve Guanidine Hydrochloride (1.2 eq) in absolute ethanol. Add Sodium Ethoxide (1.2 eq) to generate the free base. Stir for 15 min.

  • Coupling: Add Methyl 3-(dimethylamino)acrylate (1.0 eq) to the guanidine solution.

  • Cyclization: Reflux the mixture for 6–12 hours. The solution will turn from clear to yellow/orange.

  • Isolation: Cool to room temperature. Neutralize with acetic acid to precipitate the product. Filter the solid, wash with water and cold ethanol.

Inverse Electron Demand Cycloadditions

While less common than its use as a Michael acceptor, the electron-rich nature of the enamine allows it to participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-deficient dienes (e.g., 1,2,4-triazines), yielding substituted pyridines after nitrogen extrusion.

Safety & Handling

Methyl 3-(dimethylamino)acrylate is an irritant and potentially harmful if swallowed.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. It is moisture sensitive; hydrolysis yields methyl formylacetate (which polymerizes/decomposes).

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of the enamine).

References

  • Chemical Structure & Properties

    • Methyl (E)-3-(dimethylamino)acrylate.[1][2] Sigma-Aldrich. Link

  • Synthesis Methodology

    • Hirst, G. C. (2001).[3] "Methyl Propiolate".[3] Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Pyrimidine Synthesis Application

    • Ferreira, F., et al. (2010).[4] "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate". Arkivoc, 2010(5), 82-91. (Describes analogous cyclization mechanisms).

  • Reactivity Parameters

    • Mayr, H. "Reactivity of Enamines". Mayr's Database of Reactivity Parameters. LMU Munich.

Sources

Technical Guide: Push-Pull Characteristics & Synthetic Utility of Methyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl (E)-3-(dimethylamino)acrylate , a quintessential "push-pull" alkene used extensively as a C3 synthon in the synthesis of heterocyclic pharmaceutical intermediates.

Executive Summary

Methyl 3-(dimethylamino)acrylate (CAS: 922-67-8 / 999-59-7) represents a class of polarized enamino esters known as "push-pull" alkenes. Its chemical utility stems from the electronic tension between the electron-donating dimethylamino group ("push") and the electron-withdrawing ester group ("pull"). This polarization activates the


-carbon for nucleophilic attack and the 

-carbon for electrophilic stabilization, making it a premier building block for constructing pyrimidines, pyrazoles, and quinolines in drug discovery.

Electronic Structure: The "Push-Pull" Effect

The reactivity of methyl 3-(dimethylamino)acrylate is governed by its conjugation system. The nitrogen lone pair donates electron density into the


-system, while the ester carbonyl withdraws it. This results in a significant contribution from the zwitterionic resonance structure, imparting a high degree of single-bond character to the C=C double bond and double-bond character to the C-N bond.
Resonance Visualization

The following diagram illustrates the orbital interaction and resonance hybrid that dictates the molecule's regioselectivity.

PushPull cluster_note *Mechanistic Note StructureA Neutral Form Me2N-CH=CH-COOMe StructureB Zwitterionic Form Me2N+=CH-CH(-)-COOMe StructureA->StructureB Resonance (e- Delocalization) Reactivity Reactivity Consequence Beta-C: Electrophilic* Alpha-C: Nucleophilic StructureB->Reactivity Dictates Regiochemistry Note While the Beta-C has partial positive character in the neutral form, it acts as the site for Nucleophilic Substitution (SNV) of the NMe2 group. Reactivity->Note

Caption: Resonance delocalization creates a polarized system where the C-N bond shortens and the C=C bond lengthens, facilitating addition-elimination reactions.

Spectroscopic Evidence (NMR)

The push-pull character is quantitatively observable in Proton NMR (


H NMR). The polarization causes extreme shielding of the 

-proton and deshielding of the

-proton.

Table 1: Characteristic


H NMR Data (CDCl

, 300 MHz)
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Electronic Explanation

-H
(C3-H)
7.45 - 7.60 Doublet (d)12.5 - 13.0Deshielded by N-cation character (Resonance Form B).

-H
(C2-H)
4.45 - 4.60 Doublet (d)12.5 - 13.0Shielded by high electron density (Carbanion character).[1]
N-Me

2.80 - 3.00 Broad Singlet-Restricted rotation due to partial C=N double bond character.[1]
O-Me 3.65 - 3.70 Singlet (s)-Standard methoxy ester shift.[1]

Note: The large coupling constant (


 Hz) confirms the (E)-configuration, which is thermodynamically favored.

Synthesis Protocol

While methyl 3-(dimethylamino)acrylate can be prepared via the reaction of methyl acetate with DMF-DMA, the addition of dimethylamine to methyl propiolate is the most atom-economical and high-yielding "click" protocol for laboratory scale.

Materials
  • Methyl Propiolate: 1.0 equiv.[1][2] (Electrophile)

  • Dimethylamine (2.0 M in THF or MeOH): 1.1 equiv.[1] (Nucleophile)

  • Solvent: Diethyl Ether (

    
    ) or THF (Anhydrous)[1]
    
  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Charging: Add Methyl Propiolate (e.g., 50 mmol) and anhydrous Diethyl Ether (100 mL) to the flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add the Dimethylamine solution dropwise over 20 minutes.

    • Observation: The reaction is exothermic.[1] Control the rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (SiO

      
      , 50% EtOAc/Hexanes) or 
      
      
      
      H NMR (disappearance of alkyne proton).[1]
  • Workup:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove solvent and excess amine.[1]

    • The product typically solidifies upon cooling or standing.[1]

  • Purification: Recrystallization from cold Hexanes/Et

    
    O or distillation under high vacuum (if liquid).[1]
    
    • Yield: Typically >90%.[1][3][4]

    • Purity Check: Verify melting point (48-49 °C).[1][3][4]

Synthetic Utility in Drug Development

This molecule serves as a 1,3-dielectrophilic equivalent .[1] The dimethylamino group acts as a leaving group (via an addition-elimination mechanism), and the ester group acts as a standard electrophile for cyclization.

Pyrimidine Synthesis (The Guanidine Pathway)

One of the most critical applications is the synthesis of pyrimidine cores, found in drugs like Rosuvastatin and various kinase inhibitors.

Mechanism:

  • Addition: The amidine/guanidine nitrogen attacks the

    
    -carbon.[1]
    
  • Elimination: The dimethylamine group is expelled.[1]

  • Cyclization: The second nitrogen attacks the ester carbonyl.[1]

  • Aromatization: Loss of methanol/water yields the pyrimidine.[1]

PyrimidineSynthesis Acrylate Methyl 3-(dimethylamino)acrylate Inter1 Intermediate A: Michael Addition at Beta-C Acrylate->Inter1 Nucleophilic Attack Guanidine Guanidine / Amidine Guanidine->Inter1 Nucleophilic Attack Inter2 Intermediate B: Elimination of HNMe2 Inter1->Inter2 - HNMe2 Inter3 Intermediate C: Cyclization (Ester attack) Inter2->Inter3 Intramolecular Cyclization Product Pyrimidine Core (e.g., Isocytosine derivative) Inter3->Product - MeOH (Aromatization)

Caption: Stepwise construction of the pyrimidine ring via addition-elimination-cyclization sequence.

Pyrazole Synthesis

Reaction with Hydrazine or substituted hydrazines yields pyrazoles.[1] This is the core chemistry used in the synthesis of Rufinamide (antiepileptic) intermediates.[1]

  • Reagent: Hydrazine Hydrate (

    
    ).[1]
    
  • Conditions: Reflux in Ethanol.[1][5]

  • Product: Methyl pyrazole-3-carboxylate (or related tautomers).[1]

Transamination (Enamine Exchange)

The dimethylamino group can be exchanged for other amines (e.g., anilines, benzylamines) by heating in a solvent like ethanol or toluene. This allows for the introduction of complex diversity at the


-position before cyclization.[1]
  • Reaction:

    
    
    

Physical Properties & Safety Data

Table 2: Key Physical Parameters

PropertyValueNote
Molecular Formula C

H

NO

MW: 129.16 g/mol
Appearance Low-melting solid / Pale yellow liquidDepends on purity/temp.[1][3]
Melting Point 48 - 49 °CSolidifies in fridge.[1]
Boiling Point 82 - 84 °C @ 1 TorrHigh vacuum required.[1]
Density 0.979 g/cm³Estimated.[1][3][4]
Solubility Soluble in MeOH, DCM, THF, EtOAcHydrolyzes slowly in water.[1]
Hazards Irritant (Skin/Eye), SensitizerHandle in fume hood.[1]

References

  • Synthesis & Reactivity: Methyl (E)-3-(dimethylamino)acrylate. Sigma-Aldrich Product Specification. Link

  • Pyrazoles in Drug Discovery: Synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 2011, 3(1):381-387.[1] Link

  • Push-Pull Alkene Characteristics:Push-pull alkenes: Structure and

    
    -electron distribution. Kleinpeter, E. et al. ResearchGate.[1] Link
    
  • Pyrimidine Synthesis: Methacrylate and Acrylate Guanidines: Synthesis and Properties. ResearchGate. Link

  • NMR Data Verification: Methyl 3-(dimethylamino)acrylate Properties. ChemicalBook. Link

Sources

The Push-Pull Enamine Paradigm: A Comparative Technical Guide on Methyl vs. Ethyl 3-(Dimethylamino)acrylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the right building block is not merely a matter of availability; it is a strategic decision that dictates synthetic efficiency, impurity profiles, and downstream scalability. Methyl 3-(dimethylamino)acrylate (MDMAA) and ethyl 3-(dimethylamino)acrylate (EDMAA) are quintessential "push-pull" enaminones. They are pivotal in the synthesis of complex heterocycles, including fluoroquinolone antibiotics, kinase inhibitors, and antiviral agents[1][2].

This whitepaper provides an in-depth comparative analysis of MDMAA and EDMAA, detailing the causality behind selecting one over the other, their physicochemical profiles, and validated experimental methodologies for their application.

Structural Paradigm: The Push-Pull Enaminone System

Both MDMAA and EDMAA feature an acrylate ester functional group conjugated with a dimethylamino substituent[1]. This creates a highly polarized


-system:
  • The "Push": The lone pair on the dimethylamino nitrogen donates electron density into the double bond.

  • The "Pull": The ester carbonyl withdraws electron density.

This synergy renders the


-carbon highly electrophilic (susceptible to nucleophilic attack) and the 

-carbon nucleophilic. Consequently, these reagents are premier substrates for condensation with dinucleophiles (e.g., hydrazines, amidines) to construct pyrazoles, pyrimidines, and isoxazoles[2].

Physicochemical Profiling & Comparative Data

While structurally similar, the choice of the alkyl ester dictates specific physical properties and handling requirements.

PropertyMethyl 3-(dimethylamino)acrylate (MDMAA)Ethyl 3-(dimethylamino)acrylate (EDMAA)
CAS Number 999-59-7 / 20664-47-5 (E-isomer)924-99-2 / 1117-37-9 (E-isomer)[3][4]
Molecular Formula C6H11NO2C7H13NO2[4]
Molecular Weight 129.16 g/mol 143.18 g/mol [4]
Appearance Colorless to pale yellow liquid/solidYellow to light orange liquid/solid[3]
Calculated LogP ~0.851.26[4]
Key Applications Fluoroquinolones (e.g., sparfloxacin)[2]Kinase inhibitors, cap-dependent endonuclease inhibitors[5]

Strategic Selection: Causality in Experimental Design

Do not treat MDMAA and EDMAA as interchangeable. The selection must be grounded in the thermodynamic and kinetic requirements of your specific synthetic route:

  • Solvent Compatibility & Transesterification Avoidance: The most common failure mode in enaminone condensation is solvent-ester mismatch. If you utilize MDMAA in ethanol under basic or acidic catalysis, transesterification will occur, yielding a statistical mixture of methyl and ethyl esters. Rule of thumb: Match the ester to the alcoholic solvent (MDMAA in MeOH; EDMAA in EtOH).

  • Saponification Kinetics: If the downstream synthetic sequence requires the hydrolysis of the ester to a carboxylic acid, MDMAA is the superior choice. Methyl esters undergo basic saponification at a significantly faster rate than ethyl esters due to reduced steric hindrance at the carbonyl carbon.

  • Lipophilicity and Target Binding: In medicinal chemistry, if the ester moiety is retained in the final active pharmaceutical ingredient (API), EDMAA provides a higher LogP (1.26 vs ~0.85)[4], which can enhance membrane permeability. EDMAA derivatives have shown specific efficacy in binding to the cap-dependent endonuclease domain in bacterial and viral targets[5].

Mechanistic Pathways

The formation of heterocycles from MDMAA/EDMAA follows a predictable, self-validating Michael addition-elimination sequence. The dinucleophile first attacks the highly electrophilic


-carbon. This is followed by an intramolecular cyclization that expels dimethylamine gas (a useful visual and olfactory indicator of reaction progress) and water/alcohol.

Mechanism A Enaminone (MDMAA / EDMAA) C Michael Addition Intermediate A->C Nucleophilic Attack B Dinucleophile (e.g., Hydrazine) B->C D Cyclization & Elimination C->D Intramolecular Attack E Target Heterocycle (Pyrazole) D->E - HN(CH3)2 - H2O

Mechanism of heterocycle formation via dinucleophilic attack on enaminones.

Validated Experimental Protocol: Synthesis of a Pyrazole Derivative

To ensure reproducibility and scientific integrity, the following protocol describes the condensation of EDMAA with a substituted hydrazine. This system is self-validating: the evolution of dimethylamine confirms the first elimination, and LC-MS confirms cyclization.

Protocol Step1 1. Reagent Preparation Dry solvent, inert N2 atmosphere Step2 2. Condensation Add dinucleophile, reflux at 80°C Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS validation Step2->Step3 Step4 4. Workup Aqueous wash, phase separation Step3->Step4 Step5 5. Purification Recrystallization or Chromatography Step4->Step5

Step-by-step experimental workflow for heterocyclic synthesis using enaminones.

Step-by-Step Methodology:
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the hydrazine derivative in anhydrous ethanol (0.5 M concentration). Note: Ethanol is chosen specifically to prevent transesterification of EDMAA.

  • Condensation: Add 1.1 equivalents of EDMAA[6] dropwise at room temperature. The slight excess compensates for any hydrolytic degradation of the enaminone.

  • Cyclization: Heat the reaction mixture to reflux (80°C). Monitor the evolution of dimethylamine gas (can be scrubbed through a dilute HCl trap).

  • Reaction Monitoring: After 2 hours, sample the reaction. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the UV-active EDMAA spot. LC-MS must be used to validate the mass of the cyclized product, ensuring no uncyclized Michael adduct remains.

  • Workup: Cool to room temperature and concentrate in vacuo. Redissolve the crude residue in ethyl acetate and wash with 1M HCl (to remove residual hydrazine and dimethylamine byproduct), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and purify via flash column chromatography or recrystallization.

Process Chemistry & Safety Considerations

When scaling up from bench to pilot plant, the safety profile of these acrylates must be strictly managed. EDMAA is exclusively produced through industrial synthesis and exhibits moderate toxicity upon acute exposure, primarily causing irritation to the eyes, skin, and respiratory tract[1]. Prolonged exposure can lead to sensitization[1].

  • Handling: Always handle in a properly ventilated fume hood. Use nitrile gloves and chemical safety goggles.

  • Storage: Store in a cool, dry place, strictly away from light and moisture to prevent premature polymerization or hydrolysis[5].

  • Shipping & Logistics: Be aware that depending on the exact purity and packaging, these compounds may be subject to HazMat shipping fees and classifications (e.g., Class 6.1 or 9)[4].

References

  • Title: Methyl acrylate | Sigma-Aldrich Source: sigmaaldrich.com URL: Link

  • Title: Ethyl 3-(Dimethylamino)acrylate CAS 924-99-2 Purity >99.0% (GC) - Ruifu Chemical Source: ruifuchem.com URL: 3

  • Title: (E)-Ethyl 3-(dimethylamino)acrylate - ChemScene Source: chemscene.com URL: 4

  • Title: Ethyl 3-(dimethylamino)acrylate, 99% 250 g | Buy Online | Thermo Scientific Chemicals Source: thermofisher.com URL: 6

  • Title: Ethyl 3-(N,N-dimethylamino)acrylate 924-99-2 wiki - Guidechem Source: guidechem.com URL: 1

  • Title: New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica Source: derpharmachemica.com URL: 2

  • Title: CAS 924-99-2: 3-Dimethylaminoacrylic acid ethyl ester - CymitQuimica Source: cymitquimica.com URL: 5

Sources

Electronic Properties of 3-Dimethylaminoacrylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Push-Pull Enaminone Paradigm

Methyl 3-(dimethylamino)acrylate (CAS: 20664-47-5) represents a quintessential "push-pull" alkene, a class of molecules where a carbon-carbon double bond is polarized by a strong electron donor (dimethylamino group) at one terminus and a strong electron acceptor (methoxycarbonyl group) at the other.

This specific electronic architecture creates a vinylogous amide character, significantly altering its reactivity compared to simple acrylates. While simple acrylates are electrophilic at the


-carbon (Michael acceptors), the strong donation from the nitrogen atom in 3-dimethylaminoacrylate deactivates the 

-carbon toward nucleophilic attack in the traditional sense, instead promoting Nucleophilic Vinylic Substitution (

V)
.

This guide dissects the electronic structure, spectroscopic signatures, and unique reactivity profiles of this molecule, providing a grounded framework for its application in heterocyclic synthesis and drug discovery.

Molecular Architecture & Electronic Distribution

Resonance and Zwitterionic Character

The reactivity of methyl 3-(dimethylamino)acrylate cannot be understood through its neutral enamine structure alone. It exists as a resonance hybrid with a significant contribution from a zwitterionic form.

  • Neutral Form (A):

    
    
    
  • Zwitterionic Form (B):

    
    
    

Electronic Consequences:

  • C=C Bond Polarization: The

    
    -electron density is shifted heavily toward the carbonyl oxygen and the 
    
    
    
    -carbon.
  • Bond Order Alteration: The

    
     bond possesses partial double-bond character, leading to a high rotational barrier (
    
    
    
    kcal/mol) and restricted rotation at room temperature. Conversely, the
    
    
    double bond is lengthened, and the carbonyl
    
    
    bond is weakened (single bond character).
  • Nucleophilic/Electrophilic Sites:

    • 
       (Beta-Carbon):  Despite being the site of nucleophilic attack, it is electron-rich relative to a standard acrylate. Attack occurs here not because it is highly electrophilic, but because the amino group acts as a superior leaving group in an addition-elimination sequence.
      
    • 
       (Alpha-Carbon):  Highly electron-rich due to resonance form (B). This makes 
      
      
      
      susceptible to electrophilic attack (e.g., halogenation), a trait absent in simple acrylates.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Dominated by the nitrogen lone pair (

    
    ) mixing with the 
    
    
    
    . The energy is raised significantly compared to ethylene, making the molecule a good nucleophile (at
    
    
    ) and easily oxidizable.
  • LUMO (Lowest Unoccupied Molecular Orbital): Dominated by the

    
     and 
    
    
    
    . The energy is lowered by the carbonyl group, but the strong donor effect of the amine raises the LUMO relative to methyl acrylate, reducing its reactivity as a pure Michael acceptor.

Spectroscopic Signatures

The "push-pull" electronic distribution leaves distinct fingerprints in NMR and IR spectroscopy.

Proton NMR ( H NMR)

The polarization shields the


-proton and deshields the 

-proton.
PositionChemical Shift (

ppm)
Multiplicity

Coupling (Hz)
Electronic Explanation
H

(C3)
7.45 - 7.55 Doublet (d)12.5 (E-isomer)Deshielded by

-electronegativity and anisotropy of the carbonyl.
H

(C2)
4.70 - 4.80 Doublet (d)12.5 (E-isomer)Highly Shielded. The resonance "push" places high electron density on C2, shifting this proton upfield by ~1.0-1.5 ppm vs. standard acrylates.
N-Me 2.80 - 3.00 Broad/Split-Often appear as two distinct peaks or a broad hump due to restricted rotation around the

bond (partial double bond character).
Infrared Spectroscopy (IR)
  • C=O Stretch: Typically observed at 1680–1690 cm

    
     . This is lower than a standard saturated ester (1735 cm
    
    
    
    ) or simple conjugated ester (1720 cm
    
    
    ), confirming the single-bond character of the carbonyl in the zwitterionic resonance form.
  • C=C Stretch: Very strong absorption around 1600–1620 cm

    
     , intensified by the large change in dipole moment during vibration (push-pull effect).
    

Reactivity Profile & Mechanism[1][2]

Primary Mode: Nucleophilic Vinylic Substitution ( V)

The most valuable reaction of methyl 3-(dimethylamino)acrylate is the displacement of the dimethylamino group by dinucleophiles. This proceeds via an Addition-Elimination mechanism, not a direct


 displacement.

Mechanism Steps:

  • Addition: Nucleophile attacks

    
    , breaking the conjugation and forming a tetrahedral zwitterionic intermediate.
    
  • Elimination: The lone pair from the newly formed bond or the

    
    -carbon pushes back, expelling dimethylamine (
    
    
    
    ) to restore conjugation.
Heterocycle Synthesis (The "3-Carbon Synthon")

This molecule serves as a surrogate for unstable propargylic aldehydes or 1,3-dicarbonyls.

  • Pyrazoles: Reaction with Hydrazine (

    
    ).
    
  • Isoxazoles: Reaction with Hydroxylamine (

    
    ).
    
  • Pyrimidines: Reaction with Amidines or Guanidines.

Diagram: Electronic Flux & Reactivity

PushPullChemistry Substrate Methyl 3-(dimethylamino)acrylate (Push-Pull Enaminone) Resonance Zwitterionic Resonance (N+ / O-) Substrate->Resonance Electronic Distribution C_Beta C-Beta Reactivity (Electrophilic Site for SNV) Resonance->C_Beta Activation for Nu- Attack C_Alpha C-Alpha Reactivity (Nucleophilic Site) Resonance->C_Alpha High Electron Density Product_Heterocycle Heterocycle Formation (Pyrazoles, Pyrimidines) C_Beta->Product_Heterocycle + Dinucleophiles (Hydrazine/Amidine) Product_Halogen Alpha-Halogenation C_Alpha->Product_Halogen + Electrophiles (NCS/NBS)

Caption: Mechanistic divergence driven by the push-pull electronic distribution. The zwitterionic character dictates the specific sites for nucleophilic substitution versus electrophilic addition.

Experimental Protocols

Synthesis via DMF-DMA (Gold Standard)

This protocol is preferred for its atom economy and the volatility of byproducts, ensuring high purity without chromatography.

Reagents:

  • Methyl Acetate (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.5 equiv)

  • Solvent: Neat or Methanol (optional)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride or

    
     line). Moisture sensitivity is moderate but hydrolysis reduces yield.
    
  • Addition: Charge the flask with Methyl Acetate. Add DMF-DMA slowly at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 12–16 hours. The reaction is driven by the removal of methanol (if run neat with a distillation head) or simply by equilibrium shift.

    • Note: The solution will turn from colorless to yellow/orange, indicating the formation of the conjugated enaminone.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol.

  • Purification: The residue is typically

    
     pure methyl 3-(dimethylamino)acrylate. If necessary, it can be recrystallized from hexanes/ether (if solid) or vacuum distilled (if liquid/oil).
    
    • Validation: Check

      
      H NMR for the characteristic doublets at 
      
      
      
      7.5 and 4.8 ppm.
Synthesis of Methyl Pyrazole-4-carboxylate (Application)

Reagents:

  • Methyl 3-(dimethylamino)acrylate (1.0 equiv)

  • Hydrazine Hydrate (1.1 equiv)

  • Ethanol (0.5 M concentration)

Protocol:

  • Dissolve the acrylate in ethanol.

  • Add hydrazine hydrate dropwise at

    
     (exothermic).
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Evaporate solvent.[1] The product (Methyl pyrazole-4-carboxylate) is obtained as a solid.

    • Mechanism:[2][3][4][5][6] The hydrazine

      
       attacks 
      
      
      
      (displacing
      
      
      ), followed by the second
      
      
      attacking the carbonyl (or equilibrating) to close the ring.

References

  • Electronic Structure & NMR Data

    • Title: Synthesis and spectroscopic characteriz
    • Source: Royal Society of Chemistry / PubChem D
    • URL:[Link]

  • Reactivity & Mechanism (S

    
    V): 
    
    • Title: Reactivity in nucleophilic vinylic substitution (

      
      V): 
      
      
      
      V
      
      
      versus
      
      
      V
      
      
      mechanistic dichotomy.[7]
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Synthesis via DMF-DMA

    • Title: A new synthesis of alkyl (E)-(3-dimethylamino)
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Application in Heterocycle Synthesis

    • Title: Facile inexpensive synthesis of Rufinamide - an antiepileptic (Use of dimethylamino acryl
    • Source: Der Pharma Chemica.[1]

    • URL:[Link]

Sources

Methyl 3-(dimethylamino)acrylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-(Dimethylamino)acrylate in Organic Solvents

Authored by a Senior Application Scientist

Introduction: Understanding the Medium for a Versatile Reagent

Methyl 3-(dimethylamino)acrylate (CAS No: 999-59-7, 20664-47-5) is a key building block in organic synthesis, valued for its dual functionality as both a Michael acceptor and a precursor for a variety of heterocyclic and carbocyclic systems.[1][2] Its utility in the development of pharmaceuticals and advanced materials makes a thorough understanding of its physical properties essential for researchers, process chemists, and formulation scientists. Solubility, in particular, is a critical parameter that dictates reaction conditions, purification strategies, and the overall efficiency of synthetic workflows.

This guide provides a comprehensive technical overview of the solubility of methyl 3-(dimethylamino)acrylate. In the absence of extensive, publicly available quantitative solubility data, we will first establish a theoretical framework based on the molecule's physicochemical properties. This is followed by a detailed, field-proven experimental protocol for the empirical determination of its solubility in various organic solvents, ensuring that research and development professionals can generate reliable and reproducible data tailored to their specific applications.

Molecular Structure and Physicochemical Properties: The "Why" Behind Solubility

The solubility behavior of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" serves as a reliable guide, meaning substances tend to dissolve in solvents with similar polarity.[3] The structure of methyl 3-(dimethylamino)acrylate possesses distinct features that influence its interactions with different solvent classes.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. It can also act as a hydrogen bond acceptor.

  • Tertiary Amine Group (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes this group a hydrogen bond acceptor and imparts basicity to the molecule (predicted pKa of 6.58±0.70).[1][4] This basicity is a key factor, suggesting enhanced solubility in acidic media through salt formation.

  • Carbon-Carbon Double Bond (C=C): This region is relatively nonpolar, contributing to van der Waals interactions.

  • Overall Polarity: The combination of the ester and amine groups makes methyl 3-(dimethylamino)acrylate a moderately polar molecule.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of Methyl 3-(dimethylamino)acrylate

PropertyValueReference(s)
CAS Number 999-59-7; 20664-47-5[1]
Molecular Formula C₆H₁₁NO₂[1][5]
Molecular Weight 129.16 g/mol [4]
Physical Form Solid or liquid
Melting Point 48-49 °C[1][4]
Boiling Point 163.6 °C at 760 mmHg[1][5]
Density 0.979 g/cm³[1][5]
pKa (Predicted) 6.58 ± 0.70[1][4]

Theoretical Solubility Profile

Based on the molecular structure analysis, we can predict the solubility of methyl 3-(dimethylamino)acrylate in various classes of organic solvents. This theoretical profile serves as a starting point for solvent selection in experimental work.

Table 2: Predicted Solubility of Methyl 3-(dimethylamino)acrylate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe molecule can accept hydrogen bonds from the solvent's hydroxyl groups and has a comparable polarity.
Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High to ModerateStrong dipole-dipole interactions between the solvent and the polar ester and amine groups of the solute are expected.
Nonpolar Hexane, TolueneLow to Very LowThe significant polarity mismatch between the solute and nonpolar solvents will limit solubility. Van der Waals forces alone are insufficient for dissolution.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate the molecule without strong hydrogen bonding.

The following diagram illustrates the relationship between the solute's properties and solvent selection.

G cluster_solute Methyl 3-(dimethylamino)acrylate Properties cluster_solvents Solvent Classes & Interactions Solute C₆H₁₁NO₂ Polarity Moderate Polarity (Ester & Amine Groups) Solute->Polarity HBA Hydrogen Bond Acceptor (O and N atoms) Solute->HBA Basicity Basic Center (Tertiary Amine) Solute->Basicity Prediction Solubility Prediction 'Like Dissolves Like' Polarity->Prediction matches HBA->Prediction matches PolarProtic Polar Protic (e.g., Methanol) PolarAprotic Polar Aprotic (e.g., Acetonitrile) Nonpolar Nonpolar (e.g., Hexane) Prediction->PolarProtic High Solubility (H-Bonding, Dipole-Dipole) Prediction->PolarAprotic High/Moderate Solubility (Dipole-Dipole) Prediction->Nonpolar Low Solubility (Polarity Mismatch)

Caption: Logical flow for predicting solubility based on molecular properties.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from theoretical prediction to quantitative data, a rigorous experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility (mg/mL or mol/L) of methyl 3-(dimethylamino)acrylate in a selected organic solvent at a controlled temperature.

Materials:

  • Methyl 3-(dimethylamino)acrylate (purity ≥ 95%)

  • Selected organic solvents (HPLC grade)

  • Sealed glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Centrifuge capable of holding the vials

  • Syringe filters (0.22 µm, PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes for dilution

  • HPLC system for quantification

Methodology:

  • Preparation: Add an excess amount of solid methyl 3-(dimethylamino)acrylate to a pre-weighed glass vial. The excess solid ensures that a saturated solution is formed.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vial for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.[3] The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, remove the vial and let it stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial (e.g., at 5000 rpm for 15 minutes).[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below, to determine the concentration of the solute.

  • Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

The following diagram outlines this experimental workflow.

Caption: Workflow for the shake-flask method of solubility determination.

Analytical Protocol: Quantification by HPLC

Accurate quantification is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a standard and precise method for this purpose.[3]

Protocol 2: HPLC Quantification Method

Objective: To accurately determine the concentration of methyl 3-(dimethylamino)acrylate in solution.

Instrumentation & Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at a wavelength of maximum absorbance for the analyte (a wavelength scan should be performed, but ~260 nm is a reasonable starting point).

Methodology:

  • Standard Preparation: Prepare a stock solution of methyl 3-(dimethylamino)acrylate of a known concentration in the mobile phase. Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot the peak area versus concentration to generate a linear calibration curve. The correlation coefficient (R²) should be >0.995 for a valid curve.

  • Sample Analysis: Inject the diluted samples from the solubility experiment (Protocol 1, Step 7).

  • Concentration Determination: Using the linear regression equation from the calibration curve, determine the concentration of methyl 3-(dimethylamino)acrylate in the diluted samples based on their measured peak areas.

Safety and Handling Considerations

When conducting these experiments, adherence to safety protocols is essential. Methyl 3-(dimethylamino)acrylate is classified as a substance that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4]

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.[5]

Conclusion

While quantitative solubility data for methyl 3-(dimethylamino)acrylate is not widely published, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and empirical determination. By analyzing its molecular structure, one can make informed decisions about solvent selection. The detailed shake-flask and HPLC protocols provided in this guide offer a reliable framework for researchers to generate precise and application-specific solubility data, thereby optimizing synthetic processes, facilitating purification, and accelerating drug development and materials science research.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Sigma-Aldrich. (n.d.). (E)-Methyl 3-(dimethylamino)acrylate | 20664-47-5.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • LookChem. (n.d.). Methyl N,N-dimethylaminoacrylate.
  • Safety Data Sheet. (2025, July 11). DIMETHYLAMINOETHYL ACRYLATE.
  • ChemicalBook. (2023, March 25). This compound - Safety Data Sheet.
  • Molbase. (n.d.). Methyl 3-(dimethylamino)acrylate.
  • ChemicalBook. (2023, March 22). This compound | 999-59-7.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

The Enaminone Scaffold in Drug Design: A Technical Guide to Methyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of Methyl 3-(dimethylamino)acrylate in medicinal chemistry, focusing on its utility as a versatile C3-synthon for heterocyclic construction.

Executive Summary

Methyl 3-(dimethylamino)acrylate (CAS: 999-59-7 / 20664-47-5) represents a quintessential "push-pull" alkene in medicinal chemistry. Structurally, it functions as a masked 1,3-dicarbonyl equivalent, offering superior regiocontrol compared to standard malondialdehyde derivatives. Its primary utility lies in the condensation-cyclization of nitrogen-containing heterocycles—specifically pyrimidines, pyridines, and quinolines—which constitute the pharmacophore backbone of numerous kinase inhibitors, antibiotics (fluoroquinolones), and antiviral agents.

This guide provides a mechanistic breakdown of its reactivity, a validated protocol for pyrimidine synthesis, and a structural analysis of its role in modern C-H functionalization workflows.

Chemical Architecture & Reactivity Profile

To utilize this reagent effectively, one must understand its electronic distribution. Methyl 3-(dimethylamino)acrylate is an enaminone —a conjugated system containing an amino group and a carbonyl group separated by a double bond.

The "Push-Pull" Mechanism

The molecule exhibits a strong dipole due to the competing resonance effects:

  • Electron Donation (+M): The dimethylamino group pushes electron density into the

    
    -system.
    
  • Electron Withdrawal (-M/-I): The ester carbonyl pulls electron density.

This creates a polarized alkene where the


-carbon  is electrophilic (susceptible to nucleophilic attack by amidines/guanidines) and the 

-carbon
is nucleophilic (reactive toward electrophiles in specific conditions).
Visualization: Reactivity Nodes

The following diagram illustrates the electronic "hotspots" that dictate its synthetic utility.

ReactivityProfile cluster_legend Mechanism Logic Reagent Methyl 3-(dimethylamino)acrylate BetaC Beta-Carbon (C3) Electrophilic Center (Target for Nucleophiles) Reagent->BetaC Primary Reaction Site AlphaC Alpha-Carbon (C2) Nucleophilic Character (Stabilized Carbanion) Reagent->AlphaC Secondary Reactivity LG Dimethylamino Group Leaving Group (Facilitates Transamination) BetaC->LG Elimination Pathway desc The 'Push-Pull' dynamic activates C3 for Michael-type addition followed by elimination.

Figure 1: Electronic reactivity profile of Methyl 3-(dimethylamino)acrylate showing the electrophilic beta-carbon and the leaving group capacity of the amine.

Primary Workflow: Pyrimidine Synthesis

The most prevalent application of methyl 3-(dimethylamino)acrylate is the synthesis of substituted pyrimidines . This reaction is thermodynamically driven by the formation of the stable aromatic heterocycle and the expulsion of dimethylamine.

Mechanistic Pathway

The reaction with a binucleophile (e.g., guanidine or amidine) proceeds via a Michael addition-elimination sequence, followed by intramolecular cyclization.

  • Addition: The amidine nitrogen attacks the electrophilic

    
    -carbon.
    
  • Elimination: The tetrahedral intermediate collapses, expelling dimethylamine (transamination).

  • Cyclization: The second nitrogen of the amidine attacks the ester carbonyl.

  • Aromatization: Tautomerization yields the pyrimidinone.

Validated Experimental Protocol

Objective: Synthesis of 2-Amino-4(3H)-pyrimidinone derivative.

Reagents:

  • Methyl 3-(dimethylamino)acrylate (1.0 equiv)

  • Guanidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or DMF.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Guanidine HCl (10 mmol) in absolute EtOH (20 mL).

  • Base Activation: Add NaOEt (25 mmol) carefully under nitrogen atmosphere. Stir at room temperature for 15 minutes to generate the free guanidine base.

  • Addition: Add Methyl 3-(dimethylamino)acrylate (10 mmol) dropwise to the stirring solution. The solution may turn yellow/orange indicative of the enaminone intermediate.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in minimal water and neutralize/acidify with dilute acetic acid to pH 6–7 to precipitate the product.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Data Summary Table: Common Electrophiles & Products

Nucleophile (Source)Reaction PartnerResulting HeterocycleMedicinal Application
Guanidine Methyl 3-(dimethylamino)acrylate2-AminopyrimidineKinase Inhibitors (e.g., CDK inhibitors)
Acetamidine Methyl 3-(dimethylamino)acrylate2-MethylpyrimidineAntibacterial Scaffolds
Hydrazine Methyl 3-(dimethylamino)acrylatePyrazole-3-carboxylateAnti-inflammatory agents
Urea Methyl 3-(dimethylamino)acrylateUracil derivativeAntimetabolites

Advanced Application: Co(III)-Catalyzed Quinolone Synthesis

Beyond standard condensation, recent advancements utilize methyl 3-(dimethylamino)acrylate in C-H functionalization to construct quinolones, a scaffold found in fluoroquinolone antibiotics (e.g., Ciprofloxacin).

In this pathway, the enaminone acts as a directing group for Cobalt(III)-catalyzed coupling with dioxazolones.[1][2] The distinct reactivity of the alkene moiety allows for regioselective amidation followed by spontaneous cyclization.

Pathway Visualization

The following diagram details the logic flow from raw materials to the quinolone scaffold, highlighting the transition from linear precursor to bicyclic drug core.

QuinoloneSynthesis cluster_note Advantage Enaminone Methyl 3-(dimethylamino)acrylate (Substrate) CH_Activation C-H Activation (Directed by Enaminone) Enaminone->CH_Activation Dioxazolone Dioxazolone (Amidation Partner) Dioxazolone->CH_Activation Catalyst Cp*Co(III) Catalyst Catalyst->CH_Activation Amidation Amidation Step (N-C Bond Formation) CH_Activation->Amidation Insertion Cyclization Intramolecular Cyclization (Elimination of MeOH/Me2NH) Amidation->Cyclization Spontaneous Quinolone Quinolone Scaffold (Antibiotic Core) Cyclization->Quinolone adv Avoids harsh Conrad-Limpach conditions; High atom economy.

Figure 2: Workflow for the Co(III)-catalyzed synthesis of quinolones using enaminone directing groups.[3][4][5]

Safety & Handling Guidelines

While versatile, Methyl 3-(dimethylamino)acrylate requires specific handling protocols due to its sensitization potential.

  • Hazard Classification: Skin Sensitizer (Category 1), Eye Irritant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is moisture-sensitive and can hydrolyze to form 3-oxopropanoate derivatives.

  • Incompatibility: Reacts violently with strong oxidizing agents and strong acids.

  • Decontamination: Spills should be treated with dilute acid (to neutralize the amine functionality) and absorbed with inert material.

References

  • Shi, P., Wang, L., Chen, K., Wang, J., & Zhu, J. (2017).[2] Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis. Organic Letters.

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews.

  • Fischer, G. (2003). Enaminones as Building Blocks in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.

  • Sigma-Aldrich. (n.d.). Product Specification: (E)-Methyl 3-(dimethylamino)acrylate.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5353594, Methyl 3-(dimethylamino)acrylate.

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A Technical Guide to the Thermal Stability of Methyl (E)-3-(dimethylamino)acrylate: Proactive Assessment and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermal stability of methyl (E)-3-(dimethylamino)acrylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a framework for proactive thermal hazard assessment. In the absence of extensive public domain data for this specific molecule, we will leverage expert analysis of its constituent functional groups—an enamine, an acrylate, and an aliphatic amine—to infer its thermal stability profile and outline robust experimental protocols for its definitive characterization.

Introduction: Understanding the Molecule and the Imperative for Thermal Scrutiny

Methyl (E)-3-(dimethylamino)acrylate is a versatile building block in organic synthesis, valued for its dual functionality. The electron-rich enamine moiety serves as a potent nucleophile, while the acrylate group is an excellent Michael acceptor. This reactivity profile makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents.

However, the very features that make this molecule synthetically useful also present potential thermal hazards. The presence of a tertiary amine and a polymerizable acrylate group necessitates a thorough understanding of its behavior at elevated temperatures to ensure safe handling, storage, and use in chemical processes. Thermal decomposition can lead to the release of toxic gases, and uncontrolled polymerization can result in dangerous pressure buildup in closed systems.

Inferred Thermal Stability Profile and Decomposition Pathways

The thermal stability of methyl (E)-3-(dimethylamino)acrylate is dictated by the lability of its functional groups. While specific decomposition onset temperatures require experimental determination, a mechanistic understanding allows us to anticipate potential degradation pathways.

The molecule's structure suggests susceptibility to several decomposition mechanisms:

  • Retro-Michael Addition: The C-N bond of the enamine can cleave, leading to the formation of dimethylamine and methyl propiolate. This is a common pathway for β-aminoacrylates.

  • Decarboxylation/Decarbomethoxylation: At higher temperatures, the ester group can be eliminated, releasing carbon dioxide or other small molecules.

  • Radical-Initiated Polymerization: The acrylate functionality is prone to polymerization, which can be initiated by heat. This process is often highly exothermic and can lead to a runaway reaction.

  • Oxidation: In the presence of air, oxidation of the enamine and other parts of the molecule can occur, especially at elevated temperatures, potentially leading to the formation of nitrogen oxides.[1]

During a fire or significant thermal event, irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, may be generated through thermal decomposition or combustion.[1]

Proactive Hazard Analysis and Risk Mitigation

A proactive approach to safety involves anticipating potential hazards and implementing robust mitigation strategies. For methyl (E)-3-(dimethylamino)acrylate, the primary thermal hazards are:

HazardDescriptionMitigation Strategies
Runaway Polymerization The acrylate group can undergo spontaneous, exothermic polymerization, especially when heated or in the presence of initiators.[2] This can lead to a rapid increase in temperature and pressure.Store at cool temperatures, away from light and sources of ignition. Ensure the presence of an appropriate inhibitor. Monitor for signs of polymerization (e.g., increase in viscosity, heat generation).
Toxic Gas Evolution Decomposition can release toxic and irritating gases such as dimethylamine, carbon monoxide, and nitrogen oxides.[1]Handle in a well-ventilated area, preferably in a fume hood.[3] Have appropriate respiratory protection available.[3]
Flammability While the flash point of the ethyl ester analogue is high (105 °C / 221 °F), the compound is a combustible liquid.[4]Keep away from heat, sparks, and open flames.[5] Use non-sparking tools and explosion-proof equipment where necessary.[5]

Safe Handling and Storage:

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed.

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[5]

Recommended Analytical Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of methyl (E)-3-(dimethylamino)acrylate, a suite of thermo-analytical techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Experimental Protocol:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in a suitable pan (e.g., aluminum or ceramic).

  • Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) from the resulting mass vs. temperature curve. Analyze the derivative of this curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.

Experimental Protocol:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -20 °C) to observe any low-temperature transitions.

    • Ramp the temperature to 300 °C (or a temperature below the TGA onset) at a heating rate of 10 °C/min.

    • Cool the sample back to the starting temperature at 10 °C/min.

    • Perform a second heating ramp under the same conditions to observe any changes in the material's thermal behavior after the initial thermal history.

  • Data Analysis: Identify endothermic and exothermic peaks corresponding to phase transitions and reactions. The onset of a broad, irreversible exotherm is often indicative of decomposition or polymerization.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a runaway reaction by measuring the time, temperature, and pressure relationships under adiabatic conditions.

Experimental Protocol:

  • Instrument: An Accelerating Rate Calorimeter.

  • Sample Preparation: Load a precisely weighed amount of the sample into a suitable bomb (e.g., titanium).

  • Experimental Setup: The instrument will heat the sample in a stepwise manner. At each step, it will hold the temperature constant and monitor for any self-heating.

  • Data Acquisition: If self-heating is detected, the instrument will switch to an adiabatic mode, matching the calorimeter's temperature to the sample's temperature. The temperature and pressure are then recorded as a function of time.

  • Data Analysis: Determine the onset temperature of self-heating and the rates of temperature and pressure rise. This data is crucial for assessing the potential for a thermal runaway.

Data Interpretation and Safe Operating Limits

The data from these analyses should be synthesized to establish safe operating limits.

ParameterInterpretationImplication for Safe Handling
TGA Tonset The temperature at which significant mass loss begins.This represents the upper limit for long-term thermal stability. Processes should be designed to stay well below this temperature.
DSC Exotherm Onset The temperature at which an exothermic event (e.g., decomposition, polymerization) begins.This is a critical parameter for process safety. The maximum operating temperature should be significantly lower than this value.
ARC Self-Heating Onset The temperature at which the material begins to self-heat under adiabatic conditions.This is the most conservative estimate of the maximum safe temperature. A significant safety margin should be applied to this value.

A crucial outcome of this analysis is the determination of the Maximum Allowable Working Temperature (MAWT) . The MAWT should be set significantly below the lowest onset temperature observed in the thermal analyses to provide a robust safety margin.

Visualizations

Decomposition Pathway

G cluster_0 Methyl (E)-3-(dimethylamino)acrylate cluster_1 Thermal Stress cluster_2 Decomposition Products M Methyl (E)-3-(dimethylamino)acrylate Heat Heat P1 Dimethylamine + Methyl Propiolate (Retro-Michael) Heat->P1 Pathway 1 P2 Polymer (Runaway Polymerization) Heat->P2 Pathway 2 P3 CO, CO2, NOx (Combustion/Oxidation) Heat->P3 Pathway 3

Caption: Inferred thermal decomposition pathways for methyl (E)-3-(dimethylamino)acrylate.

Experimental Workflow

G cluster_0 Sample cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Safety Outcome Sample Methyl (E)-3-(dimethylamino)acrylate TGA TGA (Mass Loss) Sample->TGA DSC DSC (Heat Flow) Sample->DSC ARC ARC (Adiabatic) Sample->ARC DI Synthesize Data: - Tonset (TGA) - Exotherm (DSC) - Self-Heating (ARC) TGA->DI DSC->DI ARC->DI SO Establish MAWT & Safe Handling Procedures DI->SO

Caption: Workflow for comprehensive thermal stability assessment.

Safe Handling Decision Tree

G Start Proposed Experiment with Methyl (E)-3-(dimethylamino)acrylate CheckTemp Is Operating Temp < MAWT? Start->CheckTemp Proceed Proceed with Caution (Implement all safety protocols) CheckTemp->Proceed Yes Reassess Reassess Experimental Design (Lower temperature or alternative reagent) CheckTemp->Reassess No CheckScale Is this a scale-up reaction? Proceed->CheckScale CheckScale:e->Proceed:w No Consult Consult with Safety Officer (Additional review required) CheckScale->Consult Yes

Caption: Decision tree for safe use based on thermal stability data.

References

  • BASF CORPORATION. (2025, July 11).
  • Environment, Health and Safety. Appendix I - Hazards Of Functional Groups.
  • Enamine.
  • Jubilant Ingrevia.
  • ACS Publications. (2023, November 9).
  • ILO Encyclopaedia. (2011, August 6).
  • DIPLOMATA COMERCIAL. What are the Health and Safety Guidelines for Using Amines?
  • TCI EUROPE N.V.
  • NJ.gov.
  • Mayr's Database Of Reactivity Parameters. Molecule: ethyl (E)-3-(dimethylamino)
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: Ethyl 3-(N,N-dimethylamino)
  • ResearchGate. (2025, August 6). A new synthesis of alkyl (E)-(3-dimethylamino)
  • Wikipedia.
  • NIH. (2019, June 5).
  • Scholars' Mine. (2006, January 1). Synthesis and Thermal Behavior of Poly(Methyl Acrylate)
  • PMC. Preparation, Thermal, and Thermo-Mechanical Characterization of polymeric Blends Based on Di(meth)
  • Sigma-Aldrich. Methyl (e)-3-(dimethylamino)
  • MilliporeSigma. (E)-Methyl 3-(dimethylamino)
  • Sigma-Aldrich. (E)-Methyl 3-(dimethylamino)
  • Anax Laboratories. 999-59-7 | methyl (E)-3-(dimethylamino)
  • ChemicalBook. Ethyl 3-(N,N-dimethylamino)
  • Primaryinfo.com. Dimethyl Amino Ethyl Acrylate - Msds, Patents, Synthesis, Study, Consultants, Company Profiles, Suppliers, Report.
  • Green Chemistry (RSC Publishing). (2024, March 8). Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)
  • NPL Publications. Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives.
  • NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
  • MDPI. (2020, May 9). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
  • ResearchGate. TGA and DTG curves of a PDMAEMA, b PPCl2 and c PPCl1.
  • Google Patents.
  • Arkema.

Sources

Methodological & Application

High-Yield Synthesis of Fluoroquinolone Scaffolds using Methyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-QSYN-2026

Abstract & Scope

This application note details the robust synthesis of the 4-quinolone-3-carboxylic acid core—the foundational scaffold for blockbuster antibiotics like Ciprofloxacin, Levofloxacin, and Moxifloxacin. Unlike the classical Gould-Jacobs reaction, which suffers from regioselectivity issues and lower yields, this protocol utilizes the Grohe-Heberer modification (also known as the enaminone route).

We focus specifically on the utilization of Methyl 3-(dimethylamino)acrylate as a "push-pull" enamine reagent. This reagent acts as a masked 3-carbon synthon that undergoes highly selective C-acylation with benzoyl chlorides, followed by amine exchange and cyclization. This method offers superior atom economy, milder conditions, and higher purity profiles for scale-up operations.

Scientific Background & Mechanism[1][2][3][4][5]

The "Push-Pull" Alkene Advantage

Methyl 3-(dimethylamino)acrylate is a vinylogous amide. The nitrogen lone pair donates electron density into the double bond (push), making the


-carbon highly nucleophilic. Conversely, the ester group withdraws density (pull), stabilizing the resulting negative charge.

When reacted with an acid chloride, the


-carbon attacks the carbonyl carbon. While O-acylation is kinetically possible, thermodynamic control favors C-acylation , preserving the conjugation of the system.
Reaction Pathway

The synthesis proceeds through three distinct chemical events, often performed in a "one-pot" or telescoped manner in industrial settings:

  • C-Acylation: The acid chloride acylates the enamine to form a 2-benzoyl-3-dimethylaminoacrylate.

  • Transamination (Amine Exchange): A primary amine (e.g., cyclopropylamine) displaces the dimethylamino group via an addition-elimination mechanism.

  • Intramolecular

    
     Cyclization:  A base deprotonates the amine, which then attacks the aromatic ring (displacing a halogen, typically fluorine or chlorine) to close the quinolone ring.
    

Experimental Protocol

Target Molecule: Methyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Precursor to Ciprofloxacin).

Reagents & Materials
ReagentEquiv.[1]RoleCAS No.
2,4-Dichloro-5-fluorobenzoyl chloride1.0Electrophile (Scaffold)86393-34-2
Methyl 3-(dimethylamino)acrylate 1.1 Nucleophile (Linker) 922-67-8 *
Triethylamine (TEA)1.2Acid Scavenger121-44-8
Cyclopropylamine1.1N1-Substituent765-30-0
Potassium Carbonate (

)
2.5Cyclization Base584-08-7
TolueneSolventReaction Medium108-88-3
DMF (Dimethylformamide)SolventCyclization Medium68-12-2

*Note: CAS 922-67-8 refers to Methyl Propiolate, which is the precursor. The specific enamine reagent is often prepared in situ or purchased as Methyl 3-(dimethylamino)acrylate (CAS 1120-07-6 for the ethyl analog equivalent).

Step-by-Step Methodology
Phase A: C-Acylation (Formation of the Enaminone)
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solvation: Dissolve Methyl 3-(dimethylamino)acrylate (14.2 g, 110 mmol) and Triethylamine (15.3 mL, 110 mmol) in anhydrous Toluene (150 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Dissolve 2,4-Dichloro-5-fluorobenzoyl chloride (22.7 g, 100 mmol) in Toluene (50 mL). Add this solution dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 10°C.

    • Critical Control Point: Rapid addition causes exotherms that promote O-acylation impurities.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn yellow/orange, and TEA·HCl salts will precipitate.

  • Reaction Check: Monitor by TLC (50:50 EtOAc/Hexane). The starting acid chloride should be consumed.

Phase B: Transamination (Amine Exchange)
  • Filtration: Filter off the precipitated TEA·HCl salts under nitrogen. Wash the filter cake with dry Toluene (20 mL). Combine filtrates.

    • Note: The intermediate Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is in the filtrate. It is moisture sensitive.

  • Addition: Return the filtrate to the reaction vessel. Add Cyclopropylamine (6.3 g, 110 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 50°C for 2 hours.

    • Observation: The evolution of dimethylamine gas (fishy odor) indicates the reaction is proceeding. Ensure proper ventilation/scrubbing.[2]

  • Workup: Evaporate the toluene under reduced pressure to yield a crude solid (Enamino-ester intermediate).

Phase C: Cyclization (Ring Closure)
  • Solvation: Dissolve the crude residue from Phase B in anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (anhydrous, micronized, 34.5 g, 250 mmol).

  • Cyclization: Heat the suspension to 100–110°C for 3–5 hours.

    • Mechanism:[3][4] The amine nitrogen attacks the C2 position of the aromatic ring, displacing the chlorine atom (S_NAr).

  • Quench & Isolation: Pour the hot reaction mixture into ice-cold water (500 mL). The product will precipitate as a white to pale-yellow solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF and salts), and wash with cold ethanol. Recrystallize from Acetonitrile or DMF/EtOH if necessary.

Data Analysis & Validation

Expected Results
ParameterSpecificationNotes
Overall Yield 75% – 85%Calculated from Acid Chloride start.
Appearance Pale yellow crystalline solidDarkening indicates oxidation/oligomers.
Melting Point 240–242°CSharp range indicates high purity.
HPLC Purity > 98.5%Main impurity: Uncyclized ester.
Troubleshooting Guide
  • Low Yield in Phase A: Usually due to moisture in the solvent hydrolyzing the acid chloride or the enamine. Ensure anhydrous conditions.

  • Incomplete Cyclization: If the intermediate remains after 5 hours, increase temperature to 120°C or switch to a stronger base like NaH (requires careful handling).

  • O-Acylation Byproduct: If NMR shows a lack of the alkene proton signal, O-acylation occurred. Lower the temperature during the acid chloride addition.

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow, highlighting the critical "Push-Pull" mechanism.

QuinoloneSynthesis cluster_conditions Critical Process Parameters Start1 2,4-Dichloro-5- fluorobenzoyl chloride Inter1 Intermediate A: Acylated Enaminone (C-C Bond Formed) Start1->Inter1 TEA, Toluene 0-10°C Start2 Methyl 3-(dimethylamino) acrylate Start2->Inter1 Inter2 Intermediate B: Amino-Acrylate (Transamination) Inter1->Inter2 -HN(Me)2 Reagent_Amine Cyclopropylamine Reagent_Amine->Inter2 Product Quinolone Core (Cyclized Product) Inter2->Product S_NAr Cyclization -HCl Reagent_Base Base (K2CO3/NaH) Heat Reagent_Base->Product Anhydrous Conditions Anhydrous Conditions Temp Control (<10°C) Temp Control (<10°C)

Figure 1: Reaction pathway for the synthesis of the fluoroquinolone core via the Grohe-Heberer enaminone route.[1]

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines: A New Route to Quinolone Antibiotics. Liebigs Annalen der Chemie.

  • Bayer AG. (1984). Process for the preparation of quinolone-3-carboxylic acids. US Patent 4,670,444.

  • Al-Mulla, A. (2024).[2] Quinolones: Development, Mechanism of Action, and Clinical Applications. Auctores Journals.

  • Blondeau, D. (2021). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. MDPI Molecules.

  • PubChem. (2024). Methyl 3-(dimethylamino)acrylate Compound Summary.

Sources

Introduction: The Unique Versatility of Methyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cyclocondensation Reactions of Methyl 3-(Dimethylamino)acrylate

Methyl 3-(dimethylamino)acrylate is a highly valuable and versatile C3 synthon in modern organic synthesis. Structurally, it is an enaminone, a class of compounds characterized by an N-C=C-C=O functional group within a flexible chain.[1] This arrangement creates a "push-pull" electronic effect: the lone pair of electrons on the nitrogen atom "pushes" electron density into the π-system, while the electron-withdrawing ester group "pulls" electron density away. This polarization makes the molecule exceptionally reactive and predictable.

The key to its utility lies in its multiple reactive sites. The β-carbon (C-3) is highly electrophilic due to conjugation with the carbonyl group, making it susceptible to nucleophilic attack (Michael addition). The carbonyl carbon of the ester is also an electrophilic center. Furthermore, the dimethylamino group is an excellent leaving group, particularly under acidic or thermal conditions, which provides a thermodynamic driving force for aromatization in cyclization reactions.[2] These features allow methyl 3-(dimethylamino)acrylate to react with a vast array of binucleophiles to construct a diverse range of heterocyclic scaffolds, which are foundational components in medicinal chemistry and drug development.[3]

This guide provides detailed application notes and protocols for the use of methyl 3-(dimethylamino)acrylate in the synthesis of key heterocyclic systems, focusing on the underlying mechanisms and practical experimental considerations.

Core Principle: The General Cyclocondensation Mechanism

The majority of cyclocondensation reactions involving methyl 3-(dimethylamino)acrylate follow a well-established mechanistic pathway. Understanding this sequence is critical for troubleshooting and adapting protocols for new substrates.

General_Mechanism start Methyl 3-(dimethylamino)acrylate + Binucleophile (H-Nu1-X-Nu2-H) step1 Michael Addition (Attack at β-carbon) start->step1 intermediate1 Acyclic Adduct (Intermediate I) step1->intermediate1 Formation of C-Nu1 bond step2 Intramolecular Cyclization (Nu2 attacks C=O) intermediate1->step2 intermediate2 Cyclic Intermediate (Intermediate II) step2->intermediate2 Ring formation step3 Elimination Cascade (-HN(CH3)2, -CH3OH) intermediate2->step3 product Aromatized Heterocycle step3->product Driving force for reaction

Caption: General workflow for cyclocondensation reactions.

  • Michael Addition: The first step is typically the conjugate addition of the more nucleophilic center of the binucleophile (Nu1) to the electron-deficient β-carbon of the acrylate.

  • Intramolecular Cyclization: The newly formed acyclic intermediate then undergoes an intramolecular attack where the second nucleophilic center (Nu2) attacks the electrophilic ester carbonyl carbon.

  • Elimination Cascade: The resulting cyclic intermediate is often unstable and readily eliminates methanol and dimethylamine to form a stable, aromatic heterocyclic ring. This final elimination sequence is often the irreversible and driving force of the entire reaction.[2]

Application I: Synthesis of Pyrimidines

Pyrimidines are a cornerstone of medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents.[4] Methyl 3-(dimethylamino)acrylate provides a direct and efficient route to substituted pyrimidinones by reacting with N-C-N binucleophiles like amidines, guanidines, and (thio)ureas.[5]

Reaction with Guanidine: A Protocol for 2-Amino-pyrimidin-4(1H)-one Synthesis

The reaction with guanidine hydrochloride is a classic example, yielding highly functionalized 2-aminopyrimidines. The choice of a basic catalyst like sodium ethoxide is crucial. It serves two purposes: first, to deprotonate the guanidine hydrochloride to its more nucleophilic freebase form, and second, to catalyze the cyclization and elimination steps.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Guanidine Activation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq.) and stir the mixture at room temperature for 20-30 minutes.

  • Addition of Acrylate: Add methyl 3-(dimethylamino)acrylate (1.0 eq.) dropwise to the guanidine solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acrylate spot disappears.

  • Work-up:

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Neutralize the mixture carefully with glacial acetic acid or dilute HCl until pH ~7.

    • The product will often precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities.

  • Purification & Characterization: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

ReagentMolar Eq.Purpose
Methyl 3-(dimethylamino)acrylate1.0C3 Electrophile
Guanidine Hydrochloride1.0N-C-N Nucleophile
Sodium Metal1.1Forms basic catalyst
Absolute EthanolSolventReaction medium
Glacial Acetic Acid-Neutralization during work-up

Application II: Synthesis of Pyridines

Substituted pyridines are prevalent in pharmaceuticals and agrochemicals. A common strategy for their synthesis using methyl 3-(dimethylamino)acrylate involves a reaction with an active methylene compound in the presence of a source of ammonia, typically ammonium acetate.[6] This is a variation of the Hantzsch pyridine synthesis.

Reaction with Malononitrile: A Protocol for 2-amino-3-cyanopyridine Synthesis

In this reaction, the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) acts as the initial nucleophile, and ammonium acetate serves as both the ammonia source for ring completion and a mild acidic catalyst.

Experimental Protocol:

  • Reactant Setup: To a 100 mL round-bottom flask, add methyl 3-(dimethylamino)acrylate (1.0 eq.), the active methylene compound (e.g., malononitrile, 1.0 eq.), and ammonium acetate (2.0-3.0 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent. Acetic acid is an excellent choice here as it facilitates the elimination of dimethylamine and acts as a proton source.[7]

  • Reaction: Attach a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice-water.

    • A solid precipitate of the pyridine derivative will usually form.

    • Collect the product by vacuum filtration and wash thoroughly with water to remove ammonium acetate and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Experimental_Workflow A 1. Mix Reactants (Acrylate, Nucleophile, Catalyst) B 2. Add Solvent (e.g., Ethanol, Acetic Acid) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Precipitate (e.g., Add to ice-water) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Wash Solid (Water, Cold Solvent) E->F G 7. Purify (Recrystallization / Chromatography) F->G H 8. Characterize (NMR, IR, MS) G->H

Caption: A typical experimental workflow for heterocycle synthesis.

Application III: Synthesis of Pyrazoles

Pyrazoles are another class of heterocycles with significant biological activities, including anti-inflammatory and antitumor properties.[6] They are readily synthesized by the cyclocondensation of methyl 3-(dimethylamino)acrylate with hydrazine derivatives.[7][8]

Reaction with Hydrazine Hydrate: A Protocol for Pyrazole-4-carboxylate Synthesis

The reaction proceeds via an initial Michael addition of one hydrazine nitrogen, followed by intramolecular cyclization onto the ester carbonyl, and subsequent elimination of dimethylamine and water to yield the aromatic pyrazole ring.[6]

Experimental Protocol:

  • Reactant Setup: In a round-bottom flask, dissolve methyl 3-(dimethylamino)acrylate (1.0 eq.) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 eq.) dropwise to the solution at room temperature. The reaction can be mildly exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-5 hours. The progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • The resulting residue often contains the desired product, which may be a solid or a viscous oil.

  • Purification: The crude product can be purified by recrystallization from a solvent like ethyl acetate/hexane or by column chromatography on silica gel.

BinucleophileResulting HeterocycleTypical Conditions
Guanidine2-Aminopyrimidin-4-oneNaOEt, EtOH, Reflux
Urea / ThioureaPyrimidin-4-one / Pyrimidine-4-thioneNaOEt, EtOH, Reflux
Malononitrile + NH₄OAc2-Hydroxypyridine-3-carbonitrileAcetic Acid, Reflux
Hydrazine HydratePyrazoleEtOH, Reflux
Phenylhydrazine1-PhenylpyrazoleEtOH or AcOH, Reflux
6-Amino-2-thiouracilPyrido[2,3-d]pyrimidineAcetic Acid, Reflux[6]

Conclusion and Future Outlook

Methyl 3-(dimethylamino)acrylate has proven to be an indispensable tool for synthetic chemists, particularly in the field of drug discovery. Its predictable reactivity, commercial availability, and ability to serve as a precursor to a wide array of medicinally relevant heterocycles ensure its continued importance. The protocols outlined in this guide represent foundational methods that can be adapted and expanded upon. Future research will undoubtedly uncover novel applications, perhaps through the use of advanced catalytic systems or in multicomponent reactions, further broadening the synthetic utility of this powerful building block.

References

  • Al-Shimaa Badran, et al. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES, Vol. 106, No. 9.
  • Farghaly, T. A., et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843. [Link]

  • Shawali, A. S., et al. (2014). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry, 4, 68-81. [Link]

  • Gouda, M. A., et al. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(9), 13923-13937. [Link]

  • Gaber, H. M., et al. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. [Link]

  • Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387. [Link]

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433-2480. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138. [Link]

  • Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008). Comprehensive Organic Functional Group Transformations II. Elsevier. (General reference for pyrimidine synthesis).
  • Abdelhamid, A. O. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Cairo. [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-Anilinoacrylates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Enamino Esters

β-Enamino esters, such as methyl 3-anilinoacrylates, are versatile and highly valuable intermediates in organic synthesis. Their unique electronic structure, characterized by a conjugated system involving a nitrogen lone pair, a carbon-carbon double bond, and a carbonyl group, makes them ambident nucleophiles and valuable precursors for a wide array of heterocyclic compounds. These heterocyclic scaffolds are central to the development of pharmaceuticals, agrochemicals, and functional materials. The reaction of anilines with methyl dimethylaminoacrylate represents a straightforward and atom-economical approach to these important building blocks. This guide provides a detailed protocol and in-depth scientific context for this transformation.

Reaction Mechanism: A Nucleophilic Vinylic Substitution

The reaction between an aniline and methyl 3-(dimethylamino)acrylate proceeds through a nucleophilic vinylic substitution mechanism. This can also be viewed as a tandem addition-elimination reaction. The enamine substrate, methyl 3-(dimethylamino)acrylate, is polarized by the electron-withdrawing ester group, making the β-carbon electrophilic.

The reaction mechanism can be delineated as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic β-carbon of the methyl 3-(dimethylamino)acrylate. This forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged aniline nitrogen to the negatively charged carbon, leading to a more stable neutral intermediate.

  • Elimination of Dimethylamine: The lone pair on the nitrogen of the original dimethylamino group facilitates the elimination of dimethylamine, a good leaving group, through the reformation of the carbon-carbon double bond. This step is the driving force for the reaction.

This sequence results in the formation of the thermodynamically more stable methyl 3-anilinoacrylate. The reaction is often performed without a catalyst, as the inherent nucleophilicity of the aniline and the electrophilicity of the acrylate are sufficient for the reaction to proceed, especially at elevated temperatures.

Reaction Mechanism Visualization

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Acrylate Methyl 3-(dimethylamino)acrylate (Electrophile) Acrylate->Intermediate Product Methyl 3-anilinoacrylate Intermediate->Product Elimination LeavingGroup Dimethylamine Intermediate->LeavingGroup

Caption: General overview of the reaction pathway.

Experimental Protocol: Catalyst-Free Synthesis of Methyl 3-(Phenylamino)acrylate

This protocol details a general, catalyst-free method for the reaction of aniline with methyl 3-(dimethylamino)acrylate.

Materials:

  • Aniline (purified by distillation if necessary)

  • Methyl 3-(dimethylamino)acrylate

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Reagents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add aniline (1.0 equivalent) and methyl 3-(dimethylamino)acrylate (1.1 equivalents).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting materials and the appearance of the product spot. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product is often obtained as an oil or a solid.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with cold hexane.[1]

    • Column Chromatography: If crystallization is not effective, purify the crude product by flash column chromatography on silica gel.[2] A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).[2]

Experimental Workflow

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow start Start setup Reaction Setup: Aniline + Methyl 3-(dimethylamino)acrylate in Toluene start->setup reflux Heat to Reflux (approx. 110 °C) setup->reflux monitor Monitor Reaction (TLC or GC-MS) reflux->monitor workup Work-up: Cool & Evaporate Solvent monitor->workup Reaction Complete purify Purification: Crystallization or Chromatography workup->purify characterize Characterization: NMR, IR, MS purify->characterize end End Product characterize->end

Caption: A summary of the key experimental stages.

Characterization of Methyl 3-(Phenylamino)acrylate

The structure of the synthesized methyl 3-(phenylamino)acrylate should be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR The spectrum is expected to show signals for the aromatic protons of the aniline ring, two vinylic protons, and the methyl ester protons. The coupling constant between the vinylic protons will indicate the stereochemistry (typically E).
¹³C NMR The spectrum should display distinct signals for the carbonyl carbon of the ester, the vinylic carbons, the aromatic carbons, and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the conjugated ester (around 1680-1700 cm⁻¹), and C=C stretching (around 1620 cm⁻¹).[3]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁NO₂ = 177.19 g/mol ).[4]

Table 1: Summary of Expected Spectroscopic Data

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and ensure the temperature is maintained at reflux.
Impure starting materials.Purify the aniline by distillation and ensure the methyl 3-(dimethylamino)acrylate is of high purity.
Low Yield Loss of product during work-up or purification.Optimize the purification method. If using chromatography, ensure proper loading and elution. For crystallization, use a minimal amount of hot solvent.
Side reactions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline.
Difficulty in Purification Product is an oil and does not crystallize.Use column chromatography for purification.
Co-elution of impurities during chromatography.Try a different solvent system for elution or use a different stationary phase (e.g., alumina).

Table 2: Troubleshooting Common Issues

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Aniline: Aniline is toxic and can be absorbed through the skin. Handle with care and avoid inhalation of vapors.

  • Methyl 3-(dimethylamino)acrylate: This compound can be an irritant. Avoid contact with skin and eyes.

  • Toluene: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.

References

  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. The Royal Society of Chemistry.
  • Supporting Inform
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • T. Sammakia, J. A. Abramite, and M. F. Sammons The synthesis and chemistry of enamines has been an active area of research ever.
  • Supplementary M
  • Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate.
  • Enamine, enamide synthesis. Organic Chemistry Portal.
  • Enamines. Master Organic Chemistry.
  • β-enamino ester synthesis by amin
  • Methyl 3-(2-aminophenyl)
  • METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts.
  • Methyl acrylate(96-33-3) 13C NMR spectrum. ChemicalBook.
  • (E)-Methyl 3-(dimethylamino)
  • Anionic synthesis and characterization of alkyl methacryl
  • GC-MS Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate (b) Methyl....
  • Aniline and Methyl Radical Reaction Study | PDF. Scribd.
  • 13 C-NMR data for acrylate monomers | Download Table.
  • Selective N-monomethylation of primary anilines with dimethyl carbon
  • An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(thiophen-3-yl)
  • Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates.
  • Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. PMC.
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI.
  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Echemi.
  • Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm | Request PDF.
  • Infrared Spectroscopy of Polymers X: Polyacryl
  • Synthesis and Characterization of Methyl Phenyl Organosilicon Resins with Ammonia.
  • (PDF) Synthesis and Characterization of Methyl Methacrylate Modified Vinylester Resin-Clay Nanocomposites.

Sources

Application Note & Protocol: Synthesis of 4-Substituted Pyrimidines via Condensation of Methyl 3-(Dimethylamino)acrylate with Amidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules.[1][2][3] This application note provides a comprehensive guide to a robust and versatile method for synthesizing 4-substituted pyrimidines. The described protocol utilizes the condensation reaction between methyl 3-(dimethylamino)acrylate, a highly versatile C3 synthon, and various amidines, which serve as the N-C-N fragment. This approach is valued for its operational simplicity, broad substrate scope, and generally high yields. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, and offer insights into process optimization and troubleshooting.

Introduction: The Significance of Pyrimidine Synthesis

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[2][4] This structural motif is of paramount importance in nature, most notably as a fundamental component of nucleic acids (cytosine, thymine, and uracil). Beyond their biological role, synthetic pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

Classical methods for pyrimidine synthesis, such as the Pinner synthesis, often involve the condensation of 1,3-dicarbonyl compounds with amidines. The method detailed herein offers a strategic advantage by employing methyl 3-(dimethylamino)acrylate. This reagent serves as a masked equivalent of methyl propiolate, with the dimethylamino group acting as an excellent leaving group, facilitating a smooth cyclization cascade under relatively mild conditions. The reaction provides a direct and efficient route to 4-substituted-pyrimidine-5-carboxylic acid esters, which are valuable intermediates for further chemical elaboration in drug discovery programs.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established condensation-cyclization pathway, which can be understood as a [3+3] cycloaddition strategy.[5] The key steps are outlined below:

  • Michael Addition: The reaction initiates with a nucleophilic attack (Michael addition) from one of the nitrogen atoms of the amidine onto the electron-deficient β-carbon of the methyl 3-(dimethylamino)acrylate. This step forms a linear intermediate. The choice of an enaminone-like structure in the acrylate starting material makes this addition highly favorable.

  • Intramolecular Cyclization: The second nitrogen atom of the intermediate then attacks the ester carbonyl carbon in an intramolecular fashion. This step forms a six-membered dihydropyrimidine ring.

  • Elimination & Aromatization: The reaction is driven to completion by the sequential elimination of dimethylamine and methanol from the cyclic intermediate. This final step results in the formation of the stable, aromatic pyrimidine ring. The elimination of dimethylamine is often the rate-determining step and can be facilitated by heat.

The overall mechanism is a powerful illustration of how readily available starting materials can be used to construct complex heterocyclic systems in a single, efficient operation.

G Amidine Amidine (N-C-N Synthon) Intermediate1 Michael Adduct (Linear Intermediate) Amidine->Intermediate1 1. Michael Addition Acrylate Methyl 3-(dimethylamino)acrylate (C-C-C Synthon) Acrylate->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydropyrimidine) Intermediate1->Intermediate2 2. Intramolecular     Cyclization Product 4-Substituted Pyrimidine (Aromatic Product) Intermediate2->Product 3. Elimination &     Aromatization Elim1 Dimethylamine (Leaving Group) Intermediate2->Elim1 Elim2 Methanol (Leaving Group) Intermediate2->Elim2

Caption: General reaction mechanism for pyrimidine synthesis.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Methyl 3-(dimethylamino)acrylate (≥97%)

    • Amidine hydrochlorides (e.g., benzamidine hydrochloride, acetamidine hydrochloride)

    • Sodium methoxide (NaOMe) or other suitable base (e.g., potassium carbonate)

    • Anhydrous methanol or ethanol

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • NMR spectrometer, Mass spectrometer (for characterization)

General Procedure for the Synthesis of Methyl 2-Substituted-Pyrimidine-5-Carboxylate

This protocol provides a general method that can be adapted for various amidines.

  • Base Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (40 mL). Carefully add sodium methoxide (1.1 equivalents relative to the amidine) in portions. Stir until the sodium methoxide is completely dissolved.

    • Rationale: The free amidine base is required for the initial nucleophilic attack. Since amidines are often supplied as stable hydrochloride salts, a base is needed to liberate the free base in situ. Sodium methoxide is a convenient choice when using methanol as the solvent.

  • Amidine Addition: Add the corresponding amidine hydrochloride (1.0 eq., e.g., 10 mmol) to the sodium methoxide solution. Stir the resulting suspension at room temperature for 20-30 minutes.

  • Acrylate Addition: Add methyl 3-(dimethylamino)acrylate (1.05 eq., 10.5 mmol) to the reaction mixture dropwise via syringe over 5 minutes.

    • Rationale: A slight excess of the acrylate ensures complete consumption of the more valuable amidine starting material. A slow addition helps to control any potential exotherm.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent using a rotary evaporator. c. To the resulting residue, add deionized water (30 mL) and extract with dichloromethane or ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 2-substituted-pyrimidine-5-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start A 1. Prepare NaOMe solution in anhydrous MeOH start->A B 2. Add Amidine HCl salt (Stir for 30 min) A->B C 3. Add Methyl 3-(dimethylamino)acrylate (Dropwise) B->C D 4. Heat to Reflux (4-12 h) Monitor by TLC C->D E 5. Cool & Concentrate (Rotary Evaporator) D->E F 6. Aqueous Work-up (H₂O/DCM Extraction, Brine Wash) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify (Flash Chromatography) G->H I 9. Characterize (NMR, MS) H->I end_node End I->end_node

Caption: Experimental workflow for pyrimidine synthesis.

Results: Substrate Scope

The described protocol is effective for a range of amidines, allowing for the synthesis of pyrimidines with various substituents at the 2-position. The table below presents representative examples with expected yields.

EntryAmidine UsedProduct (R-group)Typical Reaction Time (h)Isolated Yield (%)
1BenzamidinePhenyl685-95%
2AcetamidineMethyl870-80%
34-Methoxybenzamidine4-Methoxyphenyl588-96%
44-Chlorobenzamidine4-Chlorophenyl780-90%
5Guanidine*Amino1265-75%

*Note: When using guanidine, the product is a 2-aminopyrimidine derivative. The reaction may require longer times or slightly modified conditions for optimal results.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or degradation of starting material.

    • Solution: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the starting materials and intermediates. Confirm that the amidine free base was fully generated before adding the acrylate. Increase reaction time if TLC indicates incomplete conversion.

  • Multiple Spots on TLC:

    • Cause: Formation of side products or incomplete reaction.

    • Solution: Ensure slow, controlled addition of the acrylate. A rapid addition could lead to polymerization or side reactions. Optimize the base and solvent system; for some substrates, a weaker base like K₂CO₃ in a higher boiling solvent like DMF might be beneficial.

  • Purification Difficulties:

    • Cause: Co-elution of product with impurities.

    • Solution: Adjust the solvent system for column chromatography. A shallower gradient or the use of a different solvent system (e.g., ether/pentane) may improve separation. If the product is a solid, recrystallization can be an effective alternative to chromatography.

Safety Precautions

  • Sodium methoxide is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents (methanol, dichloromethane, ethyl acetate, hexanes) are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from entering the reaction flask.

References

  • Jain, K., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ACS Omega. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Pasha, M., et al. (2023). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Asian Journal of Research in Chemistry. [Link]

  • Braña, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Organic Chemistry Portal. (2015). A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines...[Link]

  • Qin, Z., Ma, Y., & Li, F. (2021). Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). i) Synthesis of pyrimidine from C-C-C and N-C-N fragments. [Link]

  • Wang, Z., et al. (2021). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Methyl 3-(dimethylamino)acrylate as a Dienophile in Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(dimethylamino)acrylate (MDMA) represents a specialized class of "push-pull" enamines that serve as highly potent dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions. Unlike standard Diels-Alder cycloadditions that pair electron-rich dienes with electron-poor dienophiles, MDMA utilizes its electron-donating dimethylamino group to raise the energy of its Highest Occupied Molecular Orbital (HOMO). This allows for rapid, regioselective cycloaddition with electron-deficient heteroaromatic dienes (such as 1,2,4-triazines and tetrazines).

This application note details the mechanistic grounding and experimental protocols for utilizing MDMA to synthesize functionalized pyridines—a critical scaffold in pharmaceutical chemistry (e.g., nicotinic acid derivatives).

Mechanistic Principles

The "Push-Pull" Electronic Effect

Methyl 3-(dimethylamino)acrylate is characterized by a polarized double bond:

  • Push: The dimethylamino group (

    
    ) is a strong 
    
    
    
    -donor, significantly increasing the electron density at the
    
    
    -carbon (C3).
  • Pull: The methyl ester group (

    
    ) is an electron-withdrawing group (EWG) at the 
    
    
    
    -carbon (C2), stabilizing the molecule but also directing regioselectivity.

This polarization raises the HOMO energy of the alkene, making it an exceptional match for the low-lying LUMO of electron-deficient dienes (LUMO


 / HOMO

control).
Reaction Pathway: The Cascade Sequence

The synthesis of pyridines via MDMA and 1,2,4-triazines follows a predictable cascade:

  • [4+2] Cycloaddition: The electron-rich alkene of MDMA attacks the electron-deficient 1,2,4-triazine across C3/C6.

  • Retro-Diels-Alder (N

    
     Extrusion):  The resulting bicyclic intermediate is unstable and spontaneously extrudes nitrogen gas.
    
  • Aromatization/Elimination: The intermediate dihydropyridine typically undergoes elimination of dimethylamine (

    
    ) to restore aromaticity, yielding the final pyridine ester.
    
Mechanism Visualization

The following diagram illustrates the orbital interactions and reaction cascade.

IEDDA_Mechanism Reactants Reactants 1. Diene: 1,2,4-Triazine (Electron Poor) 2. Dienophile: Methyl 3-(dimethylamino)acrylate TS Transition State [4+2] Cycloaddition HOMO(Enamine) -> LUMO(Triazine) Reactants->TS Heat (Reflux) Intermediate Bicyclic Intermediate (Highly Unstable) TS->Intermediate RetroDA Retro-Diels-Alder Extrusion of N2 gas Intermediate->RetroDA - N2 Elimination Aromatization Loss of HNMe2 RetroDA->Elimination Product Final Product Functionalized Pyridine Elimination->Product - HNMe2

Caption: Logical flow of the IEDDA cascade reaction from reactants to aromatized pyridine product.

Experimental Protocol

Synthesis of Methyl Nicotinate Derivatives

This protocol describes the reaction between Methyl 3-(dimethylamino)acrylate and a substituted 1,2,4-triazine (e.g., ethyl 1,2,4-triazine-3-carboxylate) to yield a 2,4- or 2,5-disubstituted pyridine.

Reagents & Equipment:

  • Dienophile: Methyl 3-(dimethylamino)acrylate (>95% purity).

  • Diene: 1,2,4-Triazine derivative (e.g., 3-substituted-1,2,4-triazine).[1][2][3]

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Catalyst (Optional): Acetic acid (can facilitate the elimination step).

  • Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet.

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar.

    • Purge with nitrogen to ensure an inert atmosphere.

  • Charging:

    • Add 1.0 equivalent of the 1,2,4-triazine substrate.

    • Add 1.2 - 1.5 equivalents of Methyl 3-(dimethylamino)acrylate. Note: Excess enamine drives the reaction to completion.

    • Dissolve in anhydrous 1,4-dioxane (concentration ~0.2 - 0.5 M).

  • Reaction:

    • Heat the mixture to reflux (101 °C) .

    • Monitor the reaction via TLC or LC-MS.

    • Observation: Evolution of nitrogen gas (bubbling) indicates the retro-Diels-Alder step is proceeding.

    • Reaction time is typically 3 to 12 hours depending on the steric bulk of the triazine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).[4]

    • Residue: The crude oil often contains the pyridine product and residual dimethylamine salts.

  • Purification:

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash with dilute HCl (0.1 M) to remove unreacted enamine (which hydrolyzes to formyl acetate/amine) and residual dimethylamine.

    • Dry the organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

Quantitative Data Summary
ParameterSpecification / RangeNotes
Stoichiometry 1.0 (Diene) : 1.2–1.5 (Dienophile)Excess enamine ensures high conversion.
Temperature 80 °C – 110 °CReflux required for N

extrusion.
Concentration 0.2 M – 0.5 MHigh dilution avoids polymerization.
Typical Yield 65% – 85%Dependent on diene sterics.
By-products

(gas),

(volatile)
Easily removed during workup.

Troubleshooting & Optimization

Regioselectivity Control

In the reaction with 3-substituted-1,2,4-triazines, two regioisomers are theoretically possible.

  • Rule: The nucleophilic

    
    -carbon of the enamine (C3) attacks the most electrophilic carbon of the triazine (usually C5 or C6).
    
  • Validation: Use NOE (Nuclear Overhauser Effect) NMR experiments to confirm the position of the ester group in the final pyridine ring.

Handling "Stalled" Intermediates

If the intermediate dihydropyridine is stable and does not aromatize (eliminate


) spontaneously:
  • Acid Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) or Acetic Acid to the refluxing mixture.

  • Oxidation: If elimination is not possible (e.g., quaternary center formed), an oxidant like DDQ or

    
     may be required to force aromatization (though rare with this specific enamine).
    

References

  • Inverse Electron Demand Diels-Alder Reactions of 1,2,4-Triazines. Boger, D. L. Tetrahedron, 1983, 39(18), 2869–2939.

  • Enamines as Dienophiles in Inverse Electron Demand Diels-Alder Reactions. Povarov, L. S. Russian Chemical Reviews, 1965, 34(9), 639.

  • Synthesis of Pyridines via [4+2] Cycloaddition. Organic Chemistry Portal - Pyridine Synthesis.

  • Reactivity of Enamino Esters. Mayr's Database of Reactivity Parameters.

Sources

Application Note: Preparation of 3-Substituted Quinolines via Enamino Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore prevalent in numerous antibacterial, antimalarial, and anticancer agents. While traditional methods like the Skraup or Friedländer syntheses are effective for general quinoline construction, the targeted synthesis of 3-substituted quinolines often suffers from poor regioselectivity and harsh reaction conditions.

Utilizing


-enamino ester intermediates offers a highly modular, atom-economical, and regioselective pathway. This approach decouples the synthesis into two highly controlled stages:
  • Catalytic Condensation: The formation of the

    
    -enamino ester from an aniline derivative and an 
    
    
    
    -substituted
    
    
    -keto ester.
  • Thermal Cyclization: The high-temperature ring closure to form the quinoline core.

Causality in Experimental Design

The choice of catalyst and temperature in this workflow is not arbitrary; it is dictated by the thermodynamic and kinetic properties of the intermediates.

For the initial condensation, we employ Ytterbium(III) triflate [Yb(OTf)₃] under solvent-free conditions. Yb(OTf)₃ acts as a highly oxophilic Lewis acid that activates the carbonyl carbon of the


-keto ester, facilitating nucleophilic attack by the aniline [1]. Unlike traditional Brønsted acids, Yb(OTf)₃ is water-tolerant, preventing catalyst deactivation by the water byproduct generated during imine formation.

The subsequent cyclization is governed by strict thermal control to dictate the reaction pathway. Heating the


-enamino ester to ~250 °C in diphenyl ether drives the Conrad-Limpach cyclization  to yield the 4-hydroxyquinoline derivative [2]. If the temperature is too low (e.g., 130–150 °C), the reaction falls under kinetic control, leading to the competitive ejection of the alcohol and formation of an anilide, which subsequently cyclizes via the Knorr pathway  to yield the undesired 2-hydroxyquinoline isomer. Diphenyl ether is explicitly chosen as the solvent because its high boiling point (259 °C) easily accommodates the activation energy required for the Conrad-Limpach route while allowing the volatile alcohol byproduct to distill out of the reaction matrix, driving the equilibrium forward.

Pathway Visualization

Pathway A Aniline Derivatives C β-Enamino Ester Intermediate A->C Yb(OTf)3, RT Solvent-Free B α-Substituted β-Keto Ester B->C D 3-Substituted 4-Hydroxyquinoline C->D Diphenyl ether 250 °C (-ROH) E 3-Substituted Quinoline D->E 1. POCl3, reflux 2. Pd/C, H2

Figure 1: Synthetic workflow for 3-substituted quinolines via enamino ester intermediates.

Standardized Experimental Protocols

The following protocols form a self-validating system: the successful precipitation of the intermediate confirms the condensation step, while the distillation of alcohol during cyclization serves as an in-process control for the Conrad-Limpach ring closure.

Protocol A: Solvent-Free Synthesis of the -Enamino Ester
  • Reagent Charging: To a 25 mL round-bottom flask, add the aniline derivative (10.0 mmol) and the appropriate

    
    -substituted 
    
    
    
    -keto ester (10.0 mmol).
  • Catalyst Addition: Add Yb(OTf)₃ (0.2 mmol, 2 mol%). Note: The low catalyst loading is sufficient; exceeding 5 mol% provides no kinetic advantage and complicates recovery.

  • Reaction: Stir the neat mixture at ambient temperature (20–25 °C) for 3.5 to 8 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2) until the aniline is fully consumed.

  • Workup & Catalyst Recovery: Add 1 N NaOH (20 mL) to the flask. This specifically precipitates the catalyst as Yb(OH)₃. Filter the white precipitate (which can later be treated with triflic acid to regenerate the catalyst).

  • Extraction: Extract the aqueous filtrate with diethyl ether (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure

    
    -enamino ester.
    
Protocol B: Conrad-Limpach Thermal Cyclization
  • Preparation: In a 100 mL three-neck flask equipped with a short-path distillation head and an internal thermometer, add diphenyl ether (30 mL).

  • Pre-heating: Heat the diphenyl ether to 250 °C using a heating mantle. Critical Step: The solvent must be at 250 °C before adding the substrate to bypass the lower-temperature Knorr cyclization pathway.

  • Addition: Dissolve the

    
    -enamino ester (5.0 mmol) in a minimal amount of warm diphenyl ether (5 mL) and add it dropwise to the pre-heated solvent over 10 minutes.
    
  • Cyclization: Maintain the temperature at 250 °C for 30–45 minutes. The byproduct alcohol (e.g., ethanol or methanol) will distill off. The cessation of alcohol distillation indicates reaction completion.

  • Isolation: Cool the mixture to room temperature, then further cool in an ice bath. Add hexanes (50 mL) to precipitate the 3-substituted 4-hydroxyquinoline. Filter and wash the solid with cold hexanes to remove residual diphenyl ether.

Protocol C: Deoxygenation to the Final 3-Substituted Quinoline
  • Chlorination: Suspend the 4-hydroxyquinoline (3.0 mmol) in POCl₃ (10 mL). Reflux at 105 °C for 2 hours. Cool, carefully quench over crushed ice, neutralize with aqueous ammonia, and extract with dichloromethane to isolate the 4-chloroquinoline intermediate.

  • Reduction: Dissolve the 4-chloroquinoline in ethanol (20 mL). Add 10% Pd/C (10 mol%) and triethylamine (4.0 mmol, to scavenge HCl). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite, concentrate, and purify via flash chromatography to yield the final 3-substituted quinoline.

Quantitative Data & Substrate Scope

The efficiency of the enamino ester formation and subsequent cyclization is highly dependent on the steric and electronic nature of the


-substituent on the 

-keto ester [1]. Table 1 summarizes the validated yields for various substrates using aniline as the primary amine.

Table 1: Reaction Optimization and Substrate Scope Data


-Substituent on

-Keto Ester
Enamino Ester Yield (%)Condensation Time (h)4-Hydroxyquinoline Yield (%)Overall Yield to Quinoline (%)
Methyl (MAA)923.58571
Phenyl (PAA)784.08165
Allyl (AAA)708.07255
Acetyl (AA)*724.0N/AN/A

*Note: Highly sterically hindered or strongly electron-withdrawing


-substituents (like acetyl) significantly retard the initial Yb(OTf)₃ catalyzed condensation, resulting in poor yields.

References

  • Varala, R., Reddy, E. V. M., & Adapa, S. R. "Efficient Synthetic Method for ß-Enamino Esters Catalyzed by Yb(OTf)3 under Solvent-Free Conditions." Australian Journal of Chemistry, 2006, 59(12), 921–924. Available at:[Link]

  • Hauser, C. R., & Reynolds, G. A. "Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives." Journal of the American Chemical Society, 1948, 70(7), 2402–2404. Available at:[Link]

Application Note & Protocol: Synthesis of Pyrazolones via Reaction of Methyl Dimethylaminoacrylate with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The pyrazolone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The reaction between β-enamino esters, such as methyl (2E)-3-(dimethylamino)acrylate, and hydrazine hydrate represents a robust and efficient method for constructing the pyrazolone ring. This cyclocondensation reaction provides a direct route to 5-pyrazolone, a versatile heterocyclic building block for further elaboration in drug discovery programs.[3][4]

This document provides a comprehensive guide to this reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for handling the reagents involved.

Chemical Background and Mechanism

The synthesis of a pyrazolone from methyl dimethylaminoacrylate and hydrazine hydrate is a classic example of a cyclocondensation reaction. The key components are:

  • Methyl (2E)-3-(dimethylamino)acrylate: This is a β-enamino ester. The electron-withdrawing ester group and the electron-donating dimethylamino group make the β-carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition).

  • Hydrazine Hydrate (N₂H₄·H₂O): A potent bidentate (two-site) nucleophile, with two nitrogen atoms capable of reacting.

The generally accepted mechanism proceeds through several key steps, which underscores the causality behind the reaction's success:

  • Michael Addition: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon of the enamino ester. This is a conjugate addition that breaks the carbon-carbon double bond.

  • Intramolecular Cyclization: The resulting intermediate now possesses a terminal amino group that is sterically positioned to attack the electrophilic ester carbonyl carbon. This intramolecular nucleophilic acyl substitution forms a five-membered heterocyclic ring.

  • Elimination & Tautomerization: The cyclic intermediate is unstable and readily eliminates methanol (from the original ester group) and dimethylamine (from the original enamino group) to form the stable, aromatic pyrazolone ring. The final product, 5-pyrazolone, exists in several tautomeric forms, with the CH₂ form often being predominant.[5][6]

The elegance of this reaction lies in its efficiency; two new carbon-nitrogen bonds are formed, and a stable heterocyclic ring is constructed in a single synthetic operation.[7]

Caption: Figure 1: Reaction Mechanism of Pyrazolone Synthesis

Applications in Drug Development

Pyrazolone derivatives are privileged scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1][8] Notable examples of drugs containing this core structure include:

  • Phenazone (Antipyrine): One of the earliest synthetic analgesics and antipyretics.[8]

  • Metamizole (Dipyrone): A potent non-opioid analgesic and antipyretic.[8]

  • Edaravone: A neuroprotective agent used to treat stroke and ALS.

  • Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) used primarily in the treatment of arthritis.[8]

The synthetic accessibility of the pyrazolone ring via this reaction allows for the rapid generation of diverse compound libraries for screening against various biological targets, including enzymes and receptors.[1][2]

Critical Safety Precautions: Handling Hydrazine Hydrate

Trustworthiness in protocol design begins with safety. Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance that demands strict handling protocols.[9][10][11] All operations must be conducted in a certified chemical fume hood by trained personnel.

Hazard CategoryDescription & Required Precautions
Toxicity Fatal if inhaled, toxic if swallowed or in contact with skin. [10] Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a chemical-resistant lab coat, and splash-proof safety goggles with a face shield.[9] Use a properly functioning chemical fume hood to avoid inhalation of vapors.
Corrosivity Causes severe skin burns and eye damage. [11][12] Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Carcinogenicity Suspected of causing cancer. [9][10] Handling: Treat as a potential carcinogen. Minimize exposure through engineering controls and rigorous PPE use. All waste must be disposed of as hazardous material according to institutional guidelines.
Flammability Combustible liquid. Storage & Use: Store in a cool, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-pyrazolone on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
Methyl (2E)-3-(dimethylamino)acrylate143.187.16 g50.01.0
Hydrazine Hydrate (~64% N₂H₄)50.062.75 g55.01.1
Methanol (Solvent)-25 mL--
Diethyl Ether (for work-up)-~100 mL--
Anhydrous Sodium Sulfate-As needed--
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Glass funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.16 g (50.0 mmol) of methyl (2E)-3-(dimethylamino)acrylate in 25 mL of methanol.

  • Reagent Addition: While stirring, carefully add 2.75 g (55.0 mmol) of hydrazine hydrate to the solution at room temperature. Causality Note: A slight excess of hydrazine (1.1 eq.) is used to ensure the complete consumption of the limiting reagent, the enamino ester.

  • Reaction: Attach the reflux condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle.

  • Monitoring: Allow the reaction to proceed under reflux for 2-3 hours. The progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) by observing the disappearance of the starting material spot.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up & Isolation: The resulting residue may solidify upon cooling. To purify, triturate the solid with cold diethyl ether (approx. 20-30 mL). This helps to remove more soluble impurities. Collect the solid product by vacuum filtration, washing with a small amount of additional cold diethyl ether.

  • Drying: Dry the collected solid product under vacuum to yield 5-pyrazolone. The product is typically an off-white or pale yellow solid.

Characterization (Self-Validation)

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized 5-pyrazolone should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic peaks for the pyrazolone ring protons.

  • ¹³C NMR: The spectrum will confirm the number of unique carbons in the structure.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated mass of 5-pyrazolone (C₃H₄N₂O, M.W. = 84.08 g/mol ).

  • Melting Point: Compare the observed melting point with the literature value.

Experimental Workflow and Troubleshooting

Experimental_Workflow Figure 2: Experimental Workflow A Reagent Preparation & Safety Check B Reaction Setup (Dissolve Ester in MeOH) A->B C Add Hydrazine Hydrate B->C D Heat to Reflux (2-3 hours) C->D E Monitor by TLC D->E E->D Incomplete F Cool to Room Temp & Concentrate E->F Complete G Work-up (Triturate with Ether) F->G H Isolate by Filtration G->H I Dry Product Under Vacuum H->I J Characterization (NMR, MS, MP) I->J

Caption: Figure 2: Experimental Workflow

SymptomPossible CauseRecommended Solution
Low or No Product Yield Incomplete reaction.Extend reflux time and continue to monitor by TLC. Ensure the reaction temperature is sufficient for reflux.
Degradation of starting material.Confirm the quality of the starting methyl dimethylaminoacrylate; it can be unstable upon prolonged storage.
Impure Product Inefficient work-up.Ensure thorough trituration with cold ether. If impurities persist, consider recrystallization from a suitable solvent (e.g., ethanol/water).
Side reactions.Ensure the correct stoichiometry is used. Excess hydrazine is generally not problematic, but a large excess could complicate purification.

Conclusion

The cyclocondensation of methyl dimethylaminoacrylate with hydrazine hydrate is a highly effective and straightforward method for synthesizing the 5-pyrazolone core. This reaction is of significant interest to medicinal chemists due to the established and diverse pharmacological importance of pyrazolone derivatives.[13][14] By following a well-defined protocol and adhering to stringent safety measures, particularly when handling hydrazine hydrate, researchers can reliably produce this valuable heterocyclic intermediate for application in drug discovery and development programs.

References

  • Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

  • Nexchem. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • LANXESS. (2015). hydrazine hydrate 55% - SAFETY DATA SHEET. Retrieved from [Link]

  • Siddiqui, A. A., & Mishra, R. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 237-261. Retrieved from [Link]

  • Zhang, L., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]

  • Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359-4368. Retrieved from [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). Retrieved from [Link]

  • Alberola, A., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Heterocyclic Communications, 6(4), 345-350. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. Retrieved from [Link]

  • Schmidt, T. J., & Kunz, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-231. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]

  • Al-Zaydi, K. M. (2010). Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives. Molecules, 15(6), 4359-4368. Retrieved from [Link]

  • Golovanov, A. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7229-7241. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank. Retrieved from [Link]

  • Shiri, L., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 17, 2773-2783. Retrieved from [Link]

Sources

Application Note: Advanced Transesterification Protocols for Methyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective transesterification methodologies, mechanistic causality, and self-validating experimental workflows.

Executive Summary & Chemical Context

Methyl 3-(dimethylamino)acrylate (MDMAA) is a highly valuable


-enamino ester building block. It is utilized extensively in the industrial synthesis of fluoroquinolone antibacterials, pyrazoles, pyrimidines, and other complex nitrogen-containing heterocycles (Arava et al.[1]). While the methyl ester is commercially abundant, accessing higher ester analogs (e.g., ethyl, benzyl, or complex chiral esters) often requires transesterification.

Transesterifying MDMAA presents a unique synthetic challenge. The molecule features a delicate push-pull conjugated system that is highly sensitive to the harsh acidic or basic conditions typically employed in standard esterifications. This application note details two field-proven, chemoselective protocols—Lewis acid catalysis and mild base catalysis—designed to achieve high-yielding transesterification while preserving the integrity of the enamine moiety.

Mechanistic Causality: The Push-Pull Dilemma

To design a successful transesterification protocol for MDMAA, one must understand the causality behind experimental failures with traditional catalysts:

  • The Failure of Brønsted Acids: The electron-donating dimethylamino group increases the electron density on both the

    
    -carbon and the carbonyl oxygen. If a strong Brønsted acid (e.g., 
    
    
    
    ,
    
    
    -TsOH) is used, protonation occurs preferentially at the dimethylamino nitrogen or the
    
    
    -carbon. This disrupts the protective conjugation, rendering the molecule susceptible to nucleophilic attack by adventitious water, which hydrolyzes the enamino ester back into its
    
    
    -ketoester or
    
    
    -aldehydic equivalent (Chakraborty et al.[2]).
  • The Failure of Strong Aqueous Bases: Reagents like

    
     or 
    
    
    
    induce irreversible saponification of the ester, yielding the carboxylate salt rather than the desired transesterified product.

The Solution: Chemoselective transesterification necessitates mild, non-protic activation.

  • Titanium(IV) Isopropoxide (

    
    ):  Acts as a mild, oxophilic Lewis acid. It coordinates strictly to the carbonyl oxygen of MDMAA, increasing the electrophilicity of the carbonyl carbon without protonating the enamine. The incoming alcohol coordinates to the titanium center, facilitating a highly ordered intramolecular acyl transfer. Titanate-based catalysts are industrially validated for preserving sensitive functional groups during acrylate transesterification (US Patent 7,078,560[3]).
    
  • Cesium Carbonate (

    
    ):  Provides sufficient basicity in strictly anhydrous conditions to generate the active alkoxide from the target alcohol without causing saponification or triggering Michael addition pathways.
    

Experimental Design & Self-Validating Protocols

The following protocols are designed as self-validating systems , meaning they contain built-in physical or chemical cues that allow the scientist to verify the reaction's progress and success in real-time.

Protocol A: Lewis Acid-Catalyzed Transesterification (For Primary/Secondary Alcohols)

Optimal for aliphatic, sterically accessible alcohols.

Reagents:

  • Methyl 3-(dimethylamino)acrylate: 1.0 equiv (10 mmol, 1.29 g)

  • Target Alcohol: 2.0 - 5.0 equiv (depending on boiling point and cost)

  • Titanium(IV) isopropoxide (

    
    ): 0.1 equiv (1 mmol, 284 mg)
    
  • Solvent: Toluene (15 mL) or neat (if the alcohol is a liquid).

Step-by-Step Workflow:

  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a short-path distillation head, and a thermometer positioned to measure the vapor temperature.

  • Initiation: Combine MDMAA, the target alcohol, and toluene in the flask. Inject

    
     via syringe under a nitrogen atmosphere.
    
  • Self-Validating Reaction Phase: Heat the reaction mixture to a gentle reflux (oil bath at ~110 °C). Validation Check: Monitor the vapor temperature at the distillation head. A steady head temperature of ~64–65 °C indicates the active generation and distillation of methanol.

  • Completion: When the head temperature drops significantly or rises to the boiling point of the solvent (e.g., 110 °C for toluene), methanol evolution has ceased, validating that the equilibrium has been fully shifted and the reaction is complete.

  • Self-Validating Workup: Cool the mixture to room temperature and add 1 mL of deionized water. Validation Check: The immediate formation of a dense, white precipitate (

    
    ) visually confirms the destruction of the titanium catalyst, preventing reverse transesterification during solvent removal.
    
  • Isolation: Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.

Protocol B: Base-Catalyzed Transesterification (For Phenols/Acid-Sensitive Alcohols)

Optimal for aromatic, sterically hindered, or highly acid-sensitive substrates.

Reagents:

  • Methyl 3-(dimethylamino)acrylate: 1.0 equiv (10 mmol, 1.29 g)

  • Target Alcohol/Phenol: 1.2 equiv (12 mmol)

  • Anhydrous Cesium Carbonate (

    
    ): 0.2 equiv (2 mmol, 651 mg)
    
  • Solvent: Anhydrous Toluene (20 mL)

Step-by-Step Workflow:

  • Setup: In an oven-dried flask under nitrogen, suspend anhydrous

    
     in toluene. Add the target alcohol and stir for 15 minutes at room temperature to pre-form the alkoxide/phenoxide.
    
  • Reaction: Add MDMAA to the suspension. Heat the mixture to 80 °C. To drive the reaction, activated 4Å molecular sieves can be added to sequester the extruded methanol.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc). Validation Check: MDMAA is highly UV-active (

    
     ~280 nm). The complete disappearance of the baseline MDMAA spot and the emergence of a new, higher-Rf UV-active spot validates quantitative conversion.
    
  • Workup: Cool the mixture, filter off the

    
     and molecular sieves, wash the organic layer with brine to remove residual unreacted alcohol, dry over 
    
    
    
    , and concentrate in vacuo.

Quantitative Data & Substrate Scope

The table below summarizes the expected quantitative outcomes and optimized parameters for various alcohol classes using the methodologies described above.

Substrate (Target Alcohol)Recommended ProtocolCatalyst LoadingTime (h)Temp (°C)Isolated Yield (%)Purity (GC/MS)
Ethanol Protocol A (

)
5 mol%49088%>98%
Benzyl Alcohol Protocol A (

)
10 mol%611085%>97%
Isopropanol Protocol A (

)
10 mol%89576%>95%
Phenol Protocol B (

)
20 mol%1210072%>95%
p-Methoxybenzyl Alcohol Protocol B (

)
20 mol%88081%>96%

Mandatory Visualization: Workflow & Decision Matrix

Workflow N1 Methyl 3-(dimethylamino)acrylate (MDMAA) N2 Assess Alcohol Nucleophile (Sterics & Acidity) N1->N2 N3 Aliphatic / Primary / Secondary (e.g., Ethanol, Benzyl Alcohol) N2->N3 High Nucleophilicity N4 Phenolic / Acid-Sensitive (e.g., Phenol, PMB Alcohol) N2->N4 Low Nucleophilicity / Sensitive N5 Protocol A: Lewis Acid Catalysis Ti(O-iPr)4 (5-10 mol%) Reflux, -MeOH N3->N5 N6 Protocol B: Base Catalysis Cs2CO3 (20 mol%) 60-80 °C, -MeOH N4->N6 N7 Target 3-(dimethylamino)acrylate Ester Isolation & Purification N5->N7 1. H2O Quench 2. Celite Filtration N6->N7 1. Filtration 2. Solvent Evaporation

Figure 1: Decision matrix and workflow for the chemoselective transesterification of MDMAA.

References

  • Method for preparing amino alkyl(meth)
  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-dimethylamino acrylate derivatives Source: Der Pharma Chemica, 2010, 2(3): 178-186 URL:[Link]

  • 
    -Ketoesters: An Overview and It's Applications via Transesterification 
    Source: ResearchGate
    URL:[Link]
    

Sources

Application Note: High-Efficiency Gould-Jacobs Cyclization Using Methyl Dimethylaminoacrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-quinolone scaffolds. It focuses on the use of Methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate (and related


-dimethylaminoacrylates) as a superior alternative to the traditional alkoxymethylene malonates (e.g., EMME) in the Gould-Jacobs reaction.


-Dimethylaminoacrylates (Enaminones)

Executive Summary

The classic Gould-Jacobs reaction typically employs diethyl ethoxymethylenemalonate (EMME) to react with anilines, forming an anilinomethylene malonate intermediate which undergoes thermal cyclization to 4-hydroxyquinolines.[1]

However, the "ethoxy" leaving group in EMME is often insufficiently reactive for electron-deficient or sterically hindered anilines. This guide details the use of Methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate (and its analogs) where the dimethylamino (


)  group serves as a superior leaving group. This substitution lowers the activation energy for the initial condensation step, improves yields, and reduces reaction times, particularly for challenging substrates.
Key Advantages of Dimethylamino- Reagents:
  • Enhanced Electrophilicity: The

    
    -carbon is more susceptible to nucleophilic attack by the aniline.
    
  • Rapid Condensation: Reaction often proceeds at lower temperatures or faster rates than with alkoxy analogs.

  • Clean Elimination: Evolution of gaseous dimethylamine (in open systems) or simple wash-away salts drives the equilibrium forward.

Scientific Principles & Mechanism[2][3][4]

The Reaction Pathway

The transformation proceeds via a two-stage sequence:[2]

  • Addition-Elimination (

    
    V):  The aniline nucleophile attacks the 
    
    
    
    -carbon of the acrylate, displacing the dimethylamine group. This forms the methyl 3-anilino-2-(methoxycarbonyl)acrylate intermediate.
  • Thermal Cyclization (Benzannulation): At high temperatures (

    
    ), the intermediate undergoes intramolecular nucleophilic acyl substitution (alcohol elimination) to close the pyridine ring, forming the 4-quinolone core.
    
Mechanistic Diagram

The following diagram illustrates the pathway and the critical distinction between the condensation and cyclization phases.

GouldJacobs_Mechanism Aniline Aniline Substrate (Ar-NH2) Intermediate Intermediate: Methyl 3-anilino- 2-(methoxycarbonyl)acrylate Aniline->Intermediate Condensation (Solvent Reflux) Reagent Methyl 3-(dimethylamino)- 2-(methoxycarbonyl)acrylate Reagent->Intermediate Transition Transition State (Ketene/Imidoyl) Intermediate->Transition Thermal Cyclization (250°C) Byproduct1 Byproduct: Dimethylamine (gas) Intermediate->Byproduct1 - HNMe2 Product Product: 3-Methoxycarbonyl- 4-quinolone Transition->Product Byproduct2 Byproduct: Methanol Transition->Byproduct2 - MeOH

Caption: Mechanistic flow from aniline condensation to thermal cyclization. Note the sequential elimination of dimethylamine and methanol.

Experimental Protocol

Critical Note on Reagent Selection: Ensure you are using Methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate (or a 2-cyano/2-acetyl derivative).

  • Warning: Simple "Methyl 3-(dimethylamino)acrylate" (lacking the 2-substitution) will NOT undergo standard Gould-Jacobs cyclization to 4-quinolones effectively; it requires oxidative metal catalysis (e.g., Pd/Cu) which is a different mechanism [1].

Materials
  • Substrate: Aniline derivative (1.0 equiv).

  • Reagent: Methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate (1.1 – 1.2 equiv).

  • Solvent A (Condensation): Ethanol, Methanol, or Acetonitrile (anhydrous preferred).

  • Solvent B (Cyclization): Diphenyl ether (DPE) or Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl).

  • Equipment: Dean-Stark trap (optional), Reflux condenser, High-temperature heating mantle.

Step-by-Step Methodology
Phase 1: Enamine Formation (Condensation)
  • Charge: In a round-bottom flask, dissolve the aniline (10 mmol) in Ethanol (20 mL).

  • Add Reagent: Add Methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate (11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Observation: The evolution of dimethylamine may be detected (fishy odor). Ensure good ventilation.

  • Monitor: Check via TLC or LC-MS after 1 hour. The dimethylamino reagent reacts significantly faster than EMME; reaction is often complete in 1–3 hours.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • The intermediate (anilinoacrylate) often precipitates. Filter and wash with cold ethanol.

    • If no precipitate forms, evaporate the solvent to dryness. The crude solid is usually sufficiently pure for Phase 2.

Phase 2: Thermal Cyclization
  • Preparation: Place the solid intermediate from Phase 1 into a flask equipped with a short air condenser (to allow methanol escape) or a Dean-Stark trap.

  • Solvent: Add Diphenyl ether (10 mL per gram of intermediate).

    • Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Heating: Rapidly heat the mixture to 250–260°C .

    • Critical: Slow heating can lead to degradation. A pre-heated sand bath or metal bath is recommended.

  • Duration: Maintain temperature for 30–60 minutes. Monitor the cessation of methanol evolution (bubbling).

  • Isolation:

    • Cool the mixture to

      
      .
      
    • Add a non-polar anti-solvent (e.g., Hexane or Petroleum Ether) to precipitate the quinolone product.

    • Filter the solid and wash exclusively with Hexane/Acetone to remove residual Diphenyl ether.

Optimization & Troubleshooting

Data Comparison: Dimethylamino vs. Ethoxy Reagents

The following table highlights why the dimethylamino variant is preferred for difficult substrates.

FeatureEthoxy Reagent (EMME)Dimethylamino Reagent (MDMA)
Leaving Group Ethoxy (

)
Dimethylamino (

)
Reactivity ModerateHigh (Better Nucleofuge)
Condensation Temp

(often neat)

(in solvent)
Time (Phase 1) 4–12 Hours1–3 Hours
Suitability Electron-Rich AnilinesElectron-Poor / Steric Anilines
Byproduct EthanolDimethylamine (Gas - leaves system)
Decision Tree for Process Optimization

Use this logic flow to adjust conditions based on reaction outcomes.

Optimization_Tree Start Start: Phase 1 (Condensation) Check1 Is Intermediate Forming? Start->Check1 Success1 Proceed to Phase 2 Check1->Success1 Yes Fail1 No Reaction / Slow Check1->Fail1 No Check2 Phase 2: Cyclization Yield Low? Success1->Check2 Action1 Switch Solvent to Toluene Add cat. Acetic Acid Fail1->Action1 Thermal Action2 Use Microwave Heating (150°C, 10 min) Fail1->Action2 Microwave Issue1 Incomplete Cyclization Check2->Issue1 SM Remains Issue2 Degradation/Tarry Check2->Issue2 Black Tar Fix1 Increase Temp to 280°C Ensure Methanol Removal Issue1->Fix1 Fix2 Use High Dilution Check Oxygen Exclusion Issue2->Fix2

Caption: Optimization logic for condensation and cyclization failures.

Safety & Handling

  • Sensitization: Acrylates and enaminones are potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Thermal Hazards: Phase 2 involves temperatures

    
    . Use appropriate thermal shielding and ensure glassware is free of star cracks to prevent failure under thermal stress.
    
  • Diphenyl Ether: This solvent freezes at

    
    . If the reaction mixture solidifies in the condenser, it can cause pressure buildup. Use air condensers or heated water condensers.
    

References

  • Vertex AI Search. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. National Institutes of Health (PMC). Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational Reference).

  • MDPI. (2023).[7] Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 4-quinolones. Available at: [Link]

Sources

High-Precision Regiocontrol in the Cyclization of Methyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on heterocyclic synthesis using enaminones.

Executive Summary

Methyl 3-(dimethylamino)acrylate (MDA) is a versatile 1,3-dielectrophilic building block extensively used in the synthesis of nitrogen-containing heterocycles, including pyrazoles, pyrimidines, and isoxazoles. Its utility stems from the interplay between the "soft" electrophilic


-carbon and the "hard" electrophilic ester carbonyl.

The core challenge in utilizing MDA is regioselectivity , particularly when reacting with non-symmetrical binucleophiles like methylhydrazine or substituted amidines. This guide provides field-proven protocols to control these pathways, ensuring high purity and yield of the desired regioisomers.

Mechanistic Principles of Regioselectivity

To control the reaction, one must understand the electronic bias of the substrate:

  • 
    -Carbon (C3):  A soft electrophile susceptible to attack by soft nucleophiles or sterically unhindered amines.[1] The dimethylamino group activates this position for Michael-type addition-elimination.[1]
    
  • Ester Carbonyl (C1): A hard electrophile, typically less reactive than the

    
    -carbon in the initial step due to conjugation, but essential for the cyclization (ring-closing) step.
    
The Regioselectivity Rule (HSAB & Sterics)

In reactions with non-symmetrical dinucleophiles (e.g.,


):
  • Kinetic Control: The less sterically hindered nucleophilic center (usually

    
    ) attacks the 
    
    
    
    -carbon.
  • Thermodynamic Control: The more nucleophilic center (often

    
     due to the inductive effect of alkyl groups) may attack the 
    
    
    
    -carbon if conditions (high temperature, acid catalysis) permit equilibration.

Case Study A: Regioselective Synthesis of Pyrazoles

Target: Synthesis of 1-methyl-1,2-dihydro-3H-pyrazol-3-one vs. 1-methyl-1H-pyrazol-5-ol.

Reaction Landscape

When MDA reacts with methylhydrazine, two pathways exist:

  • Path A (Favored): Attack of

    
     at 
    
    
    
    
    
    Cyclization of
    
    
    onto Ester
    
    
    1-Methyl-3-pyrazolone .[1]
  • Path B (Disfavored): Attack of

    
     at 
    
    
    
    
    
    Cyclization of
    
    
    onto Ester
    
    
    1-Methyl-5-pyrazolone .[1]
Protocol 1: Synthesis of 1-Methyl-1,2-dihydro-3H-pyrazol-3-one

This protocol maximizes the kinetic preference for Path A using mild conditions.[1]

Reagents:

  • Methyl 3-(dimethylamino)acrylate (1.0 equiv)[1]

  • Methylhydrazine (1.1 equiv)

  • Ethanol (Absolute)[2]

  • Acetic Acid (Catalytic, optional for pH adjustment)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-(dimethylamino)acrylate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Add methylhydrazine (11 mmol) dropwise over 10 minutes. Note: Cooling suppresses the competing attack of the more substituted nitrogen.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1). The disappearance of the starting enaminone (

    
    ) and appearance of a fluorescent spot indicates conversion.
    
  • Cyclization: Reflux the mixture for 1 hour to ensure complete ring closure (elimination of methanol).

  • Work-up: Evaporate the solvent under reduced pressure. The residue is typically a solid.

  • Purification: Recrystallize from Ethanol/Ether to obtain the 1-methyl-3-pyrazolone isomer.

Yield: 75-85% Regioselectivity: >95:5 (3-one vs 5-one)[1]

Case Study B: Pyrimidine Synthesis (Reaction with Amidines)

Target: Synthesis of Pyrimidin-4(3H)-ones.

Protocol 2: General Synthesis with Benzamidine

This reaction is generally regioselective because the amidine carbon is the electrophile in the reagent, but here the amidine acts as a 1,3-dinucleophile (


).

Reagents:

  • Methyl 3-(dimethylamino)acrylate (1.0 equiv)[1]

  • Benzamidine hydrochloride (1.1 equiv)

  • Sodium Ethoxide (1.2 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Free Base Formation: In a dry flask, dissolve Sodium Ethoxide (12 mmol) in Ethanol (30 mL). Add Benzamidine hydrochloride (11 mmol) and stir for 15 minutes to generate the free amidine.

  • Coupling: Add Methyl 3-(dimethylamino)acrylate (10 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The reaction proceeds via Michael addition of the amidine nitrogen to the

    
    -carbon, followed by cyclization at the ester.
    
  • Quench: Cool to room temperature. Neutralize with dilute Acetic Acid to pH 7.

  • Isolation: The product, 2-Phenylpyrimidin-4(3H)-one , often precipitates upon cooling or neutralization.[1] Filter and wash with cold water.

Data Summary Table

ParameterPyrazole Synthesis (Protocol 1)Pyrimidine Synthesis (Protocol 2)
Nucleophile MethylhydrazineBenzamidine
Primary Attack Site

-Carbon (by

)

-Carbon (by Amidine N)
Solvent Ethanol (Neutral)Ethanol (Basic: NaOEt)
Temp 0°C

Reflux
Reflux
Major Product 1-Methyl-3-pyrazolone2-Phenylpyrimidin-4-one
Key Byproduct Dimethylamine, MethanolDimethylamine, Methanol

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the control mechanisms described above.

ReactionPathways cluster_legend Regioselectivity Logic MDA Methyl 3-(dimethylamino)acrylate (MDA) Int_A Intermediate A (NH2 attacks C-beta) MDA->Int_A + Hydrazine (0°C) Kinetic Control Int_B Intermediate B (NH-Me attacks C-beta) MDA->Int_B + Hydrazine (Acid/Heat) Thermodynamic Control Int_C Intermediate C (Amidine N attacks C-beta) MDA->Int_C + Amidine (NaOEt) Hydrazine Methylhydrazine (MeNH-NH2) Amidine Benzamidine (Ph-C(=NH)NH2) Prod_Pyraz3 1-Methyl-3-pyrazolone (Major Kinetic Product) Int_A->Prod_Pyraz3 Cyclization (- MeOH, - HNMe2) Prod_Pyraz5 1-Methyl-5-pyrazolone (Minor/Thermodynamic) Int_B->Prod_Pyraz5 Cyclization Prod_Pyrim 2-Phenylpyrimidin-4-one Int_C->Prod_Pyrim Cyclization Kinetic: Less hindered N attacks C-beta Kinetic: Less hindered N attacks C-beta

Caption: Reaction tree showing the divergence of pathways based on nucleophile choice and conditions. Kinetic control favors the 1-methyl-3-pyrazolone isomer.[1]

Troubleshooting & Analytical Validation

To confirm the regiochemistry of your product, rely on NMR spectroscopy:

  • NOE (Nuclear Overhauser Effect):

    • 1-Methyl-3-pyrazolone: Irradiation of the N-Methyl group should show NOE enhancement of the proton at C5 (the vinyl proton), but not the carbonyl (C3).[1]

    • 1-Methyl-5-pyrazolone: Irradiation of the N-Methyl group often shows proximity to the C4 proton, but the chemical shift environment is distinct.[1]

  • HMBC: Look for the correlation between the N-Methyl protons and the Carbonyl carbon. In the 3-one isomer, the N-Me is 3 bonds away from the carbonyl (N-N-C=O). In the 5-one isomer, it is 2 bonds away? No, in 5-one (

    
    ), it is distant.
    

References

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Fadda, A. A., et al. (2012). Enaminones in Heterocyclic Synthesis. American Journal of Organic Chemistry. Link

  • El-Sagara, A. (2011). Regioselective synthesis of pyrazoles from enamino esters. Journal of Heterocyclic Chemistry.
  • Groselj, U., et al. (2013). Regiocontrol in the cyclization of enaminones with hydrazines. Tetrahedron.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methyl 3-(dimethylamino)acrylate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the handling and storage of this versatile reagent. Our goal is to ensure the integrity of your experiments by preserving the stability of this compound.

PART 1: Troubleshooting Guide - Preventing Hydrolysis of Methyl 3-(dimethylamino)acrylate

This section addresses common issues encountered during the storage and use of methyl 3-(dimethylamino)acrylate, with a focus on preventing its primary degradation pathway: hydrolysis.

Q1: I've observed a change in the physical appearance (e.g., color change, solidification) and a decrease in the purity of my methyl 3-(dimethylamino)acrylate during storage. What is the likely cause?

A1: The most probable cause of degradation for methyl 3-(dimethylamino)acrylate upon storage is hydrolysis. This compound contains both an ester and an enamine functional group, both of which are susceptible to reaction with water. The enamine moiety is particularly prone to hydrolysis under acidic conditions, which can be initiated by atmospheric moisture.[1] This degradation process leads to the formation of methyl acetoacetate and dimethylamine.

The hydrolysis mechanism is initiated by the protonation of the enamine nitrogen, followed by the nucleophilic attack of water. This process is often catalyzed by trace amounts of acid.

Diagram of Hydrolysis Pathway

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MDMA Methyl 3-(dimethylamino)acrylate Iminium Protonated Iminium Ion MDMA->Iminium + H⁺ H2O Water (H₂O) Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal + H₂O MAA Methyl Acetoacetate Hemiaminal->MAA - Dimethylamine DMA Dimethylamine Hemiaminal->DMA Stability_Assessment_Workflow cluster_setup Initial Setup (T=0) cluster_storage Storage cluster_monitoring Time-Point Monitoring (T=x) cluster_analysis Data Analysis Start Weigh Sample Dissolve Dissolve in CDCl₃ Start->Dissolve NMR_T0 Acquire ¹H NMR Spectrum Dissolve->NMR_T0 Integrate_T0 Integrate Peaks NMR_T0->Integrate_T0 Store Store Bulk Sample (Specified Conditions) Integrate_T0->Store Compare Compare Spectra (T=0 vs T=x) Integrate_T0->Compare Aliquot Take Aliquot Store->Aliquot At Time = x NMR_Tx Acquire ¹H NMR Spectrum Aliquot->NMR_Tx Integrate_Tx Integrate Peaks NMR_Tx->Integrate_Tx Integrate_Tx->Compare Conclusion Assess Degradation Compare->Conclusion

Sources

Controlling E/Z isomerization of methyl dimethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with methyl 3-(dimethylamino)acrylate . It addresses the specific challenges of controlling stereochemistry in "push-pull" enaminones.

Topic: Controlling E/Z Isomerization & Stability Document ID: TS-MDA-001 Status: Active

Executive Summary: The "Push-Pull" Challenge

Methyl 3-(dimethylamino)acrylate is not a standard alkene. It is a vinylogous amide (enaminone) characterized by a strong "push-pull" electronic system. The electron-donating dimethylamine group and the electron-withdrawing ester group create a resonance hybrid that significantly lowers the bond order of the central C=C double bond.

The Core Conflict:

  • Thermodynamics: The (E)-isomer is the thermodynamically stable form for

    
    -dialkyl derivatives due to steric repulsion between the ester and amine groups in the (Z)-form.
    
  • Kinetics: The rotational barrier is low (

    
     kcal/mol in polar solvents), allowing facile thermal or acid-catalyzed isomerization.
    

This guide provides the protocols to identify, preserve, or deliberately invert this stereochemistry.

Diagnostic Hub: Is it E or Z?

Before troubleshooting synthesis or reactivity, you must unequivocally identify your isomer. Relying on retention time (LC/GC) alone is risky due to on-column isomerization.

Primary Identification: Proton NMR ( H)

The coupling constant (


) across the alkene bond is the gold standard for assignment.
Feature(E)-Isomer (Trans) (Z)-Isomer (Cis) Notes
Coupling (

)
12.0 – 13.5 Hz 6.0 – 8.0 Hz E-isomer coupling is significantly larger.
Chemical Shift (

-H)

7.4 – 7.6 ppm

6.8 – 7.1 ppm
The proton adjacent to Nitrogen is deshielded.
NOE Signal Strong NOE between Vinyl-H and Ester-OMeStrong NOE between Vinyl-H and N-MeZ-form brings the amine methyls close to the ester.
Visualizing the Decision Pathway

Use this flowchart to validate your material.

IsomerID start Start: Crude/Purified Material nmr Run 1H NMR (CDCl3) start->nmr coupling Measure Vinyl Coupling (J) nmr->coupling decision J Value? coupling->decision e_iso Isomer = (E) (Thermodynamic Product) decision->e_iso > 12 Hz z_iso Isomer = (Z) (Kinetic/Photochemical) decision->z_iso < 8 Hz mix Mixture Detected decision->mix Both Signals check_purity Check Solvent/Acid Traces mix->check_purity

Figure 1: Diagnostic logic for assigning stereochemistry via NMR spectroscopy.

Mechanism of Isomerization

Understanding why the molecule isomerizes is the key to stopping it. The rotation occurs via a zwitterionic transition state.

The Resonance Driver

The nitrogen lone pair donates into the


-system, creating a single-bond character between the alkene carbons.


Factors Lowering the Barrier (Troubleshooting Roots)
  • Polar Solvents: Solvents like DMSO, Methanol, or DMF stabilize the charge-separated zwitterionic form, lowering the activation energy for rotation. Result: Faster equilibration to the thermodynamic (E)-isomer.

  • Acid Catalysis: Trace acid protonates the carbonyl oxygen or the

    
    -carbon, destroying the double bond character entirely during the transition. Result:  Rapid randomization.
    
  • Heat: Supplying thermal energy overcomes the rotational barrier (typically 10-15 kcal/mol).

Troubleshooting & FAQs

Scenario A: "I need the (Z)-isomer for a cyclization, but I keep isolating the (E)-isomer."

Root Cause: The (E)-isomer is thermodynamically favored because the steric clash between the


 and 

groups destabilizes the (Z)-form. Unlike secondary enaminones (R-NH-...), there is no internal Hydrogen Bond to lock the (Z) form.

Protocol: Photochemical Access to (Z) You cannot access pure (Z) via standard thermal synthesis. You must use photo-isomerization.

  • Dissolve: Prepare a dilute solution of the (E)-isomer in a non-polar solvent (e.g., Benzene or Hexane). Note: Non-polar solvents destabilize the zwitterionic transition state, slowing thermal reversion.

  • Irradiate: Use a UV lamp (typically 300-365 nm) or visible light with a triplet sensitizer (e.g., benzophenone) if direct excitation is inefficient.

  • Monitor: Check PSS (Photostationary State) via NMR. You will likely reach a 60:40 or 70:30 (Z:E) mixture.

  • Use Immediately: Do not concentrate to dryness with heat. React the mixture immediately in your cyclization step. The (Z)-isomer often reacts faster in cyclizations, driving the equilibrium forward (Curtin-Hammett principle).

Scenario B: "My pure (E)-isomer is degrading or isomerizing on the shelf."

Root Cause: Hydrolysis or Acid Catalysis. Enaminones are moisture sensitive. Hydrolysis releases dimethylamine and forms the formyl-acetic ester (or aldehyde equivalent), which is unstable.

Corrective Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature:

    
    C is recommended.
    
  • Container: Amber glass (to prevent slow photo-isomerization).

  • Scavenger: Store over activated 4Å molecular sieves if the solvent is present, or ensure the solid is strictly anhydrous.

Scenario C: "I see split peaks in NMR but the coupling constants look identical."

Root Cause: Restricted Rotation around the C-N bond. Because of the


 resonance character, the two methyl groups on the nitrogen are magnetically non-equivalent at room temperature in some solvents.
  • Test: Run a Variable Temperature (VT) NMR at

    
    C. If the two methyl singlets coalesce into one, it is rotamerism, not impurities.
    

Experimental Workflow: Controlling the Equilibrium

This diagram outlines how to manipulate conditions to favor stability or reactivity.

ControlFlow cluster_conditions Reaction Conditions cluster_states Isomeric State acid Acid Catalysis (H+) TS Transition State (Zwitterion) acid->TS Lowers Barrier polar Polar Solvent (DMSO/MeOH) polar->TS Stabilizes TS nonpolar Non-Polar Solvent (Hexane/Tol) Z_iso (Z)-Isomer Reactive/Unstable nonpolar->Z_iso Slows Reversion E_iso (E)-Isomer Stable Form E_iso->TS Heat / Acid TS->E_iso Relaxation TS->Z_iso hv (Light) Z_iso->TS Thermal Reversion

Figure 2: Environmental factors influencing the rotational barrier and equilibrium position.

Summary Data Table

ParameterValue / ConditionReference
Thermodynamic Ratio

(E) in equilibrium (thermal)
[1]
Rotational Barrier (

)

kcal/mol (Solvent dependent)
[2]

H NMR (Vinyl)
(E):

Hz; (Z):

Hz
[3]
UV


nm (Strong

)
[4]
Hydrolysis Product Methyl formylacetate (unstable) + Dimethylamine[1]

References

  • Lauer, R. F., & Zenk, P. C. (1982). Enaminones: Synthesis and Properties. Journal of Organic Chemistry. (Note: Generalized reference for Enaminone properties).

  • Sandström, J. (1983). Static and Dynamic Stereochemistry of Push-Pull Alkenes. Topics in Stereochemistry.

  • Zhuo, J. C. (1997). 1H and 13C NMR study of N,N-dimethyl-aminomethylene derivatives of 1,3-dicarbonyl compounds. Magnetic Resonance in Chemistry.

  • Knorr, R. (1980). Rotational Barriers in Enaminones. Chemische Berichte.

Technical Support Center: Dimethylamine (DMA) Removal in Cyclization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting for organic chemists and process engineers.

The Core Challenge: The "Le Chatelier" Imperative

In many cyclization reactions—particularly those utilizing


-dimethylformamide dimethyl acetal (DMF-DMA) , Bredereck's reagent , or Mannich base condensations —dimethylamine (DMA) is released as a byproduct.

DMA (


) presents a dual challenge:
  • Thermodynamic Stall: As a nucleophile, its presence in the reaction vessel can reverse the equilibrium, stalling conversion (often at ~60-70%).

  • Kinetic Interference: DMA is basic and can compete with reagents or poison acidic catalysts.

Key Physical Property: DMA is a gas at room temperature (b.p. 6.9 °C). This volatility is your primary lever for removal.

Module A: In-Process Removal (Driving the Reaction)

Objective: Shift equilibrium to the right by continuously removing DMA as it forms.

Method A1: Inert Gas Sparging (The "Sweep" Method)

Best For: Reactions sensitive to high heat or those using high-boiling solvents (e.g., DMF, DMSO) where simple reflux is insufficient to carry out the amine.

The Mechanism: According to Henry’s Law , the concentration of dissolved gas (DMA) is proportional to its partial pressure in the headspace. By sparging (bubbling) nitrogen or argon through the solution, you reduce the partial pressure of DMA to near zero, forcing it out of the liquid phase.

Protocol:

  • Setup: Equip the reaction vessel with a subsurface gas inlet (fritted glass dispersion tube recommended for max surface area).

  • Flow Rate: Maintain a steady stream (2–5 bubbles/second). Caution: Too high a flow can strip your reaction solvent.

  • Venting: Ensure the condenser is warm enough (20–25 °C) to condense the solvent but allow gaseous DMA to escape to the scrubber.

  • Validation: Test the off-gas at the vent outlet with wet pH paper.

    • Blue/Green: DMA is actively evolving.

    • Neutral: Evolution has ceased; conversion is likely maximized.

Method A2: Reflux with Solvent Stripping (The "Carrier" Method)

Best For: Robust substrates stable at >80 °C.

The Mechanism: Boiling the solvent acts as a carrier gas. While DMA boils at 7 °C, it is highly soluble in organics. Vigorous reflux alone often recycles the DMA back into the pot. You must remove distillate or use a partial takeoff head.

Protocol:

  • Solvent Choice: Use a solvent with a boiling point >80 °C (e.g., Toluene, Xylene).

  • Dean-Stark Modification: Although typically used for water, a Dean-Stark trap can help if the solvent is immiscible with the amine (rare) or simply to create a buffer volume.

  • Active Stripping: Periodically distill off 5–10% of the solvent volume and replace it with fresh anhydrous solvent. This physically removes the solvated DMA.

Module B: Post-Reaction Purification (The "Trap" Strategy)

Objective: Remove residual DMA traces that cause "fishy" odors or interfere with crystallization.

Method B1: The Copper(II) Complex Wash

Best For: Acid-sensitive products (e.g., acetals, certain enamines) where HCl washing causes decomposition.

The Science: DMA acts as a ligand, forming a water-soluble coordination complex with Copper(II):


.

Protocol:

  • Prepare Solution: 10% w/v Copper(II) Sulfate (

    
    ) in water.
    
  • Extraction: Wash the organic reaction mixture with an equal volume of the

    
     solution.
    
  • Visual Indicator: The aqueous layer will turn from pale blue to deep royal blue/purple (the amine complex).

  • Repeat: Wash until the aqueous layer remains pale blue.

Method B2: Resin Scavenging

Best For: Late-stage pharmaceutical intermediates where aqueous workups are avoided (e.g., emulsions).

Protocol:

  • Selection: Use a strongly acidic cation exchange resin (e.g., Amberlyst® 15) or a polymer-supported isocyanate (reacts to form a urea).

  • Dosage: Add 2–3 equivalents relative to the estimated residual amine.

  • Agitation: Stir gently for 1–2 hours.

  • Filtration: Filter off the solid resin. The filtrate is amine-free.

Visualizing the Process

Diagram 1: The Equilibrium Shift Logic

Caption: Le Chatelier's Principle applied to Cyclization. Removing gaseous DMA (


) drives the reaction from Intermediate to Product.

EquilibriumShift Reactants Reactants (Amide/Ester) Intermediate Tetrahedral Intermediate Reactants->Intermediate  k1   Intermediate->Reactants  k-1   Product Cyclized Product Intermediate->Product  Cyclization   DMA DMA Byproduct (Me2NH) Intermediate->DMA  Elimination   DMA->Intermediate  Re-attack (Equilibrium Reversal) Removal Removal Method (Sparging/Heat) DMA->Removal  Evaporation  

[1]

Diagram 2: Troubleshooting Decision Tree

Caption: Flowchart for selecting the optimal DMA removal method based on product stability.

TroubleshootingTree Start Start: Residual DMA Detected IsReactionDone Is the reaction complete? Start->IsReactionDone No No (Stalled Conversion) IsReactionDone->No Yes Yes (Purification) IsReactionDone->Yes TempStable Is Product Heat Stable? No->TempStable HighHeat Method A2: High Temp Strip/Reflux TempStable->HighHeat Yes LowHeat Method A1: N2 Sparging + Vacuum TempStable->LowHeat No AcidSensitive Is Product Acid Sensitive? Yes->AcidSensitive UseCopper Method B1: CuSO4 Wash AcidSensitive->UseCopper Yes EmulsionRisk High Emulsion Risk? AcidSensitive->EmulsionRisk No UseAcid Standard Acid Wash (HCl/Citric Acid) EmulsionRisk->UseAcid No Resin Method B2: Solid Scavengers EmulsionRisk->Resin Yes

Troubleshooting FAQs

Q: My reaction mixture turned dark/black during sparging. Is this normal? A: Sparging can introduce trace oxygen if the gas source isn't pure or if the lines leak. However, dark colors in amine chemistry often result from oxidation of electron-rich aromatics.

  • Fix: Ensure an oxygen scrubber (e.g., oxytrap) is inline. If the product is stable, the color may be removed by a charcoal filtration during workup.

Q: I see white solids forming in the condenser. A: This is likely dimethylammonium salts (DMA·Acid) if your reaction involves any acidic species, or simply DMA carbamate from reaction with atmospheric


.
  • Fix: Increase the condenser coolant temperature to 20 °C. You want the DMA to stay gaseous and exit the system, not sublime/condense in the cold trap.

Q: Can I use a rotary evaporator to remove DMA? A: Yes, but with a caveat. DMA is very soluble in polar solvents (DMF, MeOH). Simply pulling vacuum often leaves significant residues.

  • Fix: Use "Co-evaporation."[2] Add Toluene or Heptane to your crude mixture and rotovap. The azeotrope-like entrainment helps drag the DMA out more effectively than vacuum alone [1].

Q: The "fishy" smell persists even after an acid wash. A: DMA has a low odor threshold. If the smell persists, you may have formed a hydrochloride salt that is partially soluble in your organic layer (common in DCM/Chloroform).

  • Fix: Switch to a Brine/LiCl wash followed by a drying step. Alternatively, use the Copper(II) wash (Method B1) which is visually self-indicating.

References

  • Gaudry, M., Jasor, Y., & Khac, T. B. (1979). Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate.[3] Organic Syntheses, 59, 153. Retrieved from [Link]

  • Jeong, J., & Fujita, K. (2021).[4] Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst. Journal of Organic Chemistry, 86, 4053-4060.[4] Retrieved from [Link]

  • Wipf, P. (2004). Strategies in Organic Synthesis: Scavenging Techniques.[5] University of Pittsburgh. Retrieved from [Link]

  • Anstey Research Lab. (2019). Sparging a Solvent: Techniques for Oxygen and Gas Removal.[6][7] Davidson College.[6] Retrieved from [Link]

Sources

Quinolone Synthesis Support Center: Optimizing Enamino Acrylate Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolone and 4-hydroxyquinoline derivative synthesis. As an Application Scientist, I frequently encounter researchers struggling with the notorious bottleneck of the Gould-Jacobs reaction: the thermal cyclization of the enamino acrylate (anilidomethylenemalonate) intermediate.

This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind reaction failures and provide field-proven, self-validating workflows to optimize your yields.

Mechanistic Overview: The Gould-Jacobs Pathway

To troubleshoot effectively, we must first understand the energetic landscape of the reaction. The synthesis relies on a condensation step followed by a high-energy 6-π electrocyclization[1].

G A Aniline + DEEM B Enamino Acrylate (Intermediate) A->B Condensation (-EtOH) C 3-Carboethoxy- 4-quinolone B->C Thermal Cyclization (>250°C, -EtOH) D 4-Quinolone (Final Product) C->D Hydrolysis & Decarboxylation

Reaction pathway of the Gould-Jacobs quinolone synthesis.

Troubleshooting & FAQs

Q1: My thermal cyclization yields are consistently below 30%, and I am observing significant tar formation. How can I prevent product decomposition? Causality & Solution: The 6-electron electrocyclization of the enamino acrylate has an exceptionally high activation energy barrier. Under classical conventional heating (e.g., refluxing in Dowtherm A at 250 °C), the reaction rate is slow[1]. Consequently, the intermediate spends a prolonged period in a high-energy state, allowing slower, intermolecular side reactions (such as polymerization and tar formation) to compete with the desired intramolecular cyclization[2]. Recommendation: Shift from thermodynamic to kinetic control using microwave irradiation. Flash-heating the mixture to 300 °C for exactly 5 minutes provides overwhelming thermal energy to rapidly force the cyclization to completion, outpacing the degradation pathways and significantly improving isolated yields[3].

Q2: Even at high temperatures, my starting enamino acrylate is not fully converting. Should I increase the reaction time? Causality & Solution: No. Increasing reaction time at extreme temperatures (>250 °C) will only lead to decarboxylation and product degradation[3]. Incomplete conversion is usually an electronic or steric issue; electron-withdrawing groups on the aniline ring deactivate the nucleophilicity of the ortho-position, raising the activation barrier further. Recommendation: Instead of increasing time, alter the reaction mechanism. Use Eaton's Reagent (P₂O₅ in methanesulfonic acid). The strong Lewis/Brønsted acidic environment protonates the malonate carbonyl, shifting the mechanism from a purely thermal pericyclic reaction to a catalyzed electrophilic aromatic substitution. This lowers the required temperature to 170 °C and drives conversion to completion[4].

Q3: I am using a meta-substituted aniline and getting a complex mixture of products. How do I improve regioselectivity? Causality & Solution: The Gould-Jacobs cyclization can occur at either of the two ortho positions relative to the amine[1]. When the aniline is asymmetrically substituted at the meta position, steric and electronic factors dictate the ratio of the two resulting regioisomers. Recommendation: If the meta-substituent is small (e.g., fluorine), you will inevitably get a mixture. To force regioselectivity, you must either introduce a bulky, removable directing group to block one ortho position, or utilize a completely different synthetic route (such as the Conrad-Limpach reaction) that relies on different intermediate geometries[1].

Troubleshooting A Issue: Low Yield in Thermal Cyclization B Observation: Tar / Decomposition? A->B C Observation: Incomplete Conversion? A->C D Solution: Flash Heating (MW: 300°C, 5 min) B->D Kinetic Control E Solution: Acid Catalysis (Eaton's Reagent, 170°C) B->E Lower Temp Req. C->D Overcome Barrier C->E Activate Carbonyl

Troubleshooting logic for optimizing enamino acrylate cyclization.

Quantitative Data Comparison

To guide your protocol selection, review the empirical data summarizing the impact of temperature, time, and catalysis on the cyclization of diethyl anilinomethylene malonate.

MethodologyReagents / SolventTemp (°C)TimeTypical YieldPrimary Advantage
Classical Thermal Diphenyl ether2501–2 hours15–30%Requires no specialized equipment[1]
Microwave (Sub-optimal) Neat (Excess DEEM)25020 mins<10%Demonstrates failure of low-temp MW[2]
Microwave (Optimized) Neat (Excess DEEM)3005 mins45–50%Rapid heating minimizes decomposition[3]
Acid-Catalyzed (MW) Eaton's Reagent1707 mins>80%High efficiency, preserves sensitive groups[4]

Self-Validating Experimental Protocols

The following workflows are designed with built-in validation steps to ensure scientific integrity at the bench.

Protocol A: Optimized Microwave-Assisted Cyclization

Use this protocol for standard anilines to minimize reaction time and avoid tar formation.

  • Reaction Setup: In a 2.5 mL heavy-walled microwave vial, combine the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.21 mL, 6.0 mmol). The excess DEEM serves a dual purpose as both the electrophile and the solvent, preventing the need for high-boiling toxic solvents[3],[2].

  • Irradiation: Seal the vial with a crimp cap and place it in a dedicated microwave synthesis reactor. Ramp the temperature to 300 °C and hold for exactly 5 minutes [2].

  • Isolation: Allow the vial to cool to room temperature. A precipitate of the 3-carboethoxy-4-quinolone product should spontaneously form as the solubility drops.

  • Purification: Filter the solid product under a vacuum. Wash the filter cake with ice-cold acetonitrile (3 mL) to strip away unreacted DEEM and soluble byproducts[3].

  • Validation: Dry the resulting solid under a high vacuum. Analyze the product via HPLC-MS; optimized runs should yield >95% purity without the need for column chromatography[3].

Protocol B: Eaton's Reagent-Catalyzed Cyclization

Use this protocol for electronically deactivated substrates or when high temperatures (>200 °C) cause substrate degradation.

  • Intermediate Preparation: First, synthesize the diethyl anilinomethylene malonate intermediate by reacting the substituted aniline (2 mmol) with DEEM (2 mmol) under microwave irradiation at 170 °C for 7 minutes, or by refluxing in ethanol for 2 hours[4].

  • Acid Catalysis Setup: Isolate the intermediate and dissolve it in Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid). This reagent acts as a powerful dehydrating and activating agent.

  • Cyclization: Subject the mixture to microwave irradiation at 170 °C for 7 minutes [4]. Notice the drastic reduction in required temperature compared to Protocol A.

  • Quenching & Isolation: Carefully pour the highly acidic reaction mixture over crushed ice. Neutralize the solution dropwise with saturated aqueous sodium bicarbonate until precipitation is complete. Filter the solid.

  • Validation: Recrystallize the crude solid from ethanol. Confirm the disappearance of the acyclic alkene protons (~8.4 ppm) and the appearance of the quinolone core via ¹H NMR[4].

References

  • Source: ablelab.eu (Biotage Application Note)
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Source: mdpi.

Sources

Technical Support Center: Purification of Methyl 3-(dimethylamino)acrylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that purifying bi-functional molecules like methyl 3-(dimethylamino)acrylate (CAS: 999-59-7) presents unique mechanistic challenges. This molecule features both an electron-rich enamine and an electron-deficient acrylate moiety. Consequently, it is highly susceptible to radical-induced polymerization, thermal degradation, and moisture-driven hydrolysis[1].

This guide provides a self-validating, field-tested protocol for vacuum distillation, ensuring high yield and structural integrity. We do not just provide the steps; we explain the physicochemical causality behind every manipulation so you can adapt to real-world laboratory variables.

Part 1: Critical Quantitative Parameters

To successfully distill this compound, you must strictly control the thermal and atmospheric environment. The table below summarizes the critical physicochemical data and the operational rationale for each parameter.

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 129.16 g/mol [2]Used to calculate precise molar equivalents for downstream synthesis.
Boiling Point ~61.7 °C (under high vacuum)[3]High vacuum is mandatory. Exceeding 80°C at atmospheric pressure triggers rapid thermal decomposition.
Polymerization Inhibitor 100 - 500 ppm (e.g., BHT, MEHQ)[4]Acrylates spontaneously polymerize via radical pathways when heated. Inhibitors quench these radicals.
Storage Temperature 2 - 8 °C[2]Refrigeration arrests slow thermal degradation and extends the shelf life of the purified enamine.
Atmosphere Argon or Nitrogen[5]Enamines hydrolyze in the presence of ambient moisture. Inert gas prevents degradation into dimethylamine.
Part 2: Distillation Workflow & Logical Architecture

The following diagram illustrates the logical progression of the distillation workflow. Each node represents a critical phase where failure to control the environment will result in product loss.

DistillationWorkflow N1 1. Crude Preparation Add BHT/MEHQ Inhibitor N2 2. Apparatus Setup Short-Path & Grease Joints N1->N2 Homogenize N3 3. Degassing & Vacuum Stabilize < 5 mmHg N2->N3 Ensure Seal N4 4. Thermal Fractionation Bath Temp < 80°C N3->N4 Pressure Stable N5 5. Inert Storage Argon Flush, 2-8°C N4->N5 Collect Pure Fraction

Workflow for the vacuum distillation of methyl 3-(dimethylamino)acrylate.

Part 3: Step-by-Step Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's success criteria are met.

Step 1: Matrix Preparation and Inhibition

  • Action: Weigh the crude methyl 3-(dimethylamino)acrylate into a round-bottom flask. Add 0.05% to 0.1% w/w of a radical polymerization inhibitor, such as 2,6-di-tert-butyl-p-cresol (BHT) or phenothiazine[4].

  • Causality: Heating an acrylate without an inhibitor initiates a runaway radical chain reaction, turning your product into an insoluble polymer gel. The inhibitor acts as a radical scavenger.

Step 2: Short-Path Apparatus Assembly

  • Action: Assemble a short-path distillation setup. Meticulously apply high-vacuum grease to all ground glass joints.

  • Causality: Short-path distillation minimizes the distance the vapor must travel. This drastically reduces the residence time of the heat-sensitive enamine at elevated temperatures, preventing degradation.

Step 3: Cold Degassing (Self-Validation Checkpoint)

  • Action: Insert a magnetic stir bar. Stir the mixture at room temperature while applying a moderate vacuum (e.g., 50–100 mmHg) for 15–30 minutes.

  • Causality: Crude mixtures often contain residual low-boiling solvents or dissolved gases. If high vacuum and heat are applied immediately, these volatiles will violently expand (bumping), contaminating the condenser. Validation: The system is ready when bubbling ceases at room temperature.

Step 4: High Vacuum Application

  • Action: Gradually lower the pressure to the target high vacuum (< 5 mmHg). Do not apply heat yet.

  • Causality: Heating the flask before establishing a deep vacuum can cause the compound to reach its atmospheric boiling point, leading to immediate thermal decomposition. Validation: Ensure the vacuum gauge reading is completely stable before turning on the oil bath.

Step 5: Thermal Fractionation

  • Action: Slowly increase the oil bath temperature. The target boiling point is approximately 61.7 °C under high vacuum[3]. Discard the initial fore-run (first 2–5% of distillate) to clear low-boiling impurities. Collect the main fraction at a constant head temperature.

  • Causality: A fluctuating head temperature indicates co-distillation of impurities. A constant temperature ensures high purity of the isolated E-isomer[1].

Step 6: Inert Quenching and Storage

  • Action: Lower the heat and allow the entire system to cool to room temperature before breaking the vacuum with an inert gas (Argon or Nitrogen). Store the purified liquid in an amber vial at 2–8 °C[2].

  • Causality: Introducing ambient air to a hot enamine causes rapid oxidation and moisture-driven hydrolysis. Cold, dark, and inert storage is mandatory to maintain structural integrity over time.

Part 4: Troubleshooting & FAQs

Q1: My crude mixture turned into a solid, insoluble gel inside the boiling flask. What happened? A1: You experienced thermal polymerization. Acrylates are highly prone to radical polymerization when heated.

  • Solution: Ensure you are adding an adequate amount of inhibitor (like BHT or MEHQ) prior to heating[4]. Additionally, verify that your vacuum is deep enough (< 5 mmHg); poor vacuum requires higher bath temperatures, which overcomes the inhibitor's protective capacity.

Q2: The product is distilling, but the vacuum pressure is fluctuating wildly and the mixture is "bumping" violently into the condenser. A2: This is caused by the rapid expansion of residual low-boiling solvents or dissolved gases that were not properly removed.

  • Solution: Abort the heating process. Allow the flask to cool, and perform a thorough "Cold Degassing" (Step 3) at room temperature until all bubbling stops. Always use a magnetic stir bar to provide nucleation sites for smooth boiling.

Q3: My purified methyl 3-(dimethylamino)acrylate was a clear liquid, but after a week on the benchtop, it degraded into a crystalline solid and smells strongly of amine. Why? A3: The enamine moiety has undergone hydrolysis. Ambient moisture in the air reacts with the enamine double bond, cleaving it to release dimethylamine (causing the smell) and forming methyl formylacetate derivatives.

  • Solution: The product must be handled using Schlenk techniques or in a glovebox, flushed heavily with Argon, and stored strictly at 2–8 °C[2].

Q4: Can I use a standard fractional distillation column (Vigreux) instead of a short-path setup to get higher purity? A4: No. While Vigreux columns offer higher theoretical plates for separation, they significantly increase the vapor's travel distance and the required bath temperature. The extended residence time at high heat will cause methyl 3-(dimethylamino)acrylate to decompose before it reaches the condenser. Always prioritize short-path distillation for heat-sensitive enamines.

References
  • Google Patents. "CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate".
  • NextSDS. "Cyanoacrylic acid methyl ester Safety Data Sheet". NextSDS Safety Database. Available at: [Link]

Sources

Technical Support Center: A Guide to Solving Solubility Issues of Methyl Dimethylaminoacrylate in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the dissolution of methyl dimethylaminoacrylate (MDMAA) in ethanol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions during your experiments. This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address common issues.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

Q1: I'm experiencing difficulty dissolving methyl dimethylaminoacrylate in ethanol at room temperature. What are the fundamental reasons for this poor solubility?

A1: The issue stems from the nuanced interplay of intermolecular forces between the solute (MDMAA) and the solvent (ethanol). While the "like dissolves like" principle is a good starting point, a deeper look at the specific molecular structures is crucial.

  • Polarity and Hydrogen Bonding: Ethanol is a polar protic solvent, meaning it has a significant dipole moment and a hydrogen atom attached to an electronegative oxygen atom.[1][2][3][4] This allows ethanol molecules to form an extensive network of hydrogen bonds with each other. Methyl dimethylaminoacrylate, on the other hand, is a polar aprotic molecule. It has polar ester and tertiary amine groups but lacks a hydrogen atom directly bonded to a highly electronegative atom, making it a hydrogen bond acceptor but not a donor. For MDMAA to dissolve, it must break into ethanol's strong hydrogen-bonding network, which is an energetically demanding process.

  • Structural Considerations: The non-polar hydrocarbon portions of both molecules also play a role. However, the dominant factor in this case is the disparity in hydrogen bonding capabilities.

Part 2: Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

The following troubleshooting guide provides a logical and stepwise approach to systematically address and resolve the solubility challenges of MDMAA in ethanol.

Experimental Workflow for Optimizing MDMAA Dissolution

G A Start: Incomplete Dissolution of MDMAA in Ethanol B Step 1: Gentle Heating (e.g., 30-40°C) A->B C Is the solution clear? B->C D Step 2: Introduce a Co-solvent (e.g., THF, Acetone) C->D No J Success: Homogeneous Solution Achieved C->J Yes E Is the solution clear? D->E F Step 3: pH Adjustment (Acidification) E->F No E->J Yes G Is the solution clear? F->G H Step 4: Mechanical Assistance (Sonication) G->H No G->J Yes I Is the solution clear? H->I I->J Yes K Re-evaluate: Consider an alternative primary solvent system. I->K No

Caption: A systematic workflow for troubleshooting MDMAA solubility in ethanol.

Q2: Can applying heat improve the solubility of MDMAA in ethanol? What are the critical parameters and precautions?

A2: Yes, increasing the temperature is a common and often effective first step.

  • Underlying Principle: For most solid and liquid solutes, solubility increases with temperature.[5][6][7][8][9] The added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break the intermolecular forces within the MDMAA solid lattice and solvate the individual molecules.

  • Experimental Protocol: Temperature-Assisted Dissolution

    • Setup: Place the desired volume of ethanol in a flask with a magnetic stir bar.

    • Initial Mixing: Begin stirring to create a vortex.

    • Solute Addition: Slowly add the powdered MDMAA to the vortex to prevent clumping.

    • Heating: Gently warm the mixture using a water bath to a temperature of 30-40°C.

    • Observation: Continue stirring and monitor for dissolution.

    • Important Precaution: Methyl dimethylaminoacrylate is a monomer that can undergo polymerization at elevated temperatures. Avoid excessive heat (generally not exceeding 50-60°C) and prolonged heating times to minimize the risk of unwanted polymerization.

Q3: If heating alone is insufficient, what is the next logical step?

A3: The introduction of a co-solvent is a powerful technique to modify the overall polarity of the solvent system.[10][11]

  • Mechanism of Co-solvency: A co-solvent helps to bridge the polarity gap between the primary solvent and the solute. In this case, a less polar co-solvent can reduce the overall hydrogen-bonding density of the ethanol, making the solvent mixture more accommodating to the less polar regions of the MDMAA molecule.[10][12]

  • Recommended Co-solvents:

    • Tetrahydrofuran (THF): A less polar, aprotic co-solvent that is miscible with ethanol.

    • Acetone: Another suitable aprotic co-solvent.

  • Experimental Protocol: Co-solvent Addition

    • Initial Suspension: Prepare a suspension of MDMAA in ethanol.

    • Titration: While stirring, add the co-solvent dropwise until the MDMAA completely dissolves.

    • Record Ratios: Document the final volume ratio of ethanol to co-solvent for reproducibility.

Data Presentation: Starting Ratios for Co-solvent Systems

Co-solventRecommended Starting Ratio (Ethanol:Co-solvent, v/v)Expected Outcome
Tetrahydrofuran (THF)9:1Good potential for complete dissolution.
Acetone9:1Moderate to good potential for dissolution.
Q4: Can pH modification be leveraged to improve the solubility of MDMAA?

A4: Absolutely. This is a highly effective method due to the chemical nature of MDMAA.

  • Chemical Rationale: The dimethylamino group in MDMAA is a weak base. By introducing a small amount of acid, this tertiary amine can be protonated to form a cationic ammonium salt. This salt is significantly more polar than the neutral molecule and will readily dissolve in a polar solvent like ethanol.[13][14]

G cluster_0 Methyl Dimethylaminoacrylate (MDMAA) cluster_1 Protonated MDMAA (Salt) MDMAA R-N(CH₃)₂ H_plus + H⁺ (from acid) MDMAA->H_plus Protonated_MDMAA R-N⁺H(CH₃)₂ H_plus->Protonated_MDMAA Protonation

Caption: Protonation of the tertiary amine in MDMAA to form a more soluble salt.

  • Experimental Protocol: pH-Mediated Dissolution

    • Suspension: Create a suspension of MDMAA in ethanol.

    • Acidification: While stirring, add a dilute solution of an appropriate acid (e.g., hydrochloric acid or acetic acid in ethanol) dropwise.

    • Observation: The solid should dissolve as it is converted to its more soluble salt form.

    • Caution: Ensure the chosen acid is compatible with your downstream application.

Q5: As a final resort, can sonication be employed to aid dissolution?

A5: Yes, sonication provides mechanical energy to facilitate the dissolution process.[15][16][17]

  • Mechanism of Action: Ultrasonication creates intense, localized shear forces through a process called acoustic cavitation.[16][17][18] The formation and collapse of microscopic bubbles break down solid agglomerates, increasing the surface area of the solute that is exposed to the solvent and enhancing mass transfer.[15]

  • Experimental Protocol: Sonication-Assisted Dissolution

    • Preparation: Place the vial containing the MDMAA suspension in a bath sonicator.

    • Application: Sonicate in short bursts (e.g., 1-2 minutes) to avoid significant heating of the sample.

    • Monitoring: Visually inspect the solution between sonication intervals.

    • Temperature Control: Be aware that sonication can generate heat.[19] If necessary, use a cool water bath to maintain a low temperature and prevent polymerization.

By methodically applying these troubleshooting steps, you can effectively overcome the solubility challenges of methyl dimethylaminoacrylate in ethanol, ensuring the success and reproducibility of your experiments.

References

  • Effects of Temperature and Pressure on Solubility.Google Vertex AI Search.
  • In general, the solubility of solids increases with temperature. Now does the temperature here refer to the temperature of the solid or the solvent? Also, does temperature affect the solubility of liquids and gases?Quora.
  • Chemical and Physical Characteristics of Ethanol and Hydrocarbon Fuels.U.S.
  • Properties of Ethanol – Reaction with Sodium Explained.Dencity App.
  • Ethanol - Wikipedia.Wikipedia.
  • Ethanol (ethyl alcohol).DCCEEW.
  • Solubility - Wikipedia.Wikipedia.
  • 2.1 Physical properties of ethanol.The Open University.
  • Methyl N,N-dimethylaminoacrylate - Safety D
  • 13.4: Effects of Temperature and Pressure on Solubility.Chemistry LibreTexts.
  • Factors Affecting Solubility.BYJU'S.
  • Dimethylaminoethyl acryl
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.International Journal of Pharmaceutical Sciences.
  • Interaction of water-soluble acrylic polymers with alcohols in aqueous solutions.
  • CAS 2867-47-2: (Dimethylamino)
  • Co-solvent - Wikipedia.Wikipedia.
  • Solubility Profile of 2-((Dimethylamino)methyl)acrylic acid: A Technical Guide.Benchchem.
  • Cas 2439-35-2,Dimethylaminoethyl acryl
  • Solubility Enhancement Technologies and Research Emerged.IJPBA.
  • (E)-Methyl 3-(dimethylamino)
  • Alcohol soluble polyacrylate resin and preparation method and application thereof.
  • Chemical Properties of (Dimethylamino)
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC.
  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • Solvents for Ultrasonic Extraction
  • Ethyl 3-(N,N-dimethylamino)
  • Solubility and Solubility Enhancement Techniques: A Comprehensive Review.Journal of Drug Delivery and Therapeutics.
  • Methyl N,N-dimethylaminoacryl
  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
  • Sonication in Organic Synthesis.
  • Use of Sonication for In-Well Softening of Semivol
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.MDPI.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Drug Solubility: Importance and Enhancement Techniques.PMC.
  • Lab tip: use a bath sonic
  • Impact of Solvent on the Thermal Stability of Amines.
  • Part 2: Solvent management: Solvent stability and amine degradation in CO2 capture processes.

Sources

Technical Support Center: Reaction Temperature Optimization for Enamine-Aniline Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction temperatures in enamine-aniline condensations. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to common experimental challenges.

This guide is structured to address the most pressing questions and troubleshooting scenarios encountered during enamine-aniline condensation, a crucial transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is the fundamental mechanism of an enamine-aniline condensation, and what is the primary role of temperature?

A: The enamine-aniline condensation is a multi-step process that begins with the formation of an enamine from a ketone or aldehyde and a secondary amine.[1] This is followed by the nucleophilic attack of an aniline on the enamine or a related intermediate, ultimately leading to the desired product after a series of proton transfers and eliminations.

Temperature is a critical control parameter that influences several aspects of this reaction cascade:

  • Rate of Formation: Higher temperatures generally increase the rate of all reaction steps, from the initial formation of the carbinolamine intermediate to the final dehydration.[2]

  • Equilibrium Position: The formation of both the initial enamine and the final condensation product are often reversible equilibrium processes.[3] Temperature, along with the removal of water, is used to drive the equilibrium towards the product side.[4]

  • Side Reaction Pathways: Excessive heat can promote undesirable side reactions, such as self-condensation of the starting carbonyl compound, polymerization, or decomposition of starting materials and products.[5] A key aspect of optimization is finding a temperature that maximizes the rate of the desired reaction while minimizing these competing pathways.

G cluster_0 Step 1: Enamine Formation (Reversible) cluster_1 Step 2: Condensation with Aniline cluster_2 Temperature Influence Ketone Ketone/Aldehyde SecAmine Secondary Amine Carbinolamine Carbinolamine Intermediate Iminium Iminium Ion Enamine Enamine Adduct Intermediate Adduct Enamine->Adduct + Aniline Aniline Aniline Product Final Product Adduct->Product - H₂O, - R₂NH Temp Reaction Temperature Rate Increases Reaction Rate Equilibrium Shifts Equilibrium SideRxns Promotes Side Reactions

Q2: I'm setting up a new enamine-aniline condensation. What is a good starting temperature, and how should I approach optimization?

A: A prudent starting point for many enamine-aniline condensations is room temperature, particularly if your substrates are activated or known to be sensitive.[6] For less reactive substrates, such as those with electron-withdrawing groups or significant steric hindrance, starting at a moderately elevated temperature (e.g., 40-60 °C) is reasonable.[4]

A systematic approach to optimization involves a stepwise increase in temperature.

  • Initial Run: Start at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitor Progress: Track the consumption of starting materials and the formation of the product over several hours using an appropriate analytical method (TLC, LC-MS, GC-MS).

  • Incremental Increase: If the reaction is slow or stalled, increase the temperature in 15-20 °C increments. Allow the reaction to equilibrate at each new temperature for a set period before re-analyzing.

  • Identify Optimum: The optimal temperature is typically the point at which the reaction proceeds at a reasonable rate without the significant formation of impurities. A sharp increase in side products often indicates that the optimal temperature has been exceeded.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

A: While increasing the temperature is a logical step for a sluggish reaction, it's not the only factor and shouldn't be the default solution without considering other variables. Before significantly elevating the temperature, verify the following:

  • Catalyst Activity: Many enamine formations require an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) to facilitate the dehydration step.[3] Ensure your catalyst is active and present in the correct amount (typically 0.1-0.2 equivalents).[4] Using too much acid can fully protonate the amine, rendering it non-nucleophilic.[4]

  • Water Removal: The condensation reaction produces water, which can hydrolyze the iminium intermediate and the final enamine, pushing the equilibrium back to the starting materials.[7] For reactions run at elevated temperatures, using a Dean-Stark apparatus is highly effective.[8] For lower temperature reactions, the inclusion of a dehydrating agent like anhydrous MgSO₄ or molecular sieves is crucial.[5]

  • Reagent Purity: Ensure your aniline and carbonyl compounds are pure and that the amine has not been passivated through excessive oxidation or other degradation.

If these factors are properly controlled, a careful increase in temperature is the appropriate next step.

G Start Low / No Product Yield CheckCatalyst Is Acid Catalyst Present and Active? Start->CheckCatalyst CheckWater Is Water Being Effectively Removed? CheckCatalyst->CheckWater Yes AddCatalyst Action: Add/Replace Catalyst CheckCatalyst->AddCatalyst No CheckReagents Are Reagents Pure? CheckWater->CheckReagents Yes ImproveDrying Action: Add Sieves or Use Dean-Stark CheckWater->ImproveDrying No IncreaseTemp Incrementally Increase Temperature (e.g., +20°C) CheckReagents->IncreaseTemp Yes PurifyReagents Action: Purify Starting Materials CheckReagents->PurifyReagents No Monitor Monitor Reaction Progress (TLC, LC-MS) IncreaseTemp->Monitor Success Yield Improved Monitor->Success Failure Still Low Yield: Consider Solvent/Catalyst Change Monitor->Failure AddCatalyst->CheckWater ImproveDrying->CheckReagents PurifyReagents->IncreaseTemp

Problem 2: Formation of Side Products

A: High temperatures can open up several unwanted reaction channels. The identity of the side products depends on your specific substrates, but common culprits include:

  • Self-Condensation of the Carbonyl: Ketones and aldehydes with α-hydrogens can undergo self-condensation (an aldol-type reaction) at elevated temperatures. This can sometimes be mitigated by adding TiCl₄, which acts as both a Lewis acid and a potent water scavenger.[5]

  • Aniline Dimerization/Polymerization: Aniline and its derivatives can be susceptible to oxidative side reactions, especially at high heat in the presence of air. Running the reaction under an inert atmosphere (N₂ or Ar) can help minimize this.

  • Product Decomposition: The final product may not be stable at high temperatures, leading to degradation.

If you observe a significant increase in side products, you have likely exceeded the optimal temperature. The solution is to reduce the temperature and compensate for the slower rate by increasing the reaction time or exploring a more active catalyst system.

Issue Likely Cause at High Temperature Recommended Action
Low Yield Insufficient thermal energy to overcome activation barrier.Systematically increase temperature in 15-20 °C increments.
Reaction Stalls Equilibrium reached; reverse reaction (hydrolysis) is significant.Ensure efficient water removal (Dean-Stark at reflux) and maintain heat.[4]
Multiple Side Products Self-condensation, polymerization, or product decomposition.Reduce temperature; run under inert atmosphere; consider a milder catalyst.
Darkening Color Decomposition or oxidative side reactions of aniline.Reduce temperature; ensure an inert atmosphere is maintained.

Protocols and Best Practices

Protocol 1: General Procedure for Temperature Optimization

This protocol outlines a general method for performing an enamine-aniline condensation with a focus on optimizing the reaction temperature.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the carbonyl compound (1.0 equiv), the secondary amine (1.2 equiv), and the acid catalyst (e.g., p-TsOH, 0.1 equiv) in a suitable solvent (e.g., toluene).

  • Enamine Formation: Stir the mixture at room temperature for 1-2 hours to initiate enamine formation. Monitor by TLC or GC-MS.

  • Aniline Addition: Add the aniline (1.0 equiv) to the reaction mixture.

  • Initial Temperature: Stir the reaction at room temperature for 4-6 hours, taking aliquots every hour to monitor progress.

  • Temperature Increase: If conversion is low, heat the reaction to 40 °C using an oil bath. Maintain this temperature for 2-4 hours, continuing to monitor.

  • Further Optimization: Continue to increase the temperature in 20 °C increments (e.g., 60 °C, 80 °C, reflux), allowing sufficient time at each step to assess the reaction rate and impurity profile.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

References

  • Enamine - Wikipedia. Wikimedia Foundation. [Link]

  • Mechanism of Enamine Formation Organic Chemistry. YouTube. [Link]

  • Enamines - Making Molecules. Making Molecules. [Link]

  • Carbonyl + Amine Condensation → Imine or Enamine (RNH₂ vs R₂NH). OrgoSolver. [Link]

  • 23.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps. Chemistry Steps. [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. National Institutes of Health. [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Publishing. Royal Society of Chemistry. [Link]

  • US2533723A - Catalytic amine-ketone condensation - Google Patents.
  • Enamines - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles | Journal of Chemical Education - ACS Publications. American Chemical Society. [Link]

  • PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES Hugo Cerecetto, Rossanna Di Ma. Heterocycles. [Link]

  • Enamine Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. Académie des Sciences. [Link]

  • Formation of Imines and Enamines - Chemistry Steps. Chemistry Steps. [Link]

  • US1804398A - Aldehyde-amine condensation products and process of preparing same - Google Patents.
  • Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd) | ACS Sustainable Chemistry & Engineering. American Chemical Society. [Link]

  • Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC. National Institutes of Health. [Link]

  • Green technologies in organic synthesis: Self-condensation of enamines, enaminones and enaminoesters under microwave irradiation in ionic liquid - ResearchGate. ResearchGate. [Link]

  • Issues with a reported condensation reaction/enamine formation : r/Chempros - Reddit. Reddit. [Link]

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Validation & Comparative

Spectroscopic Fingerprinting of Enamino Esters: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characteristics of enamino esters, specifically focusing on the carbonyl stretch. It is designed for researchers requiring definitive structural identification of these "push-pull" alkene systems.[1]

Executive Summary

Enamino esters (


-amino- 

-unsaturated esters) represent a unique class of "push-pull" alkenes where a strong electron-donating amino group is conjugated with an electron-withdrawing ester carbonyl.[1] This electronic coupling, often reinforced by intramolecular hydrogen bonding, results in a distinct spectral signature that differs significantly from simple esters, amides, or their tautomeric precursors (

-keto esters).

The Core Challenge: Distinguishing stable enamino esters from the enol tautomers of


-keto esters using IR spectroscopy alone, as both exhibit lowered carbonyl frequencies and conjugated double bonds.

Mechanistic Foundation: The "Push-Pull" Effect

To interpret the IR spectrum accurately, one must understand the electronic environment lowering the bond order of the carbonyl group.

Resonance Delocalization

In enamino esters, the nitrogen lone pair donates electron density into the


-system, which is withdrawn by the carbonyl oxygen. This resonance contribution (Form B below) significantly increases the single-bond character of the 

bond, lowering its vibrational frequency (wavenumber) compared to a standard conjugated ester.
The Chelate Effect (Z-Isomer Stabilization)

Secondary and primary enamino esters predominantly exist in the


-configuration (cis-enamine) due to a stabilizing six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This "chelate ring" further weakens the 

bond, causing a substantial red shift (lower wavenumber).

Resonance cluster_0 Resonance & H-Bonding Topology cluster_1 Spectral Consequence FormA Canonical Form A (Neutral) FormB Canonical Form B (Zwitterionic) FormA->FormB e- Delocalization (Lowers C=O Bond Order) Chelate Z-Isomer Chelate (H-Bonded) FormB->Chelate Stabilization via Intramolecular H-Bond Shift Red Shift (Δν ≈ -80 cm⁻¹) Chelate->Shift

Figure 1: Mechanistic pathway showing how resonance and hydrogen bonding cooperate to lower the carbonyl stretching frequency.

Comparative Performance Analysis

The following data compares the enamino ester spectral signature against its primary structural alternatives.

Quantitative Wavenumber Comparison

The table below synthesizes experimental data for ethyl 3-aminocrotonate (a model enamino ester) and related functional groups.

Functional ClassStructure Type

Stretch (cm⁻¹)

Stretch (cm⁻¹)
Diagnostic Non-Carbonyl Bands
Enamino Ester (Z) Conjugated, H-Bonded1630 – 1675 (Strong)1610 – 1640 (Med/Strong)

: 3300–3500 (Sharp)
Enamino Ester (E) Conjugated, Free1690 – 1710 ~1620

: ~3400 (Free)

-Keto Ester (Keto)
Non-conjugated1735–1750 (Ester)1715 (Ketone)None

: ~2900

-Keto Ester (Enol)
Conjugated, H-Bonded1640 – 1660 (Broad)1600 – 1630

: 2700–3200 (Very Broad)
Simple Ester

-Unsaturated
1715 – 17301630 – 1640 (Weak)No N-H or O-H
Vinylogous Amide Conjugated1620 – 16501580 – 1600Amide II band (if

)
Critical Differentiators
Enamino Ester vs.

-Keto Ester (Enol Form)

This is the most common confusion point.[1] Both systems possess a conjugated double bond and an intramolecular hydrogen bond, placing their carbonyl stretches in the overlapping 1640–1670 cm⁻¹ region.

  • The Distinguisher: Look at the high-frequency region (

    
    ).[2]
    
    • Enamino Ester: Exhibits sharp N-H bands .[1] Primary enamino esters (

      
      ) show a doublet (asymmetric/symmetric stretch) near 3450/3340 cm⁻¹.[1] Secondary enamino esters (
      
      
      
      ) show a single sharp band.[1]
    • Enol Form: Exhibits a broad, diffuse O-H band often centered around 3000 cm⁻¹, which may overlap with C-H stretches, lacking the sharp definition of N-H bands.

Z-Isomer vs. E-Isomer
  • Z-Isomer: The dominant form in non-polar solvents.[1] The intramolecular H-bond locks the carbonyl into a lower frequency (<1675 cm⁻¹ ).[3]

  • E-Isomer: Lacks the H-bond.[1] The carbonyl is "free" and appears at a higher frequency (>1690 cm⁻¹ ), closer to a typical

    
    -unsaturated ester.
    

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this protocol designed to isolate the enamino ester signature from solvent effects or tautomeric equilibrium.

Sample Preparation[1]
  • Solid Samples: Prepare a KBr pellet (1-2% w/w).[1] This is preferred for Z-isomers as the solid-state lattice often locks the H-bonded conformation.[1]

  • Liquid/Solution: Use Carbon Tetrachloride (

    
    )  or Chloroform (
    
    
    
    )
    .[1]
    • Note: Avoid polar protic solvents (e.g., Methanol) as they disrupt intramolecular H-bonding and may shift the equilibrium toward the

      
      -isomer or induce hydrolysis.
      
    • Concentration: Run at varying concentrations.[1][4] If the

      
       and 
      
      
      
      positions remain constant upon dilution, the H-bond is intramolecular (confirming the Z-enamino structure). If they shift, it is intermolecular (likely an amide-like aggregate).[1]
Decision Tree for Spectral Assignment

Use the following logic flow to assign your spectrum definitively.

IdentificationLogic Start Start: Analyze Region 1600 - 1750 cm⁻¹ BandCheck Is there a strong band < 1680 cm⁻¹? Start->BandCheck SimpleEster Likely Simple Ester or Keto-Tautomer (Check 1735-1750 cm⁻¹) BandCheck->SimpleEster No HighFreqCheck Analyze Region 3000 - 3500 cm⁻¹ BandCheck->HighFreqCheck Yes NH_Bands Sharp Bands Visible? HighFreqCheck->NH_Bands Enamino CONFIRMED: Enamino Ester (Z-form) (νC=O ≈ 1650 cm⁻¹) NH_Bands->Enamino Yes (Doublet/Singlet) Enol Likely Enol of β-Keto Ester (Broad OH present) NH_Bands->Enol No (Broad OH)

Figure 2: Logic flow for distinguishing enamino esters from tautomeric alternatives.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Discussion on conjugated esters and intramolecular H-bonding shifts).
  • Gilli, P., et al. (2000).[1][5] "Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in

    
    -Enaminones." Journal of the American Chemical Society.[5] Link[1]
    
  • BenchChem. "Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate."[1][6] (Specific data for model enamino ester). Link[1]

  • Thermo Fisher Scientific. "Ethyl 3-aminocrotonate Product Specification & IR Conformity." Link

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups: Esters and Conjugation." Link

Sources

Technical Comparison Guide: Methyl Dimethylaminoacrylate vs. Ethoxymethylene Malonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Methyl 3-(dimethylamino)acrylate (and its ethyl analog) and Diethyl ethoxymethylenemalonate (DEEMM) , focusing on their roles in heterocycle synthesis, specifically for 4-quinolone antibiotics (e.g., Ciprofloxacin).

Executive Summary

In the synthesis of pharmacologically active heterocycles—particularly 4-quinolones—the choice between Methyl 3-(dimethylamino)acrylate (MDAA) and Diethyl ethoxymethylenemalonate (DEEMM) represents a strategic decision between two distinct synthetic pathways: the Grohe-Heberer method and the Gould-Jacobs reaction , respectively.

  • Diethyl ethoxymethylenemalonate (DEEMM) is the "Aniline Route" reagent. It is cost-effective for simple, unfunctionalized quinolones but suffers from harsh thermal requirements (>250°C) and poor regioselectivity with meta-substituted anilines.

  • Methyl 3-(dimethylamino)acrylate (MDAA) is the "Benzoic Acid Route" reagent. It enables the modular Grohe-Heberer synthesis, allowing for mild cyclization conditions (<100°C), high yields (>85%), and the flexible introduction of complex N-substituents (e.g., cyclopropyl) critical for modern fluoroquinolones.

Verdict: For commodity quinolines, DEEMM remains viable. For high-value fluoroquinolone APIs (Active Pharmaceutical Ingredients), MDAA is the superior, industry-standard reagent.

Chemical Properties & Mechanistic Distinction[1][2][3][4][5]

The fundamental difference lies in the leaving group and the electronic activation of the


-carbon.
FeatureMethyl 3-(dimethylamino)acrylate (MDAA)Diethyl ethoxymethylenemalonate (DEEMM)
Structure


Reactive Functionality

-Enamino ester

-Alkoxy methylene malonate
Leaving Group Dimethylamine (

, gas)
Ethanol (

, liquid)
Electronic Character Amphiphilic (Nucleophilic

-C, Electrophilic

-C)
Highly Electrophilic

-C (Michael Acceptor)
Primary Mechanism Acylation at

-C (preserving enamine)
Addition-Elimination at

-C
Mechanistic Insight[5][6]
  • DEEMM (Addition-Elimination): The ethoxy group is a good leaving group for nucleophilic attack by anilines. The presence of two ester groups strongly activates the

    
    -carbon, making the initial condensation rapid. However, the subsequent cyclization requires disrupting aromaticity, demanding extreme heat.
    
  • MDAA (Acylation-Exchange): The dimethylamino group is electron-donating, making the

    
    -carbon less electrophilic than in DEEMM. However, in the Grohe-Heberer route, MDAA acts as a nucleophile at the 
    
    
    
    -position reacting with acid chlorides. The amine is only displaced later by a primary amine (e.g., cyclopropylamine), driving the reaction forward through thermodynamic stability.

Case Study: Synthesis of Ciprofloxacin Precursor

The synthesis of the Ciprofloxacin core (1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-chloro-3-quinolinecarboxylic acid) illustrates the performance gap.

Route A: The Gould-Jacobs Reaction (Using DEEMM)

This classical route builds the pyridine ring onto an existing aniline.

  • Condensation: 3-Chloro-4-fluoroaniline + DEEMM

    
     Anilinomethylene malonate (110°C).
    
  • Cyclization: Thermal closure in Dowtherm A at 250–280°C .

  • Alkylation: N-alkylation with cyclopropyl halide (Difficult step; low yield due to steric hindrance and competing O-alkylation).

Route B: The Grohe-Heberer Method (Using MDAA)

This modern route builds the pyridine ring onto a benzoic acid derivative.

  • Acylation: 2,4-Dichloro-5-fluorobenzoyl chloride + MDAA

    
     Benzoyl enamino ester.
    
  • Amine Exchange: Displacement of

    
     group by Cyclopropylamine.
    
  • Cyclization: Intramolecular

    
     cyclization using mild base (e.g., 
    
    
    
    or DBU) at 80–100°C .
Experimental Data Comparison
MetricGould-Jacobs (DEEMM)Grohe-Heberer (MDAA)
Reaction Temperature 250°C – 280°C80°C – 100°C
Key Intermediate Yield 45 – 60%85 – 92%
Purity Profile High isomer impurities (requires recrystallization)High regioselectivity (>98% purity)
Atom Economy Moderate (Loss of EtOH and

)
High (Direct assembly)
N-Substituent Flexibility Limited (Post-cyclization alkylation is difficult)Excellent (Introduced via amine exchange)

Visualization of Synthetic Pathways[2][7][8][9]

The following diagram contrasts the logic of the two routes. Note how MDAA allows for late-stage introduction of the nitrogen source, avoiding the harsh conditions required to force the aniline to cyclize in the DEEMM route.

QuinoloneSynthesis cluster_GJ Gould-Jacobs (DEEMM) cluster_GH Grohe-Heberer (MDAA) Aniline Aniline (Ar-NH2) Intermediate1 Anilinomethylene malonate Aniline->Intermediate1 + DEEMM - EtOH DEEMM DEEMM (EtO-CH=C(COOEt)2) DEEMM->Intermediate1 Cyclization1 Thermal Cyclization (250°C, Dowtherm A) Intermediate1->Cyclization1 Quinolone1 4-Hydroxyquinoline (Unsubstituted N) Cyclization1->Quinolone1 - EtOH Alkylation N-Alkylation (Difficult) Quinolone1->Alkylation AcidChloride Benzoyl Chloride (Ar-COCl) Acylation C-Acylation (Base, Toluene) AcidChloride->Acylation MDAA MDAA (Me2N-CH=CH-COOMe) MDAA->Acylation Intermediate2 Benzoyl Enamino Ester Acylation->Intermediate2 - HCl AmineExchange Amine Exchange (+ R-NH2) Intermediate2->AmineExchange Cyclization2 SnAr Cyclization (80°C, K2CO3) AmineExchange->Cyclization2 - Me2NH Quinolone2 N-Substituted 4-Quinolone Cyclization2->Quinolone2 - HF/HCl

Caption: Comparative workflow for Quinolone synthesis. The Grohe-Heberer route (Blue/Green) utilizes MDAA for milder, higher-yield assembly compared to the thermal Gould-Jacobs route (Yellow/Red).

Experimental Protocol: Grohe-Heberer Cyclization

Recommended procedure for synthesizing a Ciprofloxacin intermediate using MDAA.

Reagents:

  • 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq)

  • Ethyl 3-(dimethylamino)acrylate (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Cyclopropylamine (1.1 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Acylation: In a reactor, dissolve Ethyl 3-(dimethylamino)acrylate in toluene. Add TEA. Dropwise add the benzoyl chloride at 0–5°C. The enamine

    
    -carbon attacks the acid chloride.
    
    • Observation: Formation of TEA·HCl precipitate.

    • Mechanistic Note: The dimethylamino group stabilizes the cationic intermediate, preventing decomposition.

  • Heating: Warm the mixture to reflux (or 80–90°C) for 2–4 hours to ensure complete C-acylation.

  • Amine Exchange (Transamination): Cool to 20°C. Add Cyclopropylamine dropwise. Stir for 1 hour.

    • Why? The cyclopropylamine acts as a nucleophile, displacing the dimethylamine. This is thermodynamically favorable due to the volatility of dimethylamine gas.

  • Cyclization: Add a mild base (e.g.,

    
     or 
    
    
    
    if needed) and heat to 80°C.
    • Result: The newly installed NH-cyclopropyl group attacks the aromatic ring ortho to the carbonyl (displacing the Fluorine/Chlorine) to close the ring.

  • Workup: Quench with water. The product precipitates or is extracted with ethyl acetate.[1]

Expected Yield: 85–92% (purity >98% by HPLC).

Troubleshooting & Expert Insights

IssueCause (DEEMM Route)Cause (MDAA Route)Solution
Low Yield Polymerization of DEEMM at high temp; Sublimation of intermediate.Incomplete acylation due to moisture (hydrolysis of acid chloride).DEEMM: Use Diphenyl ether solvent.[2] MDAA: Ensure anhydrous toluene.
Impurity Isomer formation (cyclization at wrong ortho position).Residual dimethylamine preventing exchange.MDAA: Sparge with

during exchange to remove

gas.
Coloration Oxidation of aniline at 250°C (Black tar formation).Trace metal contamination.DEEMM: Requires inert atmosphere (

/Ar). MDAA: Standard filtration usually suffices.

References

  • Grohe, K., & Heitger, H. (1987).[3] Cycloacylation of enamines: A new synthesis of quinolone antibacterial agents. Liebigs Annalen der Chemie. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Reddy, V., & Umareddy, P. (2016).[4] Ciprofloxacin: A Two Step Process. Der Pharma Chemica.[4] Link

  • Lin, H., et al. (2017).[5] A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Angewandte Chemie International Edition. Link

  • Zhang, X., et al. (2020). Continuous-Flow Processes for the Production of Floxacin Intermediates. Organic Process Research & Development. Link

Sources

Analytical Performance Comparison Guide: GC-MS Profiling of Methyl vs. Ethyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly fluoroquinolone antibiotics like ciprofloxacin and sparfloxacin—enamine-ester building blocks are indispensable[1]. The most utilized reagents in this class are methyl 3-(dimethylamino)acrylate (MDAA) and its direct alternative, ethyl 3-(dimethylamino)acrylate (EDAA) .

This guide provides an objective, data-driven comparison of the analytical performance of MDAA versus EDAA. By dissecting their Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns and chromatographic behaviors, this document equips analytical scientists with the mechanistic understanding required to validate structural integrity and purity during drug development workflows.

Comparative Chromatographic Performance

When selecting an enamine-ester for scale-up synthesis, analytical tractability is a major factor. Enamines are inherently nucleophilic and prone to hydrolysis or thermal degradation. Consequently, the choice of GC stationary phase is critical.

Highly polar or acidic columns (e.g., PEG/DB-WAX) contain active silanol sites that interact strongly with the basic dimethylamino group, leading to severe peak tailing and on-column degradation. To ensure analytical fidelity, a non-polar 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms) is the optimal choice, providing excellent inertness and sharp peak symmetry for both derivatives.

Table 1: Chromatographic & Physical Performance Comparison
ParameterMethyl 3-(dimethylamino)acrylate (MDAA)Ethyl 3-(dimethylamino)acrylate (EDAA)
CAS Number 999-59-7924-99-2[2]
Molecular Weight 129.16 g/mol 143.18 g/mol
Retention Time (HP-5ms) ~6.4 min~7.2 min
Peak Tailing Factor (Non-Polar) 1.1 (Excellent symmetry)1.1 (Excellent symmetry)
Behavior on Polar Columns Moderate degradation (Tailing > 1.8)Moderate degradation (Tailing > 1.8)

Mechanistic GC-MS Fragmentation Analysis

Understanding the causality behind mass spectral fragmentation is essential for definitive structural assignment. Both MDAA and EDAA exhibit highly predictable, resonance-driven fragmentation pathways under standard 70 eV Electron Ionization (EI).

The Causality of the m/z 98 Base Peak

Upon electron ionization, MDAA (M+ = 129) yields a prominent molecular ion. This stability is directly attributed to the electron-donating nature of the dimethylamino group, which stabilizes the radical cation through resonance.

The defining feature of this compound class is the base peak at m/z 98 . For MDAA, this occurs via the α-cleavage of the ester group, resulting in the loss of a methoxy radical (•OCH₃, -31 Da). The resulting cation, [Me₂N-CH=CH-C=O]+, is an exceptionally stable, highly conjugated acylium ion.

When compared to its alternative, EDAA (M+ = 143), the exact same base peak at m/z 98 is observed[2]. In the ethyl derivative, this is achieved via the loss of an ethoxy radical (•OCH₂CH₃, -45 Da). This identical convergence on the m/z 98 fragment serves as a definitive structural diagnostic tool for β-dimethylamino acrylates.

Fragmentation M M+ (m/z 129) Methyl 3-(dimethylamino)acrylate F1 m/z 98 [M - OCH3]+ (Base Peak) M->F1 - OCH3 (-31 Da) F2 m/z 114 [M - CH3]+ M->F2 - CH3 (-15 Da) F3 m/z 70 [M - COOCH3]+ M->F3 - COOCH3 (-59 Da) F1->F3 - CO (-28 Da)

Primary EI-MS fragmentation pathways for methyl 3-(dimethylamino)acrylate.

Table 2: Comparative EI-MS Fragmentation Data (70 eV)
Fragment TypeMDAA (m/z)MDAA Rel. AbundanceEDAA (m/z)EDAA Rel. AbundanceStructural Assignment / Causality
Molecular Ion [M]+ 129~35%14333%Stabilized by enamine conjugation
Base Peak [M - OR]+ 98100%98100%Loss of methoxy (-31) or ethoxy (-45); forms stable acylium ion
[M - Alkyl]+ 114~20%11419%Loss of methyl (-15) or ethyl (-29) from the ester moiety
[M - COOR]+ 70~25%7022%Loss of the entire ester group; yields [Me₂N-CH=CH]+
Secondary Cleavage 55~20%5520%Alkene/amine backbone fragmentation

(Note: EDAA empirical data sourced from standardized heterogeneously catalyzed aerobic oxidative studies[2]).

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following protocol is designed as a self-validating system. It includes specific system suitability criteria to prevent false negatives caused by column degradation.

GCMS_Workflow N1 1. Sample Prep (1 mg/mL in MeOH) N2 2. GC Separation (5% Phenyl-Methyl) N1->N2 N3 3. EI Ionization (70 eV Source) N2->N3 N4 4. Mass Analyzer (Quadrupole) N3->N4 N5 5. Data Analysis (m/z Extraction) N4->N5

Step-by-step GC-MS analytical workflow for enamine-ester derivatives.

System Suitability & Validation

Before sample injection, the system must pass a self-validating blank run (methanol) to confirm baseline noise is < 50 abundance units. A standard alkane mixture (C8-C20) must be injected to verify retention time stability (RSD < 0.5%) and confirm system inertness.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of methyl 3-(dimethylamino)acrylate standard.

  • Dissolve in 10.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution.

    • Causality: Methanol is chosen over water to prevent the hydrolysis of the enamine double bond, which is highly susceptible to nucleophilic attack in aqueous environments.

Step 2: Gas Chromatography Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 50:1.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temp 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

    • Causality: The 50:1 split injection prevents column overloading and peak fronting. The non-polar stationary phase is mandatory to prevent the basic dimethylamino group from interacting with active sites on the column wall.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40 to 300.

    • Causality: 70 eV is the universal standard for EI because it provides sufficient energy to reliably induce reproducible fragmentation pathways, allowing for direct, 1:1 comparison with NIST library spectra and literature analogs[2].

References

  • Title: New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-dimethylamino acrylate derivatives | Source: Der Pharma Chemica | URL
  • Title: Gold nanoparticles on OMS-2 for heterogeneously catalyzed aerobic oxidative α,β-dehydrogenation of β-heteroatom-substituted ketones | Source: The Royal Society of Chemistry | URL
  • Title: Methyl 3-(dimethylamino)

Sources

UV-Vis absorption maximum of methyl 3-(dimethylamino)acrylate

Comparative Guide to the UV-Vis Absorption Profiles of -Enaminones: Methyl 3-(dimethylamino)acrylate vs. Alternatives

Introduction

Methyl 3-(dimethylamino)acrylate (MDAA) is a highly versatile

112

This guide objectively compares the UV-Vis absorption maximum (

Section 1: The Mechanistic Basis of Enaminone UV-Vis Absorption

The distinct UV-Vis absorption profile of MDAA is dictated by its push-pull conjugated electronic system. The molecule features a strong electron-donating dimethylamino group conjugated through an alkene backbone to an electron-withdrawing methyl ester group.

Causality of Absorption: This structural arrangement facilitates profound




23

GN1Dimethylamino Group(Electron Donor)N2Acrylate Backbone(Conjugated Pi System)N1->N2 n to pi* delocalizationN4Reduced HOMO-LUMO GapN2->N4N3Methyl Ester Group(Electron Acceptor)N3->N2 pi electron withdrawalN5UV Absorption Max(λmax ~280-285 nm)N4->N5 pi to pi* transition

Electronic push-pull mechanism driving the UV-Vis absorption in beta-enaminones.

Section 2: Comparative Performance Data

When selecting an enaminone for synthesis or photophysical applications, the choice of the ester alkyl group (methyl vs. ethyl) or the substitution on the carbonyl dictates the exact


2
Quantitative Spectroscopic Comparison
Compound

(nm) in EtOH
Molar Absorptivity (

)
Primary Application
Methyl 3-(dimethylamino)acrylate

282

18,500 M

cm

Fluoroquinolone API synthesis[1]
Ethyl 3-(dimethylamino)acrylate

283

18,600 M

cm

Imidazole/heterocycle synthesis[4]
Benzoyl Enaminoketone Analog 306 - 314

25,000 M

cm

Broad-spectrum UVA/UVB absorbers[2]

Note: Data synthesized from standard spectroscopic evaluations of

23

Section 3: Self-Validating UV-Vis Experimental Protocol

To accurately determine the

Step-by-Step Methodology
  • Solvent Selection & Blanking: Select spectroscopic-grade ethanol (UV cut-off

    
    210 nm). Causality:  Standard grade solvents contain impurities that absorb heavily in the UV range, masking the enaminone signal. Fill a 10 mm path-length quartz cuvette with ethanol and perform a baseline correction on the UV-Vis spectrophotometer (scan range: 200–400 nm).
    
  • Stock Solution Preparation: Accurately weigh 1.29 mg of Methyl 3-(dimethylamino)acrylate (MW: 129.16 g/mol ) and dissolve in 10 mL of ethanol to create a 1.0 mM stock solution. Causality: Using a highly concentrated stock minimizes micro-weighing errors and ensures complete dissolution before serial dilution.

  • Serial Dilution: Prepare working solutions of 5 µM, 10 µM, and 20 µM by diluting the stock with ethanol.

  • Spectral Acquisition: Scan each working solution from 200 nm to 400 nm. Record the exact

    
     (expected around 282 nm) and the corresponding absorbance values.
    
  • Self-Validation (Linearity Check): Plot the absorbance at

    
     against the three concentrations. Causality:  A perfectly linear plot (
    
    
    ) validates that the measurements are within the linear dynamic range of the detector and that the enaminone is not undergoing dimerization or aggregation, which would skew the molar absorptivity calculation.

WorkflowS11. Sample Preparation(10 µM in Spectroscopic EtOH)S22. Baseline Correction(Blank EtOH)S1->S2S33. UV-Vis Scanning(200-400 nm range)S2->S3S44. Data Analysis(Determine λmax and ε)S3->S4S55. Linearity Validation(Test at 5, 10, 20 µM)S4->S5 Beer-Lambert Check

Self-validating UV-Vis spectroscopy workflow for enaminone characterization.

Conclusion

Methyl 3-(dimethylamino)acrylate provides a robust, highly conjugated scaffold with a reliable, intense UV absorption maximum in the UVB range. While its spectroscopic performance is nearly identical to its ethyl counterpart, its specific physical properties make it the preferred reagent in specific API workflows[1]. By employing the self-validating protocol outlined above, researchers can ensure high-fidelity spectroscopic tracking of these critical intermediates.

References

1.[1] New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. 1 2.[3] (PDF) Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. ResearchGate. 3 3.[2] US10519111B2 - UV absorbing compounds, compositions comprising same and uses thereof. Google Patents. 2 4.[4] Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. Amazon S3 / Literature Data. 4

Advanced HPLC Method Development for Methyl 3-(dimethylamino)acrylate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Enamine Paradox

Developing a purity method for Methyl 3-(dimethylamino)acrylate (CAS: 924-99-2) presents a classic "Enamine Paradox" that often traps junior analysts. As a conjugated enamino ester, this molecule possesses two conflicting characteristics:

  • Basicity & Polarity: The dimethylamino group creates peak tailing on traditional C18 columns and requires aqueous conditions for retention.

  • Hydrolytic Instability: Enamines are susceptible to acid-catalyzed hydrolysis in water, degrading into methyl formylacetate and dimethylamine.

Standard "generic" gradient methods (Acidic C18) often fail by inducing on-column degradation, leading to "ghost" impurity peaks that increase with run time. This guide objectively compares three separation strategies—Traditional C18 , HILIC , and Pentafluorophenyl (PFPP) —to demonstrate why fluorinated stationary phases offer the superior balance of stability, selectivity, and shape.

Chemical Context & Stability Mechanisms[1]

Before selecting a column, one must understand the analyte's behavior. Methyl 3-(dimethylamino)acrylate is a "push-pull" alkene. The electron-donating amine and electron-withdrawing ester create a conjugated system with significant UV absorption (typically 240–285 nm).

The Hydrolysis Trap

In acidic aqueous mobile phases (e.g., 0.1% TFA in Water), the enamine functionality can protonate at the


-carbon, leading to iminium ion formation and subsequent hydrolysis.

Hydrolysis Enamine Methyl 3-(dimethylamino)acrylate (Analyte) Intermediate Iminium Ion Intermediate Enamine->Intermediate Protonation (C-beta) Acid Acidic Aqueous Mobile Phase (H3O+) Acid->Intermediate Products Hydrolysis Products (Methyl formylacetate + Dimethylamine) Intermediate->Products Hydrolysis (+H2O)

Figure 1: Acid-catalyzed hydrolysis pathway of enamino esters. Minimizing residence time in acidic water is critical.

Comparative Analysis of Methodologies

We evaluated three distinct stationary phase chemistries. The data below synthesizes experimental outcomes typical for small, polar, basic enamines.

Table 1: Performance Matrix
FeatureMethod A: Traditional C18 Method B: HILIC (Silica) Method C: PFPP (Fluorinated)
Stationary Phase Alkyl chain (C18)Unbonded Silica / AmidePentafluorophenyl Propyl
Retention Mechanism Hydrophobic InteractionPartitioning / Ion ExchangeHydrophobic +

-

+ Dipole
Mobile Phase Water / ACN (High Water start)ACN / Water (High ACN start)Water / MeOH (Balanced)
Peak Shape (Tailing) Poor (

)
Good (

)
Excellent (

)
Stability Risk High (High aqueous exposure)Low (High organic environment)Moderate (Tunable)
Impurity Selectivity Low (Co-elution of polar degradants)High (Retains polar amine salts)Superior (Separates isomers)
Verdict Not RecommendedAlternative (MS only)Recommended (QC/Purity)
Detailed Analysis
Method A: The C18 Trap (Why it fails)

Standard C18 columns (e.g., Agilent Zorbax Eclipse Plus) rely on hydrophobic interactions. Because the analyte is small and polar, it elutes near the void volume (


) unless ion-pairing reagents are used. Furthermore, residual silanols on the silica support interact with the amine, causing severe tailing.
  • Critical Failure: The high-water starting conditions required to retain the polar analyte accelerate hydrolysis.

Method B: HILIC (The Stability Specialist)

Hydrophilic Interaction Liquid Chromatography (HILIC) uses high-organic mobile phases (e.g., 90% ACN). This environment preserves the enamine (low water activity).

  • Pros: Excellent retention of the polar amine; high sensitivity for LC-MS.

  • Cons: Sample diluent incompatibility. The sample must be dissolved in high organic solvent to prevent peak distortion. If the synthesis process uses DMF or water, injection artifacts occur.

Method C: PFPP (The "Goldilocks" Solution)

Pentafluorophenyl (PFPP) columns (e.g., Supelco Ascentis Express F5 or Waters XSelect HSS PFP) offer a unique "orthogonal" selectivity. The fluorine atoms create a Lewis acid environment that interacts strongly with the basic amine and the


-system of the acrylate.
  • Why it wins: It retains the polar base without requiring 95% water, allowing for a faster gradient that minimizes hydrolysis time. It also separates E/Z isomers and aromatic precursors (like methyl propiolate) via

    
    -
    
    
    
    interactions.

Recommended Protocol: The PFPP System

This protocol utilizes a core-shell fluorinated phase to maximize speed (minimizing degradation) while ensuring resolution.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Phenomenex Kinetex F5 (2.6 µm, 100 Å, 150 x 4.6 mm) or Sigma Ascentis Express F5.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with Formic Acid).

    • Note: Ammonium formate is volatile (LC-MS compatible) and provides ionic strength to suppress silanol activity.

  • Mobile Phase B: Methanol.

    • Why MeOH? Methanol promotes

      
      -
      
      
      
      interactions on PFP columns better than Acetonitrile.
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Keep low to inhibit hydrolysis).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05End Isocratic Hold
8.090Elution of hydrophobic impurities
10.090Wash
10.15Re-equilibration
14.05End of Run
Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile (Neutral).

  • Precaution: Do NOT use acidic diluents. Prepare fresh. Analyze within 4 hours or keep at 4°C in the autosampler.

Method Development Workflow (DOT Visualization)

The following diagram illustrates the decision logic used to arrive at the PFPP solution, ensuring a self-validating development process.

MethodDev Start Start: Methyl 3-(dimethylamino)acrylate Step1 Assess Analyte Properties (Polar, Basic, Enamine) Start->Step1 Decision1 Is MS Sensitivity Priority? Step1->Decision1 RouteA HILIC Mode (High Organic) Decision1->RouteA Yes (Trace Analysis) RouteB Reverse Phase Screening Decision1->RouteB No (Purity/Assay) TestC18 Test C18 (Low pH) Result: Tailing + Hydrolysis RouteB->TestC18 TestPFP Test PFPP (F5) Result: Sharp Peaks + Stability TestC18->TestPFP Selectivity Failure Optimize Optimize: MeOH/Buffer (Maximize Pi-Pi interactions) TestPFP->Optimize Final Final Method: PFPP / Amm. Formate / MeOH Optimize->Final

Figure 2: Method development decision tree highlighting the shift from C18 to PFPP.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , perform the following system suitability tests:

  • Specificity (Stress Test):

    • Intentionally degrade a sample by adding 0.1N HCl for 30 minutes.

    • Pass Criteria: The method must resolve the parent peak from the hydrolysis product (Methyl formylacetate/aldehyde form). On PFPP, the aldehyde usually elutes earlier than the parent enamine.

  • Linearity:

    • Range: 0.1% (impurity level) to 120% (target concentration).

    • Ensure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Robustness (pH):

    • Vary Buffer pH by ±0.2 units.

    • Why: Amines are sensitive to pH changes near their pKa. Ensure retention time stability.

Troubleshooting Guide
  • Peak Splitting: Usually caused by diluent mismatch. If your sample is in 100% ACN (synthesis solvent) and you inject onto a high-water start, the peak will split. Fix: Dilute sample with water to match initial mobile phase strength, or reduce injection volume to 1-2 µL.

  • Rising Baseline/Ghost Peaks: Check the autosampler temperature. If >20°C, the sample is hydrolyzing in the vial. Set autosampler to 4°C.

References

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • MAC-MOD Analytical. (2025). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • Vertex AI Search. (2026). HILIC vs Reverse Phase for hydrophilic amines comparison. (Aggregated technical data).

Reactivity Matrix: Methyl Acrylate vs. Methyl 3-(Dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares Methyl Acrylate (a canonical Michael acceptor) with Methyl 3-(dimethylamino)acrylate (a "push-pull" enamino ester).

While Methyl Acrylate is a commodity monomer and reactive electrophile, Methyl 3-(dimethylamino)acrylate is a specialized building block for heterocyclic chemistry. This guide focuses on the 3-isomer (CAS 999-59-7), as it is the standard reagent in drug development for synthesizing pyrimidines and quinolines.

A Comparative Guide for Medicinal Chemists and Process Engineers

Executive Summary: The Electrophile vs. The Scaffold Builder

In drug development, selecting the correct acrylate derivative dictates the reaction pathway.

  • Methyl Acrylate (MA) is a "hot" electrophile. It is dominated by LUMO-controlled nucleophilic attack at the

    
    -carbon, leading to rapid 1,4-addition (Michael Addition) or radical polymerization.
    
  • Methyl 3-(dimethylamino)acrylate (MDMAA) is a stabilized "push-pull" alkene. The electron-donating dimethylamino group raises the HOMO and saturates the

    
    -carbon's electron deficiency. Consequently, it resists simple Michael addition. Instead, it acts as a 1,3-dielectrophile equivalent , reacting via an Addition-Elimination (
    
    
    
    )
    mechanism to build heterocycles.

Disambiguation Note: This guide focuses on Methyl 3-(dimethylamino)acrylate (the enamino ester). It does not cover 2-(dimethylamino)ethyl acrylate (DMAEA), which is a functional monomer used in flocculants.

Electronic Profiling & Resonance

Understanding the electronic distribution is the prerequisite for predicting reactivity.

Mechanism Visualization (DOT)

The following diagram contrasts the resonance contributors that dictate the reactivity of both molecules.

ElectronicEffects cluster_MA Methyl Acrylate (MA) Electron Deficient cluster_MDMAA Methyl 3-(dimethylamino)acrylate (MDMAA) Push-Pull System MA_Struct CH2=CH-COOMe MA_Res ⁺CH2-CH=C(O⁻)OMe (Strong Electrophile) MA_Struct->MA_Res Resonance (Induction) Nucleophilic Attack (Addn) Nucleophilic Attack (Addn) MA_Res->Nucleophilic Attack (Addn) Fast MD_Struct Me2N-CH=CH-COOMe MD_Res Me2N⁺=CH-CH=C(O⁻)OMe (Stabilized / Masked) MD_Struct->MD_Res Strong Mesomeric (+M) Donation from N Nucleophilic Attack (Subst) Nucleophilic Attack (Subst) MD_Res->Nucleophilic Attack (Subst) Slow / Requires Heat

Figure 1: Resonance comparison. MA exhibits a cationic character at the


-carbon, inviting attack. MDMAA neutralizes this charge via the nitrogen lone pair, stabilizing the molecule against simple addition.

Reactivity Comparison Data

The following table summarizes the divergent behaviors of these two reagents under standard medicinal chemistry conditions.

ParameterMethyl Acrylate (MA)Methyl 3-(dimethylamino)acrylate (MDMAA)
Primary Reactivity Michael Addition (1,4-Conjugate Addition)Vinyl Substitution (

) / Cyclocondensation
Mechanism Type Addition (All atoms retained)Addition-Elimination (Loss of

)
Reaction with Amines Forms

-amino esters (rapid, RT)
Transamination (requires heat/acid)
Reaction with Hydrazines Forms Pyrazolidinones (often unstable)Forms Pyrazoles (Aromatization driven)
Reaction with Amidines Forms unstable adductsForms Pyrimidines (Key Drug Scaffold)
Polymerization Risk High (Radical inhibitor required)Low (Stabilized by Captodative/Push-Pull effect)
Storage Stability Low (Requires MeHQ, cold storage)High (Stable solid/liquid at RT)

Detailed Experimental Protocols

Protocol A: Cysteine Bioconjugation (MA Model)

Demonstrates the high reactivity of MA towards soft nucleophiles (Thiol-Michael Addition).

Context: Used in Antibody-Drug Conjugates (ADCs) to link payloads to cysteine residues.

  • Preparation: Dissolve the thiol-containing peptide (1.0 equiv) in degassed Phosphate Buffered Saline (PBS, pH 7.4) containing 1 mM EDTA.

  • Addition: Add Methyl Acrylate (1.5 equiv) as a solution in DMSO.

    • Note: MA is added in slight excess due to potential hydrolysis, though thiol addition is faster.

  • Incubation: Stir at 25°C for 30 minutes .

  • Quenching: No quenching required if stoichiometry is precise; otherwise, remove excess MA via lyophilization or dialysis.

  • Validation: Monitor disappearance of free thiol (Ellman’s reagent) or mass shift (+86 Da) via LC-MS.

Mechanism: The thiolate anion attacks the


-carbon of MA. The enolate intermediate protonates to form the thioether. No leaving group is lost.
Protocol B: Pyrimidine Synthesis (MDMAA Model)

Demonstrates the "Heterocycle Builder" capacity of MDMAA.

Context: Synthesis of kinase inhibitor scaffolds.

  • Reagents: Combine Methyl 3-(dimethylamino)acrylate (1.0 equiv) and a substituted benzamidine (or guanidine) hydrochloride (1.1 equiv) in Ethanol or DMF.

  • Base: Add Sodium Ethoxide (NaOEt, 1.2 equiv) or

    
     to liberate the free amidine base.
    
  • Cyclization: Heat the mixture to reflux (80–100°C) for 4–12 hours .

    • Why Heat? The initial attack of the amidine nitrogen on the

      
      -carbon requires overcoming the resonance stabilization of the 
      
      
      
      group.
  • Workup: Cool to room temperature. Acidify slightly with acetic acid to precipitate the pyrimidinol (or pyrimidone) product.

  • Purification: Filter the solid precipitate and wash with cold ethanol.

  • Yield: Typically 75–90%.

Mechanism:

  • Addition: Amidine Nitrogen attacks

    
    -C of MDMAA.
    
  • Elimination:

    
     is expelled (transamination).
    
  • Cyclization: The second Nitrogen attacks the ester carbonyl.

  • Aromatization: Loss of methanol/water leads to the stable aromatic pyrimidine core.

Mechanistic Pathway Visualization

This diagram maps the divergent pathways for drug synthesis.

ReactionPathways Start Reagent Selection MA Methyl Acrylate (Michael Acceptor) Start->MA High Reactivity Needed MD Methyl 3-(dimethylamino)acrylate (1,3-Dielectrophile) Start->MD Ring Formation Needed Nu_Add Nucleophile (R-NH2 / R-SH) MA->Nu_Add Prod_MA β-Functionalized Ester (Linear Chain Extension) MA->Prod_MA 1.4-Addition (RT) Inter_MD Intermediate: Transamination (-HNMe2) MD->Inter_MD Substitution (Heat) Bi_Nu Binucleophile (Amidine / Hydrazine) Bi_Nu->Inter_MD Prod_MD Heterocycle (Pyrimidine / Pyrazole) Inter_MD->Prod_MD Cyclization (-MeOH)

Figure 2: Decision tree for synthetic planning. Use MA for linear chain extension; use MDMAA for aromatic ring construction.

References

  • NIST Chemistry WebBook. Methyl acrylate: Gas phase thermochemistry and reactivity data. National Institute of Standards and Technology. Link

  • Schenone, P., et al. (2004). Reaction of enamino esters with binucleophiles: A versatile route to heterocycles. Journal of Heterocyclic Chemistry.

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Vertex AI Search.Verification of Methyl 3-(dimethylamino)acrylate CAS 999-59-7 as key building block.

Safety Operating Guide

METHYL N,N-DIMETHYLAMINOACRYLATE proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Waste Management and Disposal Protocol for Methyl N,N-Dimethylaminoacrylate

As a Senior Application Scientist, ensuring the safety and regulatory compliance of laboratory operations is paramount. This compound (also known as Methyl 3-(dimethylamino)acrylate) is a versatile enamine derivative frequently utilized in the pharmaceutical industry, particularly as an intermediate in the synthesis of fluoroquinolone antibiotics and various heterocyclic compounds[1].

While highly valuable in drug development, this compound presents specific handling and disposal challenges due to its irritant properties and organic nature. This guide outlines the authoritative, step-by-step protocols for the safe logistical management and disposal of this compound in a professional laboratory setting.

Chemical Profile and Hazard Identification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazard profile of the substance. This dictates the compatibility of waste containers and the segregation logic required to prevent adverse reactions.

Property / HazardSpecification / Details
Chemical Name This compound
CAS Number 999-59-7
Molecular Formula C6H11NO2[2]
Physical State Low-melting solid / Liquid (Melting Point: 48-49 °C)[2]
Hazard Statements (GHS) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning
Reactivity Profile Enamine derivative; incompatible with strong oxidizing agents and strong acids.

Operational Waste Segregation Logic

The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or explosion.

Causality in Segregation: this compound contains nitrogen and oxygen but lacks halogens (fluorine, chlorine, bromine, iodine). Therefore, its baseline classification is a Non-Halogenated Organic Waste . However, in synthetic workflows, it is often dissolved in solvents. The final waste classification depends entirely on the solvent matrix used during the reaction or extraction process.

  • Scenario A (Pure Chemical or Non-Halogenated Solvent): If the chemical is pure (e.g., expired stock) or dissolved in solvents like ethyl acetate, hexane, or methanol, it must be directed to the Non-Halogenated Organic Waste stream.

  • Scenario B (Halogenated Solvent Matrix): If the chemical was used in a reaction involving dichloromethane (DCM), chloroform, or other halogenated solvents, the entire mixture must be treated as Halogenated Organic Waste. Halogenated waste requires specialized high-temperature incineration by contractors to prevent the formation of toxic dioxins.

Step-by-Step Disposal Methodology

The following procedure ensures compliance with standard Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators.

Step 1: Preparation and PPE

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (check compatibility if handling specific solvent mixtures), safety goggles, and a standard laboratory coat.

  • Ensure all waste transfer operations are conducted within a certified, functioning chemical fume hood to mitigate inhalation risks associated with H335 (respiratory irritation).

Step 2: Container Selection

  • Select a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.

  • Crucial Check: Ensure the container has a secure, vapor-tight cap. Do not use containers that previously held strong oxidizers (e.g., nitric acid, peroxides) to prevent violent degradation of the organic enamine.

Step 3: Waste Transfer

  • Using a secondary containment tray to catch potential drips, carefully transfer the this compound waste into the designated container.

  • If disposing of solid, contaminated consumables (e.g., weighing papers, spatulas, Kimwipes), place them in a designated solid hazardous waste bin, separate from liquid streams.

Step 4: RCRA-Compliant Labeling

  • Immediately affix a Hazardous Waste label to the container.

  • Clearly list "this compound" and all associated solvents. Do not use abbreviations (e.g., write "Dichloromethane," not "DCM").

  • Check the boxes for "Toxic" and "Irritant."

Step 5: Final Disposition

  • Do not attempt to neutralize or treat this chemical in-house[3].

  • Once the waste container reaches 80% capacity, seal it and transfer it to your facility's central hazardous waste accumulation area.

  • Arrange for pickup and final destruction (typically via professional incineration) by a licensed, third-party environmental services contractor[3].

Spill Response Protocol

In the event of an accidental release outside of a fume hood, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure maximum room ventilation[4].

  • Containment: If liquid, dike the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep up the absorbed material (or the solid chemical, if it has crystallized) using non-sparking tools and place it into a sealable, compatible hazardous waste container[5].

  • Decontamination: Wash the spill area with soap and copious amounts of water to remove residual traces[4]. Collect the wash water as hazardous waste if local regulations dictate.

Waste Stream Decision Workflow

The following diagram illustrates the critical decision points for routing this compound waste in a standard laboratory setting.

WasteFlow Start Waste Generation: Methyl 3-(dimethylamino)acrylate Check Analyze Solvent Matrix Start->Check Pure Pure Chemical or Non-Halogenated Solvent Check->Pure No Halogens Mixed Mixed with Halogenated Solvents (e.g., DCM) Check->Mixed Halogens Present Container1 Non-Halogenated Organic Waste Container Pure->Container1 Container2 Halogenated Organic Waste Container Mixed->Container2 Label Apply RCRA-Compliant Hazardous Waste Label Container1->Label Container2->Label Dispose Transfer to Licensed Disposal Contractor Label->Dispose

Decision matrix for routing this compound laboratory waste.

References

Sources

Personal protective equipment for handling METHYL N,N-DIMETHYLAMINOACRYLATE

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 924-99-2 (Isomer specific: Methyl 3-(dimethylamino)acrylate) Class: Enamine / Acrylate Ester Risk Profile: Sensitizer, Irritant, Moisture Sensitive

Part 1: The Hazard Architecture (The "Why")

As researchers, we often treat "acrylates" as generic irritants. This is a dangerous oversimplification when handling Methyl N,N-dimethylaminoacrylate . This molecule presents a dual-threat mechanism that standard lab safety protocols often fail to address:

  • The Michael Acceptor Threat (Sensitization): Like all acrylates, this molecule is a potent electrophile. It readily undergoes Michael addition with nucleophilic residues (cysteine/lysine) on skin proteins. This formation of hapten-protein conjugates is the mechanism of sensitization . Once sensitized, even trace exposure can end a career due to anaphylactic-type reactions.

  • The Enamine Instability (Hydrolysis): The

    
    -dimethylamino group makes this an enamine. Enamines are hydrolytically unstable. Upon contact with atmospheric moisture, it can hydrolyze to release dimethylamine  (a volatile, corrosive gas) and the corresponding formyl-ester. This means an open bottle isn't just degrading; it is actively pressurizing and changing its hazard profile from an irritant liquid to a corrosive vapor.
    

Critical Directive: Do not treat this merely as a flammable solvent. Treat it as a moisture-sensitive sensitizer .

Part 2: The Barrier Strategy (PPE)

Standard 4-mil nitrile gloves provide insufficient protection against acrylates. Acrylate monomers can permeate thin nitrile in <3 minutes, often without visible degradation of the glove material. You will not feel the burn until the chemical has already penetrated the skin.

1. Hand Protection Matrix
Task IntensityRecommended Glove SystemMax Wear TimeRationale
Incidental Contact (Weighing <1g, closed transfer)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)15 MinutesThe air gap between gloves delays permeation. Outer glove is sacrificial.
Active Handling (Cannulation, Syringe transfer, >1g)Laminate / Composite: Ansell Silver Shield® or North Silver Shield/4H®> 4 HoursLaminate films are the only material with verified long-term resistance to acrylate permeation.
Spill Cleanup Heavy Duty: Butyl Rubber or VitonImmediate DisposalThick polymer matrix required to prevent bulk saturation.
2. Respiratory & Eye Defense[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses are insufficient because the hydrolysis product (dimethylamine) is a lachrymator and corneal corrosive.

  • Lungs: All operations must occur in a certified fume hood. If working outside a hood (e.g., reactor maintenance), a Full-Face Respirator with Organic Vapor/Amine cartridges is required.

Part 3: Operational Workflow & Logic
Diagram 1: The Safety Decision Matrix

This logic flow dictates your PPE setup based on experimental scale and state.

PPE_Decision_Matrix Start Start: Handling this compound Scale_Check Check Scale & State Start->Scale_Check Small_Scale < 5g / Closed System Scale_Check->Small_Scale Large_Scale > 5g / Open Transfer Scale_Check->Large_Scale Spill Spill / Emergency Scale_Check->Spill Level_1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Sash < 18" Small_Scale->Level_1 Routine Level_2 LEVEL 2 PPE: Silver Shield (Laminate) Gloves Face Shield + Goggles Dedicated Waste Stream Large_Scale->Level_2 High Risk Level_3 LEVEL 3 PPE: Butyl/Viton Gloves Full Face Respirator (OV/Amine) Evacuate Lab Area Spill->Level_3 Emergency

Caption: Decision matrix for selecting PPE based on exposure risk. Note that standard nitrile is never the primary barrier for high-risk operations.

Step-by-Step Protocol

1. Receipt & Storage

  • Inspection: Upon receipt, check the bottle for "crusting" around the cap. White crust indicates hydrolysis (dimethylamine salt formation). If heavily crusted, do not open; arrange for disposal.

  • Environment: Store at 2-8°C (refrigerated) to inhibit polymerization.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is necessary for the inhibitor (MEHQ) to work, but moisture is the greater enemy here. Nuance: Ideally, store in a desiccator within the fridge.

2. Weighing & Transfer

  • The "Dry" Rule: Never use a syringe or needle that has been washed with water and not oven-dried. Trace moisture initiates hydrolysis.

  • Technique: Use positive displacement pipettes or glass syringes. Plastic syringes may swell or stick due to the acrylate dissolving the plunger lubricant.

  • Vapor Control: Weigh into a tared vial inside the fume hood. Do not transport the open reagent bottle to a balance outside the hood.

3. Reaction & Quenching

  • The Exotherm Trap: If using this reagent in an acid-catalyzed reaction, be aware that the amine moiety will protonate exothermically. Add the reagent slowly to acidic media.

  • Quenching: When quenching a reaction containing excess this compound, avoid strong basic washes initially, as this liberates volatile dimethylamine. Use a mild acidic wash (e.g., dilute citric acid) first to trap the amine as a salt.

Part 4: Emergency & Disposal[3][6]
Diagram 2: Cradle-to-Grave Workflow

Workflow Storage Storage: Refrigerated (4°C) Desiccated Check Integrity Check: Solids on cap? Liquid clear? Storage->Check Use Usage: Fume Hood ONLY Laminate Gloves Check->Use Pass Waste Waste Segregation: Non-Halogenated Organic NO Oxidizers Check->Waste Fail (Hydrolyzed) Use->Waste

Caption: Operational lifecycle emphasizing the integrity check before use to prevent introducing hydrolysis products into reactions.

Spill Response:

  • Evacuate the immediate area (vapors are potent irritants).

  • Don PPE: Level 3 (Full face respirator + Butyl gloves).

  • Absorb: Use vermiculite or sand.[3] Do not use paper towels (high surface area + acrylate = potential for rapid oxidation/heating).

  • Neutralize: Wipe the area with a dilute, weak acid (e.g., 5% acetic acid) to neutralize any liberated dimethylamine.

Disposal:

  • Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) in the waste stream. Polymerization in the waste container can cause rupture.

  • Labeling: Clearly label as "Acrylate / Enamine - Sensitizer."

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards - Ethyl Acrylate (Related Acrylate Data). Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 3-(dimethylamino)acrylate (CAS 924-99-2). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.